molecular formula C12H14N2O6 B1367394 Diethyl 2-(3-nitropyridin-2-yl)malonate CAS No. 64362-41-0

Diethyl 2-(3-nitropyridin-2-yl)malonate

Cat. No.: B1367394
CAS No.: 64362-41-0
M. Wt: 282.25 g/mol
InChI Key: IMGOJADWUZXLFZ-UHFFFAOYSA-N
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Description

Diethyl 2-(3-nitropyridin-2-yl)malonate is a useful research compound. Its molecular formula is C12H14N2O6 and its molecular weight is 282.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(3-nitropyridin-2-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-3-19-11(15)9(12(16)20-4-2)10-8(14(17)18)6-5-7-13-10/h5-7,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGOJADWUZXLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40521946
Record name Diethyl (3-nitropyridin-2-yl)propanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64362-41-0
Record name Diethyl (3-nitropyridin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Diethyl 2-(3-nitropyridin-2-yl)malonate: Synthesis, Application, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Diethyl 2-(3-nitropyridin-2-yl)malonate is a key chemical intermediate whose strategic importance lies in its unique arrangement of functional groups. This compound, identified by the CAS number 64362-41-0 , serves as a highly versatile scaffold for the synthesis of complex heterocyclic systems.[1] Its structure features a pyridine ring activated by an electron-withdrawing nitro group, with a diethyl malonate substituent at the adjacent position. This ortho relationship between the nitro group and the malonate moiety is the cornerstone of its utility, particularly in the field of drug discovery.[1] The molecule is a linchpin for constructing fused-ring systems, most notably the pyrido[2,3-b]pyrazine core, a heterocyclic motif present in numerous biologically active molecules, including kinase inhibitors.[1] This guide provides an in-depth analysis of its synthesis, chemical properties, applications in medicinal chemistry, and essential characterization and safety protocols.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is crucial for its effective use in synthesis and research. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 64362-41-0[1]
Molecular Formula C₁₂H₁₄N₂O₆[1]
Molecular Weight 282.25 g/mol [1]
IUPAC Name diethyl 2-(3-nitropyridin-2-yl)propanedioate
Appearance Typically a solid, may be a light green solid upon purification.
Purity Commonly available at ≥95% purity for research purposes.[1]

Synthesis: A Classic Nucleophilic Aromatic Substitution

The primary and most efficient route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of aromatic chemistry and its application here is a textbook example of activating an aromatic ring towards nucleophilic attack.

The Underlying Chemistry: Causality in Experimental Design

The choice of reactants and conditions is dictated by the SNAr mechanism. The pyridine ring, in its native state, is electron-rich and resistant to nucleophilic attack. However, the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 3-position significantly depletes the electron density of the ring, particularly at the ortho (2- and 4-) positions. This electronic deficit makes the carbon at the 2-position, which is bonded to a good leaving group (typically a halogen like chlorine), highly electrophilic and susceptible to attack by a nucleophile.

The nucleophile in this synthesis is the enolate of diethyl malonate. Diethyl malonate's α-protons are acidic due to the electron-withdrawing effect of the two adjacent ester carbonyl groups. A strong base, such as sodium hydride (NaH), is used to deprotonate the diethyl malonate, forming a resonance-stabilized carbanion (enolate). This enolate is a potent nucleophile that readily attacks the electron-deficient 2-position of the 2-chloro-3-nitropyridine ring, displacing the chloride ion and forming the desired product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Reactant1 2-Chloro-3-nitropyridine SNAr_Reaction SNAr Reaction Reactant1->SNAr_Reaction Reactant2 Diethyl Malonate Enolate_Formation Enolate Formation Reactant2->Enolate_Formation Deprotonation Base Sodium Hydride (NaH) Base->Enolate_Formation Enolate_Formation->SNAr_Reaction Nucleophilic Attack Workup Aqueous Workup & Extraction SNAr_Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Reductive_Cyclization Start This compound Step1 Reduction of Nitro Group (e.g., H₂, Pd/C) Start->Step1 Intermediate Intermediate (2-amino-3-malonylpyridine) Step1->Intermediate Step2 Intramolecular Cyclization & Aromatization Intermediate->Step2 Product Pyrido[2,3-b]pyrazine Core Step2->Product

Sources

Diethyl 2-(3-nitropyridin-2-yl)malonate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Diethyl 2-(3-nitropyridin-2-yl)malonate: Synthesis, Properties, and Application in Heterocyclic Chemistry

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. We will delve into its fundamental physicochemical properties, explore a robust synthetic methodology, and illuminate its strategic importance as a pivotal intermediate in the construction of complex heterocyclic scaffolds relevant to modern drug discovery.

Introduction: Strategic Importance in Synthesis

This compound is a highly functionalized pyridine derivative whose value lies in the strategic ortho-positioning of a nitro group and a diethyl malonate moiety. This specific arrangement makes it a powerful precursor for constructing fused heterocyclic systems, particularly those containing the pyrido[2,3-b]pyrazine core.[1] This bicyclic system is a privileged scaffold found in numerous biologically active molecules, making the title compound a significant building block in medicinal chemistry programs. The presence of multiple reactive sites—the electrophilic pyridine ring, the reducible nitro group, and the versatile malonate ester—offers a rich platform for molecular elaboration.

Physicochemical and Structural Data

A precise understanding of a compound's properties is the foundation of its effective application. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Weight 282.25 g/mol [1]
Molecular Formula C₁₂H₁₄N₂O₆[1]
CAS Number 64362-41-0[1]
IUPAC Name diethyl 2-(3-nitropyridin-2-yl)propanedioatePubChem
Canonical SMILES CCOC(=O)C(C1=C(C=CC=N1)[O-])C(=O)OCCPubChem
InChI Key IMGOJADWUZXLFZ-UHFFFAOYSA-N[1]

Synthesis: A Mechanistic Approach

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is highly effective due to the electronic properties of the pyridine ring system.

Mechanistic Rationale

The causality for the synthetic strategy rests on two core principles:

  • Activation by the Nitro Group: The strongly electron-withdrawing nitro group at the 3-position significantly acidifies the pyridine ring protons and, more importantly, activates the ring towards nucleophilic attack. It stabilizes the negative charge in the intermediate Meisenheimer complex, particularly when the attack occurs at the ortho (2-position) or para (6-position) carbons.

  • Nucleophilicity of Malonate Anion: Diethyl malonate possesses an acidic α-hydrogen (pKa ≈ 13) that is readily deprotonated by a suitable base (e.g., sodium hydride) to form a soft, carbon-centered nucleophile (the enolate).

This combination allows the diethyl malonate enolate to efficiently attack a 2-halopyridine precursor, displacing the halide in a classic SₙAr mechanism. A plausible precursor for this reaction is 2-chloro-3-nitropyridine.

Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for similar transformations, such as the synthesis of its 6-methoxy analog.[2] It represents a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).

Objective: To synthesize this compound from 2-chloro-3-nitropyridine.

Materials:

  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-chloro-3-nitropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous THF.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add diethyl malonate (1.1 equivalents) dropwise via the dropping funnel over 20 minutes. Rationale: This controlled addition manages the exothermic reaction and hydrogen gas evolution. Stirring at 0°C for 1 hour ensures complete formation of the sodium enolate.

  • Nucleophilic Substitution: Dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C for THF). Monitor the reaction progress by TLC until the starting material (2-chloro-3-nitropyridine) is consumed (typically 12-18 hours).

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Rationale: This neutralizes the excess base and protonates any remaining enolate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Enolate Formation cluster_reaction Step 2: SNAr Reaction cluster_workup Step 3: Workup & Purification NaH NaH in THF Enolate Malonate Enolate Solution NaH->Enolate 0 °C, 1 hr DEM Diethyl Malonate DEM->Enolate ReactionMix Reaction Mixture Enolate->ReactionMix Precursor 2-Chloro-3-nitropyridine in THF Precursor->ReactionMix 0 °C to Reflux 12-18 hrs Quench Quench with aq. NH4Cl ReactionMix->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of this compound.

Core Application: Synthesis of Fused Heterocycles

The primary utility of this compound is its function as a linchpin for building complex fused heterocyclic systems.[1] The ortho relationship between the nitro and malonate groups is key to this powerful transformation.

Reductive Cyclization Pathway

The process involves two sequential, high-yielding steps that are often performed in a single pot:

  • Nitro Group Reduction: The nitro group is selectively reduced to an amine. Common and reliable methods include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., iron powder in acetic acid, or sodium dithionite). This reduction is typically clean and high-yielding.

  • Intramolecular Cyclization: The newly formed 2-amino group is now perfectly positioned to undergo an intramolecular nucleophilic attack on one of the adjacent ester carbonyls of the malonate group. This condensation-cyclization reaction, often promoted by heat or mild acid/base catalysis, results in the formation of a new six-membered ring, yielding the core of a pyrido[2,3-b]pyrazine.

This powerful sequence provides an efficient and atom-economical route to a valuable heterocyclic scaffold from a readily accessible intermediate.

Signaling Pathway Diagram

Reductive_Cyclization Start This compound Intermediate 2-Amino Intermediate Start->Intermediate Reduction (e.g., H₂, Pd/C) Product Pyrido[2,3-b]pyrazine Core Intermediate->Product Intramolecular Cyclization (Heat)

Caption: Reductive cyclization pathway from the title compound to the fused ring system.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3]

  • Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or dust.[3][4]

  • Handling: Avoid contact with skin, eyes, and clothing.[5][6] Keep away from heat, sparks, and open flames, as related compounds can be combustible.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[7]

    • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[3]

    • Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[4]

Always consult a comprehensive SDS for diethyl malonate and perform a thorough risk assessment before commencing any experimental work.

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the fields of organic synthesis and drug discovery. Its molecular architecture provides a pre-organized framework for the efficient construction of complex, nitrogen-containing heterocyclic scaffolds. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage this potent building block for the development of novel therapeutics and other advanced materials.

References

  • Diethyl malonate , Wikipedia, [Link]

  • The Role of Diethyl Malonate in Pharmaceutical Synthesis: A Key Intermediate , Dayang Chem (Hangzhou) Co.,Ltd., [Link]

  • Diethyl Malonate | C7H12O4 | CID 7761 , PubChem, National Institutes of Health, [Link]

  • Diethyl 2-(2-methylallyl)malonate | C11H18O4 | CID 240540 , PubChem, National Institutes of Health, [Link]

  • Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate | C12H13BrN2O6 , PubChem, National Institutes of Health, [Link]

  • Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate , SciSpace, [Link]

  • Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives , Autech Industry Co.,Limited, [Link]

  • Preparation method of diethyl malonate, Google P
  • Safety Data Sheet: Diethyl malonate , Carl ROTH, [Link]

  • Safety Data Sheet: Diethyl malonate , Carl ROTH, [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of Diethyl 2-(3-nitropyridin-2-yl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive methodology for the definitive structure elucidation of Diethyl 2-(3-nitropyridin-2-yl)malonate, a key intermediate in medicinal chemistry. This document moves beyond a simple recitation of data, offering a deep dive into the strategic rationale behind the synthesis and the multi-technique spectroscopic analysis required for unambiguous structural confirmation. We will explore the synergistic application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to build a self-validating system of evidence. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing complex heterocyclic compounds.

Introduction: The Rationale for Structural Verification

This compound (Molecular Formula: C₁₂H₁₄N₂O₆, Molecular Weight: 282.25 g/mol ) is a valuable building block in the synthesis of various biologically active molecules, particularly kinase inhibitors and other targeted therapeutics.[1][2] The precise arrangement of its constituent parts—a pyridine ring, a nitro group, and a diethyl malonate moiety—is critical to its reactivity and its utility in subsequent synthetic steps. Any ambiguity in its structure, such as an incorrect substitution pattern on the pyridine ring, could lead to the synthesis of unintended isomers, resulting in significant loss of time, resources, and potentially compromising the efficacy and safety of a final drug candidate.

Therefore, a rigorous and systematic approach to structure elucidation is not merely an academic exercise but a foundational requirement for scientific integrity and successful drug development. This guide outlines such an approach, grounded in established chemical principles and validated by empirical data.

Synthesis Pathway: Establishing the Structural Hypothesis

The most logical and widely employed synthetic route to the target compound is through a nucleophilic aromatic substitution (SNAr) reaction.[3] This choice is predicated on fundamental principles of organic chemistry.

Causality of Experimental Design: The pyridine ring is inherently electron-deficient, but this characteristic is dramatically amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂). This group, positioned at C3, powerfully activates the ring for nucleophilic attack, particularly at the ortho (C2) and para (C4) positions. By using 2-chloro-3-nitropyridine as the electrophile, we create a highly activated site for substitution at the C2 position.

The nucleophile is the enolate of diethyl malonate, generated by deprotonating the acidic α-hydrogen with a strong, non-nucleophilic base like sodium hydride (NaH).[4] The resulting carbanion is a soft nucleophile, ideal for attacking the electron-poor pyridine ring.

Experimental Protocol: Synthesis
  • Enolate Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add diethyl malonate (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0 °C for 1 hour. Vigorous hydrogen gas evolution will be observed.

  • Nucleophilic Aromatic Substitution: Dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux (approx. 65-70 °C) for 12-18 hours.

  • Work-up and Purification: Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, cool the mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as the final product.[4]

This synthetic pathway provides a strong hypothesis for the final structure, which must now be rigorously confirmed by spectroscopic analysis.

Spectroscopic Elucidation: A Multi-Faceted Approach

No single technique is sufficient for absolute structure determination. We employ a suite of spectroscopic methods, each providing a unique and complementary piece of the structural puzzle. The convergence of data from these independent analyses provides the highest level of confidence.

G cluster_0 Structure Elucidation Workflow cluster_1 Spectroscopic Analysis & Confirmation Synthesis Synthesis via SNAr Purification Purification (Column Chromatography) Synthesis->Purification Hypothesis Proposed Structure Purification->Hypothesis NMR NMR (¹H, ¹³C, 2D) Hypothesis->NMR Analysis IR FT-IR Hypothesis->IR Analysis MS Mass Spectrometry (HRMS) Hypothesis->MS Analysis Confirmation Confirmed Structure NMR->Confirmation Data Convergence IR->Confirmation Data Convergence MS->Confirmation Data Convergence

Caption: Workflow for the synthesis and structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.8 - 9.0Doublet of Doublets (dd)1HH-6 (Pyridine)Ortho-coupled to H-5 and meta-coupled to H-4. Deshielded by adjacent nitrogen.
~8.6 - 8.8Doublet of Doublets (dd)1HH-4 (Pyridine)Ortho-coupled to H-5 and meta-coupled to H-6. Strongly deshielded by the ortho nitro group.
~7.6 - 7.8Doublet of Doublets (dd)1HH-5 (Pyridine)Ortho-coupled to both H-4 and H-6.
~5.5 - 5.7Singlet (s)1Hα-CH (Malonate)Deshielded by two adjacent carbonyl groups and the aromatic pyridine ring.
~4.2 - 4.4Quartet (q)4H-OCH₂CH₃Methylene protons of the two equivalent ethyl groups, split by the adjacent methyl protons.
~1.2 - 1.4Triplet (t)6H-OCH₂CH₃Methyl protons of the two equivalent ethyl groups, split by the adjacent methylene protons.

Note: Predicted shifts are based on analogous structures and general principles. Actual values may vary based on solvent and instrument frequency.[5][6][7]

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~165 - 168C=OCarbonyl carbons of the two equivalent ester groups.
~155 - 158C-2 (Pyridine)Aromatic carbon directly attached to the malonate group.
~152 - 155C-6 (Pyridine)Aromatic carbon adjacent to the nitrogen.
~145 - 148C-4 (Pyridine)Aromatic carbon ortho to the nitro group.
~135 - 138C-3 (Pyridine)Aromatic carbon directly attached to the highly deshielding nitro group.
~125 - 128C-5 (Pyridine)Aromatic CH carbon.
~62 - 64-OCH₂CH₃Methylene carbons of the ethyl esters.
~55 - 58α-CH (Malonate)Malonate methine carbon.
~13 - 15-OCH₂CH₃Methyl carbons of the ethyl esters.

Note: 2D NMR techniques such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) would be used to definitively assign each signal and confirm the connectivity between the malonate fragment and the pyridine ring.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is exceptionally useful for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

Frequency Range (cm⁻¹) Vibrational Mode Assignment Rationale
3100 - 3000C-H StretchAromatic C-HCharacteristic of protons on the pyridine ring.
3000 - 2850C-H StretchAliphatic C-HC-H bonds of the ethyl ester and methine groups.
1760 - 1735C=O StretchEster CarbonylA very strong and sharp absorption. Diethyl malonate derivatives often show two distinct or a broadened peak in this region due to rotational isomers or vibrational coupling.[9][10]
1540 - 1500N-O Asymmetric StretchNitro GroupA strong, characteristic absorption for the NO₂ group.[11]
1360 - 1290N-O Symmetric StretchNitro GroupAnother strong, characteristic absorption for the NO₂ group.[11]
1300 - 1150C-O StretchEster C-OStrong bands corresponding to the C-O single bonds of the ester functionality.[10]

The simultaneous presence of strong absorptions for the nitro group and the ester carbonyl group provides powerful, direct evidence for the incorporation of both key functional groups into the final structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information.

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the molecular formula. The experimentally determined exact mass should match the theoretical mass of C₁₂H₁₄N₂O₆ within a very narrow tolerance (typically < 5 ppm).

    • Theoretical Exact Mass [M+H]⁺: 283.0874

  • Electron Impact (EI-MS) Fragmentation: While the molecular ion may be observed, characteristic fragmentation patterns provide corroborating evidence. Key expected fragments for malonate derivatives include:[12]

    • Loss of an ethoxy radical (-•OCH₂CH₃): [M - 45]⁺

    • Loss of an ethoxycarbonyl radical (-•COOCH₂CH₃): [M - 73]⁺

    • Loss of the entire diethyl malonate moiety: [M - 159]⁺, leaving the 3-nitropyridinyl cation.

The observation of the correct molecular ion by HRMS is irrefutable proof of the elemental composition.

Conclusion: A Unified Structural Assignment

The structure of this compound is definitively confirmed through the convergence of evidence from multiple, independent analytical techniques. The synthetic route establishes a clear structural hypothesis. ¹H and ¹³C NMR spectroscopy meticulously map the C-H framework and confirm the precise substitution pattern on the pyridine ring. FT-IR spectroscopy provides unambiguous confirmation of the essential nitro and ester functional groups. Finally, high-resolution mass spectrometry validates the elemental composition with exacting precision. This self-validating system of analysis ensures the structural integrity of this critical synthetic intermediate, enabling its confident use in advanced drug discovery programs.

Sources

An In-depth Technical Guide to the Spectroscopic Data of Diethyl 2-(3-nitropyridin-2-yl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Physicochemical Properties

Diethyl 2-(3-nitropyridin-2-yl)malonate possesses a molecular formula of C₁₂H₁₄N₂O₆ and a molecular weight of 282.25 g/mol .[1] The structure, as depicted below, features a diethyl malonate group attached to a 3-nitropyridine ring. The electron-withdrawing nature of the nitro group and the pyridine nitrogen significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic data.

Figure 1: 2D structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to show distinct signals for the protons of the pyridine ring and the diethyl malonate moiety.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum would involve:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: A range of approximately -2 to 12 ppm.

Predicted ¹H NMR Data and Interpretation

The predicted chemical shifts (δ) are presented in the table below. These predictions are based on the known effects of substituents on the pyridine ring and the typical chemical shifts for diethyl malonate derivatives.

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4 (pyridine)8.8 - 9.0ddJ = 4.5, 1.51H
H-5 (pyridine)7.6 - 7.8ddJ = 8.5, 4.51H
H-6 (pyridine)8.6 - 8.8ddJ = 8.5, 1.51H
CH (malonate)5.0 - 5.2s-1H
OCH₂ (ethyl)4.2 - 4.4qJ = 7.14H
CH₃ (ethyl)1.2 - 1.4tJ = 7.16H

Causality behind Predictions:

  • Pyridine Protons: The protons on the pyridine ring are expected to be in the downfield region (7.5-9.0 ppm) due to the aromatic nature of the ring and the deshielding effect of the nitrogen atom. The nitro group at the C-3 position will further deshield the adjacent protons (H-4 and H-2, though H-2 is substituted). H-4 and H-6 will likely be the most downfield due to their proximity to the electron-withdrawing nitrogen and nitro group. The coupling pattern (dd, doublet of doublets) arises from the coupling between adjacent protons on the ring.

  • Malonate Methine Proton: The methine proton of the malonate group is attached to a carbon that is bonded to two carbonyl groups and the pyridine ring. This will result in a significant downfield shift, predicted to be around 5.0-5.2 ppm. It is expected to be a singlet as there are no adjacent protons.

  • Ethyl Group Protons: The methylene (-OCH₂-) and methyl (-CH₃) protons of the two ethyl groups are expected to show a quartet and a triplet, respectively, due to coupling with each other. Their chemical shifts are typical for ethyl esters.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: A range of approximately 0 to 200 ppm.

Predicted ¹³C NMR Data and Interpretation
Assignment Predicted δ (ppm)
C=O (ester)165 - 168
C-2 (pyridine)155 - 158
C-3 (pyridine)148 - 152
C-4 (pyridine)135 - 138
C-5 (pyridine)122 - 125
C-6 (pyridine)150 - 153
CH (malonate)55 - 58
OCH₂ (ethyl)62 - 64
CH₃ (ethyl)13 - 15

Causality behind Predictions:

  • Carbonyl Carbons: The ester carbonyl carbons are expected to be the most downfield signals in the spectrum.

  • Pyridine Carbons: The carbons of the pyridine ring will have chemical shifts influenced by the nitrogen atom and the nitro group. C-2 and C-6, being adjacent to the nitrogen, will be downfield. C-3, bearing the nitro group, will also be significantly downfield.

  • Malonate and Ethyl Carbons: The chemical shifts for the malonate and ethyl carbons are predicted based on typical values for diethyl malonate derivatives.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol for Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a softer ionization technique and is more likely to show the molecular ion peak.

  • Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

cluster_workflow Mass Spectrometry Workflow Sample This compound Ionization Ionization (e.g., ESI) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum

Figure 2: A simplified workflow for mass spectrometry analysis.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion (M⁺): For ESI-MS in positive mode, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 283.08. A sodium adduct [M+Na]⁺ at m/z 305.06 might also be observed.

  • Key Fragmentation Patterns: In EI-MS, fragmentation is more extensive. Key predicted fragments include:

    • Loss of an ethoxy group (-OC₂H₅) from the molecular ion to give a fragment at m/z 237.

    • Loss of an ethyl group (-C₂H₅) to give a fragment at m/z 253.

    • Cleavage of the C-C bond between the pyridine ring and the malonate group, leading to a fragment corresponding to the 3-nitropyridin-2-yl cation (m/z 123) or the diethyl malonate radical cation.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy
  • Method: Attenuated Total Reflectance (ATR) is a common and simple method for solid or liquid samples.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters: Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹) Functional Group Vibration
3100 - 3000C-H (aromatic)Stretching
2980 - 2850C-H (aliphatic)Stretching
1750 - 1730C=O (ester)Stretching
1600 - 1450C=C, C=N (aromatic ring)Stretching
1550 - 1500 & 1350 - 1300N-O (nitro group)Asymmetric & Symmetric Stretching
1250 - 1000C-O (ester)Stretching

Causality behind Predictions:

  • The presence of the ester functional groups will give rise to a strong C=O stretching absorption around 1740 cm⁻¹.

  • The nitro group will show two characteristic strong absorptions for its asymmetric and symmetric stretching vibrations.

  • The aromatic C-H and C=C/C=N stretching vibrations will be observed in their typical regions.

  • The aliphatic C-H stretching from the ethyl groups will be present just below 3000 cm⁻¹.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the rationale behind these predictions, offer a valuable resource for the identification and characterization of this compound. While these predictions are based on sound scientific principles and data from analogous structures, experimental verification remains the gold standard. This guide should serve as a strong foundation for any researcher working with or synthesizing this molecule.

References

  • Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules. [Link]

  • NMR Spectra of New Compounds.
  • Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate. PubChem. [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl 2-(3-nitropyridin-2-yl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H NMR spectrum of Diethyl 2-(3-nitropyridin-2-yl)malonate, a heterocyclic compound of interest due to its potential as a scaffold in the synthesis of various biologically active molecules. The presence of both an aromatic, electron-deficient pyridine ring and a flexible malonate moiety gives rise to a characteristic ¹H NMR spectrum, the interpretation of which is crucial for its unambiguous identification and for quality control during its synthesis.

This technical guide will delve into the predicted ¹H NMR spectrum of the title compound, breaking down the chemical shifts, coupling constants, and integration of the various proton signals. Furthermore, a detailed experimental protocol for the synthesis of this class of compounds via nucleophilic aromatic substitution will be provided, alongside a standard procedure for ¹H NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the 3-nitropyridin-2-yl group and the diethyl malonate moiety. The analysis is based on established principles of NMR spectroscopy and data from analogous structures. The spectrum would be typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.

The Diethyl Malonate Moiety

The diethyl malonate portion of the molecule gives rise to two characteristic sets of signals: a quartet and a triplet.

  • Methylene Protons (-OCH₂CH₃): These protons are adjacent to a methyl group (3 protons) and are deshielded by the neighboring oxygen atom. They are expected to appear as a quartet in the range of δ 4.2-4.4 ppm . The integration of this signal will correspond to four protons.

  • Methyl Protons (-OCH₂CH₃): These protons are coupled to the adjacent methylene group (2 protons) and will therefore appear as a triplet. Their chemical shift is predicted to be in the upfield region, around δ 1.2-1.4 ppm , with an integration value corresponding to six protons.

  • Methine Proton (-CH(COOEt)₂): This single proton is situated between two electron-withdrawing carbonyl groups and is also attached to the pyridine ring. This environment will cause a significant downfield shift. The signal is expected to be a singlet and appear in the region of δ 5.0-5.5 ppm .

The 3-Nitropyridin-2-yl Moiety

The aromatic region of the spectrum will be dictated by the protons on the 3-nitropyridine ring. The electron-withdrawing nature of the nitro group at the C3 position and the malonate substituent at the C2 position will significantly influence the chemical shifts of the remaining ring protons (H4, H5, and H6). Protons on aromatic rings typically resonate between 6.5 and 8.0 ppm[1].

  • H6 Proton: This proton is ortho to the nitrogen atom of the pyridine ring, which is strongly deshielding. It is expected to be the most downfield of the aromatic protons, appearing as a doublet of doublets around δ 8.7-8.9 ppm . It will exhibit coupling to both H5 and H4.

  • H4 Proton: This proton is ortho to the electron-withdrawing nitro group, leading to a significant downfield shift. It will likely appear as a doublet of doublets in the range of δ 8.3-8.5 ppm , showing coupling to H5 and H6.

  • H5 Proton: This proton is meta to the nitro group and will be the most upfield of the pyridine protons. It is expected to resonate as a doublet of doublets around δ 7.5-7.7 ppm , with coupling to both H4 and H6.

The coupling constants between the pyridine protons are expected to be in the typical range for ortho, meta, and para couplings in pyridine systems.

Tabulated Summary of Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constants (J, Hz)
-OCH₂CH₃4.2 - 4.4Quartet (q)4HJ = 7.1 Hz
-OCH₂CH₃1.2 - 1.4Triplet (t)6HJ = 7.1 Hz
-CH(COOEt)₂5.0 - 5.5Singlet (s)1HN/A
H6 (Pyridine)8.7 - 8.9Doublet of doublets (dd)1HJ(H6,H5) ≈ 4-5 Hz, J(H6,H4) ≈ 1-2 Hz
H4 (Pyridine)8.3 - 8.5Doublet of doublets (dd)1HJ(H4,H5) ≈ 8-9 Hz, J(H4,H6) ≈ 1-2 Hz
H5 (Pyridine)7.5 - 7.7Doublet of doublets (dd)1HJ(H5,H4) ≈ 8-9 Hz, J(H5,H6) ≈ 4-5 Hz

Molecular Structure and Proton Relationships

The following diagram illustrates the structure of this compound and the key proton environments.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This type of reaction is facilitated by the presence of an electron-withdrawing group (in this case, the nitro group) on the aromatic ring, which activates the ring towards nucleophilic attack[2][3]. The following protocol is adapted from a similar synthesis of a substituted nitropyridine malonate[4].

Workflow for Synthesis

G start Start deprotonation Deprotonation of Diethyl Malonate (NaH, THF, 0°C) start->deprotonation addition Addition of 2-chloro-3-nitropyridine (THF) deprotonation->addition 1 hour reaction Reaction at elevated temperature (e.g., 80°C) addition->reaction 16 hours workup Aqueous Workup (H₂O, EtOAc) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Preparation of the Nucleophile: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add diethyl malonate (1.0 equivalent) dropwise.

  • Reaction Initiation: Stir the resulting mixture at 0 °C for 1 hour to ensure complete deprotonation of the diethyl malonate.

  • Addition of the Electrophile: Add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 80 °C) for 16-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and carefully quench with cold water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

¹H NMR Sample Preparation and Data Acquisition

A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 300 MHz or higher to ensure good signal dispersion.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans.

    • Acquisition Time: Approximately 2-4 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the TMS signal at 0 ppm.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is critical for its characterization. By understanding the electronic effects of the substituents on both the pyridine ring and the malonate moiety, a detailed and accurate prediction of the spectrum can be made. The characteristic signals of the diethyl ester group and the distinct pattern of the aromatic protons allow for the unambiguous identification of the molecule. The synthetic protocol outlined provides a reliable method for the preparation of this and similar compounds, which are valuable building blocks in the development of new therapeutic agents. This guide serves as a valuable resource for researchers and scientists working in the field of organic and medicinal chemistry, enabling them to confidently synthesize and characterize this important class of molecules.

References

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • SciSpace. Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]

  • Atlantis Press. Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. [Link]

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An In-Depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of Diethyl 2-(3-nitropyridin-2-yl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Diethyl 2-(3-nitropyridin-2-yl)malonate, a heterocyclic compound of interest in synthetic and medicinal chemistry. For professionals in drug discovery and development, unambiguous structural confirmation is paramount. This document moves beyond a simple recitation of data, offering a deep dive into the predictive analysis, strategic spectral acquisition, and definitive assignment of the ¹³C NMR spectrum. We will explore the theoretical underpinnings of chemical shifts as they apply to this specific molecule, propose a self-validating experimental protocol incorporating advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT), and provide a clear, rationalized assignment for all carbon signals. The methodologies and insights presented herein are designed to equip researchers with the expertise to confidently elucidate and verify the structure of this and similar complex organic molecules.

The Strategic Importance of NMR in Modern Synthesis

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structure is not merely a procedural step but the bedrock of scientific integrity and project progression. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for the structural elucidation of organic molecules in solution.[1] While ¹H NMR provides critical information about the proton framework, ¹³C NMR offers direct, unambiguous insight into the carbon skeleton of a molecule.[2]

The subject of this guide, this compound, incorporates several distinct chemical environments: a substituted aromatic pyridine ring, electron-withdrawing nitro functionality, and a flexible diethyl malonate side chain. Each of these features presents a unique signature in the ¹³C NMR spectrum, which, when correctly interpreted, serves as a definitive fingerprint of the molecule's constitution and purity.

Molecular Architecture and Carbon Environments

A robust analysis begins with a thorough understanding of the molecule's structure. This compound possesses 12 unique carbon atoms, meaning a standard proton-decoupled ¹³C NMR spectrum is expected to exhibit 12 distinct singlet signals.[3] The absence of molecular symmetry simplifies the initial count of expected resonances.

For clarity in our analysis, the carbon atoms are systematically numbered as shown in the diagram below. This numbering scheme will be used throughout the guide for spectral assignment.

Caption: Structure of this compound with systematic numbering.

Predicting the ¹³C NMR Spectrum: A First-Principles Approach

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment.[4][5] Factors such as hybridization, shielding from neighboring atoms, and the electron-donating or withdrawing nature of substituents all contribute to the final resonance frequency.[4] By dissecting the molecule into its constituent functional groups, we can predict the approximate chemical shifts for each carbon atom.

Key Influencing Factors:
  • Hybridization: sp²-hybridized carbons (aromatic, carbonyl) are significantly deshielded and appear downfield (higher ppm) compared to sp³-hybridized carbons (alkyl).[4]

  • Electronegativity: The strongly electronegative oxygen and nitrogen atoms will pull electron density away from adjacent carbons, deshielding them and shifting their signals downfield. The nitro group (NO₂) is a particularly potent electron-withdrawing group.

  • Aromaticity: Carbons within the pyridine ring will resonate in the typical aromatic region, further influenced by the ring nitrogen and the substituents.

Predicted Chemical Shifts and Rationale

The following table summarizes the predicted chemical shift ranges and assignments for each carbon in this compound. These predictions are based on established chemical shift data for analogous structures and functional groups.[6][7][8]

Carbon AtomMultiplicity (DEPT-135)Predicted Chemical Shift (δ, ppm)Rationale
C7, C7' Quaternary (No Signal)165 - 170Ester carbonyl carbons are highly deshielded due to the double bond to one oxygen and a single bond to another.[8]
C2 Quaternary (No Signal)155 - 160Aromatic carbon (sp²) directly bonded to the ring nitrogen and the electron-rich malonate methine carbon.
C3 Quaternary (No Signal)148 - 155Aromatic carbon (sp²) directly attached to the powerful electron-withdrawing nitro group, causing significant downfield shift.
C5 CH (Positive)140 - 148Aromatic methine carbon (sp²) adjacent to the ring nitrogen.
C1 CH (Positive)125 - 135Aromatic methine carbon (sp²) ortho to the nitro-bearing carbon.
C4 CH (Positive)120 - 128Aromatic methine carbon (sp²) meta to the nitro group and para to the malonate substituent.
C8, C8' CH₂ (Negative)62 - 68Methylene carbons of the ethyl esters, deshielded by the adjacent oxygen atom.[6]
C6 CH (Positive)50 - 58The methine carbon of the malonate group. It is an sp³ carbon, but is deshielded by two adjacent carbonyl groups and the aromatic ring.
C9, C9' CH₃ (Positive)13 - 16Terminal methyl carbons of the ethyl esters, located in the typical upfield aliphatic region.[6]

A Self-Validating Experimental Protocol for Unambiguous Assignment

To ensure the trustworthiness of the spectral analysis, the experimental protocol must be designed not just to acquire data, but to internally validate the results. The combination of a standard proton-decoupled ¹³C experiment with a DEPT-135 experiment provides this self-validating system.

Workflow for Structural Verification

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Verification prep Dissolve ~20-30 mg sample in ~0.7 mL CDCl₃ with 0.03% TMS acq_c13 1. Acquire Standard Proton-Decoupled ¹³C Spectrum prep->acq_c13 acq_dept 2. Acquire DEPT-135 Spectrum acq_c13->acq_dept Same Sample proc Fourier Transform, Phase Correction, Baseline Correction acq_dept->proc analysis Correlate Spectra proc->analysis assign Assign Signals: - C, CH, CH₂, CH₃ - Compare with Prediction analysis->assign verify Structure Verified assign->verify

Caption: Self-validating workflow for ¹³C NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 20-30 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.[9]

    • Ensure the CDCl₃ contains tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).[4]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp, well-resolved peaks.

  • Data Acquisition:

    • Experiment 1: Standard Proton-Decoupled ¹³C Spectrum.

      • Causality: This is the primary experiment to locate the chemical shifts of all 12 unique carbon atoms. Proton decoupling is employed to collapse all C-H coupling, simplifying the spectrum so that each carbon appears as a singlet.[3]

      • Typical Parameters (for a 400 MHz spectrometer):

        • Pulse Angle: 30-45° (to allow for faster repetition)

        • Acquisition Time: ~1-2 seconds

        • Relaxation Delay (d1): 2 seconds

        • Number of Scans: 1024 or higher (required due to the low natural abundance of ¹³C)

    • Experiment 2: DEPT-135 Spectrum.

      • Causality: This experiment is the key to validation. It differentiates carbon signals based on the number of attached protons, which is essential for distinguishing between the numerous CH and quaternary carbons in the aromatic region, and confirming the identities of the CH₂, CH, and CH₃ signals in the aliphatic region.[2]

      • Expected Outcome:

        • CH₃ groups (C9, C9') will appear as positive signals.

        • CH₂ groups (C8, C8') will appear as negative (inverted) signals.

        • CH groups (C1, C4, C5, C6) will appear as positive signals.

        • Quaternary carbons (C2, C3, C7, C7') will be absent.

  • Data Processing and Final Assignment:

    • Apply Fourier transformation, phase correction, and baseline correction to both the standard ¹³C and DEPT-135 spectra.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

    • Correlate the two spectra. Use the DEPT-135 data to definitively identify the multiplicity of each carbon signal observed in the standard spectrum.

    • Assign each of the 12 signals to its corresponding carbon atom based on the predicted chemical shifts (Section 3) and the experimentally determined multiplicities.

Conclusion

The ¹³C NMR analysis of this compound is a clear demonstration of how modern spectroscopic techniques can provide definitive and reliable structural evidence. By combining a predictive approach grounded in fundamental principles with a robust, self-validating experimental workflow, researchers can move beyond simple data collection to achieve a high level of confidence in their results. The methodical application of standard proton-decoupled ¹³C NMR in concert with DEPT-135 spectroscopy allows for the unambiguous assignment of all 12 carbon atoms, confirming the molecular architecture and providing a crucial quality control checkpoint in any synthetic or drug development pipeline.

References

  • Vertex AI Search Result[2]: 13C NMR spectroscopy • Chemical shift. Available at:

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Available at: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

  • ResearchGate. Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). Available at: [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • ACS Publications. (2001). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 105(29), 7145–7150. Available at: [Link]

  • PrepChem.com. Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Available at: [Link]

  • Fiveable. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Autech Scientific. Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Available at: [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

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Mass spectrometry of Diethyl 2-(3-nitropyridin-2-yl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of Diethyl 2-(3-nitropyridin-2-yl)malonate

Introduction

This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry and drug discovery. Its structural complexity, featuring a nitropyridine core linked to a diethyl malonate moiety, makes it a versatile building block for more complex heterocyclic systems. Accurate characterization of this molecule is paramount for ensuring purity, confirming identity in synthetic workflows, and for metabolic or degradation studies. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing precise molecular weight determination and profound structural insights through fragmentation analysis.

This guide offers a comprehensive exploration of the mass spectrometric behavior of this compound. We will delve into the principles of ionization, predict fragmentation pathways based on first principles and established chemical logic, and provide field-proven protocols for its analysis. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to leverage mass spectrometry for the characterization of this and structurally related compounds.

Molecular Profile and Physicochemical Characteristics

A foundational understanding of the analyte's properties is critical for selecting the appropriate MS methodology. This compound is a moderately polar molecule whose structure dictates its ionization and fragmentation behavior.

PropertyValueSource
IUPAC Name diethyl 2-(3-nitropyridin-2-yl)propanedioate[1]
Molecular Formula C₁₂H₁₄N₂O₆[1]
Molecular Weight 282.25 g/mol [1]
Monoisotopic Mass 282.08519 DaCalculated
CAS Number 64362-41-0[1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

Ionization Techniques: A Dichotomy of Strategy

The choice of ionization method is the most critical parameter in mass spectrometry, defining whether the primary goal is molecular weight confirmation or structural elucidation through fragmentation.

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for determining the molecular weight of moderately polar molecules like our target compound. It typically generates protonated ([M+H]⁺) or other adducted molecules with minimal initial fragmentation.

  • Expertise & Experience: For this compound, ESI in positive ion mode is the preferred starting point. The pyridine nitrogen is a ready site for protonation, leading to a strong [M+H]⁺ signal. Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are also commonly observed, especially if glassware is not scrupulously clean or if these ions are present in the LC mobile phase. These adducts serve as excellent secondary confirmation of the molecular weight.

Electron Ionization (EI)

EI is a high-energy, hard ionization technique that bombards the molecule with electrons (typically at 70 eV), causing extensive and reproducible fragmentation.[3] This creates a characteristic fragmentation "fingerprint" that is invaluable for unambiguous structural confirmation.

  • Expertise & Experience: Due to the compound's relatively low volatility, EI analysis is best performed via a direct insertion probe or by coupling with Gas Chromatography (GC-MS) if the compound is sufficiently thermally stable. The resulting spectrum will likely show a very weak or absent molecular ion peak (M⁺˙), but the rich fragmentation pattern will be highly informative.[4]

Predicted Mass Spectra and Fragmentation Pathways

The true power of mass spectrometry lies in interpreting the fragmentation patterns to piece together the molecule's structure. The structure of this compound contains several predictable cleavage points: the ester groups, the nitro group, and the bond connecting the two main moieties.

ESI-MS/MS Fragmentation (Collision-Induced Dissociation)

By isolating the protonated molecular ion ([M+H]⁺, m/z 283.09) in a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and gain structural information.

Key Predicted ESI Fragments:

Predicted m/z (Positive Mode)Ion FormulaDescription of Loss
283.09[C₁₂H₁₅N₂O₆]⁺[M+H]⁺: Protonated Molecular Ion
305.07[C₁₂H₁₄N₂O₆Na]⁺[M+Na]⁺: Sodium Adduct
238.06[C₁₀H₁₂N₂O₄]⁺Loss of an ethoxy radical (•OC₂H₅, 45 Da)
237.05[C₁₀H₉N₂O₅]⁺Loss of ethanol (C₂H₅OH, 46 Da)
211.07[C₈H₉N₂O₄]⁺Loss of an ethoxycarbonyl group (•COOC₂H₅, 72 Da)
193.06[C₈H₉N₂O₃]⁺Loss of C₂H₅OH and CO₂ (90 Da total)
165.03[C₅H₃N₂O₄]⁺Loss of the diethyl malonate group (•CH(COOEt)₂, 159 Da)

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rankdir="LR";
node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Helvetica", color="#5F6368"];
M_H [label="[M+H]⁺\nm/z 283.09", fillcolor="#4285F4", fontcolor="#FFFFFF"];
frag_237 [label="m/z 237.05"];
frag_211 [label="m/z 211.07"];
frag_165 [label="m/z 165.03"];
frag_193 [label="m/z 193.06"];

M_H -> frag_237 [label="- C₂H₅OH (46 Da)"];
M_H -> frag_211 [label="- •COOC₂H₅ (72 Da)"];
M_H -> frag_165 [label="- •CH(COOEt)₂ (159 Da)"];
frag_237 -> frag_193 [label="- CO₂ (44 Da)"];

}

Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.

EI Fragmentation

Under high-energy EI conditions, the fragmentation is more extensive and follows pathways characteristic of both malonic esters and nitropyridines.

  • Malonate Fragmentation: A hallmark of diethyl malonate derivatives is the β-cleavage relative to the carbonyl groups, leading to the loss of the entire malonate substituent.[3] This often results in a prominent ion corresponding to the substituent itself. Other common losses include ethoxy radicals (•OC₂H₅) and ketene (CH₂=C=O) from the ester chains.

  • Nitropyridine Fragmentation: Aromatic nitro compounds characteristically lose the nitro group as either •NO (30 Da) or •NO₂ (46 Da).[5] The subsequent fragmentation of the pyridine ring can also occur.

Key Predicted EI Fragments:

Predicted m/zIon FormulaDescription of Loss / Fragment Structure
282.09[C₁₂H₁₄N₂O₆]⁺˙M⁺˙: Molecular Ion (likely low abundance)
237.05[C₁₀H₉N₂O₅]⁺[M - •OC₂H₅]⁺
210.06[C₈H₈N₂O₄]⁺˙[M - C₂H₄ - CO₂]⁺˙ (McLafferty Rearrangement)
164.02[C₅H₂N₂O₄]⁺˙[M - CH(COOEt)₂]⁺˙ (Loss of malonate radical)
159.07[C₇H₁₁O₄]⁺[CH(COOEt)₂]⁺ (Diethyl malonate cation)
123.02[C₅H₃N₂O₂]⁺[Nitropyridinyl-CH]⁺ (Result of alpha-cleavage)
122.02[C₅H₂N₂O₂]⁺˙[Nitropyridine]⁺˙ (Loss of malonate group)
78.03[C₅H₄N]⁺[Pyridine]⁺ (Loss of NO₂ and malonate group)

graph fragmentation_ei {
rankdir="LR";
node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Helvetica", color="#5F6368"];
M [label="M⁺˙\nm/z 282.09", fillcolor="#EA4335", fontcolor="#FFFFFF"];
frag_237 [label="m/z 237.05"];
frag_159 [label="m/z 159.07"];
frag_123 [label="m/z 123.02"];
frag_122 [label="m/z 122.02"];
frag_78 [label="m/z 78.03"];

M -> frag_237 [label="- •OC₂H₅ (45 Da)"];
M -> frag_159 [label="α-cleavage"];
M -> frag_123 [label="α-cleavage"];
frag_123 -> frag_78 [label="- •NO₂ (46 Da)"];
frag_122 -> frag_78 [label="- NO₂ (46 Da)"];

}

Caption: Major predicted EI fragmentation pathways.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, providing orthogonal data that, when combined, deliver an unassailable identification of the target compound.

Protocol 1: LC-ESI-MS/MS for Molecular Weight and Fragment Confirmation

1. Sample Preparation:

  • Accurately weigh ~1 mg of this compound.
  • Dissolve in 10 mL of HPLC-grade methanol or acetonitrile to create a 100 µg/mL stock solution.
  • Further dilute to a working concentration of 1 µg/mL using the initial mobile phase composition.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 2 µL.
  • Rationale: The C18 column provides excellent retention for this moderately polar compound. The formic acid aids in protonation for efficient ESI+ analysis.

3. Mass Spectrometry (ESI-QTOF) Parameters:

  • Ionization Mode: ESI Positive.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • MS Scan Range: m/z 50 - 500.
  • MS/MS Acquisition: Data-dependent acquisition (DDA) targeting the top 3 most intense ions per scan, with a collision energy ramp from 10-40 eV.
  • Trustworthiness Check: The high-resolution mass spectrometer (e.g., Q-TOF) should provide a mass accuracy of <2 ppm for the [M+H]⁺ ion. The observed isotopic pattern must match the theoretical pattern for C₁₂H₁₄N₂O₆. The fragmentation spectrum should contain at least two of the predicted key fragments from the table above.
Protocol 2: GC-EI-MS for Fingerprint Identification

1. Sample Preparation:

  • Prepare a 1 mg/mL solution in ethyl acetate.

2. Gas Chromatography (GC) Parameters:

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
  • Inlet Temperature: 250 °C.
  • Oven Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
  • Carrier Gas: Helium at 1.0 mL/min.
  • Rationale: The non-polar DB-5ms column is a robust general-purpose column. The temperature program is designed to elute the compound efficiently without thermal degradation.

3. Mass Spectrometry (EI-Quadrupole) Parameters:

  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Scan Range: m/z 40 - 400.
  • Trustworthiness Check: The resulting spectrum must be compared against a library (if available) or interpreted manually. The presence of key fragments like m/z 237, 159, and 123 provides strong evidence for the compound's identity. The pattern should be highly reproducible across multiple injections.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that yields a wealth of structural information. A dual-pronged approach utilizing both soft ionization (ESI) for unambiguous molecular weight confirmation and hard ionization (EI) for generating a reproducible fragmentation fingerprint provides the highest level of analytical confidence. By understanding the predictable fragmentation pathways involving the malonate and nitropyridine moieties, a skilled analyst can confirm the compound's identity with certainty, distinguish it from isomers, and characterize related impurities. The protocols and theoretical frameworks presented in this guide serve as a robust foundation for the successful analysis of this important chemical entity.

References

  • PubChem, Diethyl 2-(2-methylallyl)malonate | C11H18O4 | CID 240540. [Link]

  • MDPI, Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]

  • Chemguide, FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • PubMed, Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

  • YouTube, Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]

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Physical and chemical properties of Diethyl 2-(3-nitropyridin-2-yl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Diethyl 2-(3-nitropyridin-2-yl)malonate

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. Its molecular architecture, featuring a pyridine ring substituted with a nitro group and a malonate ester in a strategic ortho relationship, makes it a powerful precursor for the construction of complex fused-ring systems.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and synthetic applications, tailored for researchers, scientists, and professionals in drug development. The strategic positioning of its functional groups allows for a variety of chemical transformations, establishing this molecule as a versatile building block for novel therapeutics and functional materials.

Chemical Identity and Core Physical Properties

The fundamental properties of this compound are summarized below. These values, primarily predicted through computational models, provide a baseline for its handling, characterization, and application in experimental design.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₁₄N₂O₆ [1][2]
Molecular Weight 282.25 g/mol [1][2]
CAS Number 64362-41-0 [2]
Predicted Boiling Point 391.8 ± 37.0 °C [2]
Predicted Density 1.297 ± 0.06 g/cm³ [2]
Predicted pKa 8.61 ± 0.46 [2]

| Appearance | Light green solid (for analogous compounds) |[3] |

Caption: Chemical Structure of this compound.

Synthesis and Mechanistic Considerations

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAAr) reaction. This strategy leverages the electron-withdrawing nature of the nitro group to activate the pyridine ring for nucleophilic attack.

synthesis_workflow start1 2-Chloro-3-nitropyridine reagents Base (e.g., NaH, K₂CO₃) Solvent (e.g., THF, DMF) start1->reagents start2 Diethyl Malonate start2->reagents product This compound reagents->product SNAAr Reaction

Caption: General synthesis workflow for this compound.

Causality Behind Experimental Choices:

  • Substrate: A 2-halo-3-nitropyridine (e.g., 2-chloro-3-nitropyridine) is the ideal electrophile. The halogen at the 2-position is activated by the adjacent nitro group and the ring nitrogen, making it an excellent leaving group.

  • Nucleophile: Diethyl malonate is deprotonated by a base to form its enolate, a soft and effective carbon nucleophile.

  • Base and Solvent: The choice of base and solvent is critical. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) ensures complete and rapid formation of the malonate enolate.[3] Alternatively, a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) can also facilitate the reaction, often requiring elevated temperatures.[1]

Detailed Experimental Protocol (Adapted from a similar synthesis[3])
  • Preparation: To a solution of sodium hydride (60% dispersion in mineral oil, 2.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add diethyl malonate (2.0 eq) dropwise at 0°C.

  • Enolate Formation: Stir the resulting mixture at 0°C for 1 hour to ensure complete formation of the sodium diethyl malonate salt.

  • Substitution Reaction: Add a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Heating: Heat the resulting mixture to 80°C and stir for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling, carefully quench the reaction with cold water. Partition the mixture between water and ethyl acetate.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel (e.g., 0-20% ethyl acetate in hexane gradient) to yield the pure product.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule stems from the cooperative reactivity of its ortho-disposed functional groups.

A. Reductive Cyclization for Fused Heterocycles

The most valuable transformation is the reduction of the nitro group to an amine, followed by intramolecular cyclization. This powerful sequence provides efficient access to complex fused heterocyclic cores, such as pyrido[2,3-b]pyrazines, which are prevalent in biologically active molecules.[1]

  • Step 1: Reduction: The nitro group is readily reduced to an amino group using various standard conditions (e.g., H₂/Pd-C, SnCl₂/HCl, or sodium dithionite).

  • Step 2: Intramolecular Cyclization: The newly formed 3-amino group is perfectly positioned to attack one of the adjacent malonate carbonyls, leading to spontaneous or heat-induced cyclization and elimination of ethanol to form a new heterocyclic ring.[1]

cyclization_pathway start This compound intermediate Diethyl 2-(3-aminopyridin-2-yl)malonate start->intermediate Reduction of NO₂ product Fused Pyrido[2,3-b]pyrazine Core intermediate->product Intramolecular Cyclization

Caption: Key synthetic transformation: Reductive cyclization pathway.

B. Nucleophilic Displacement of the Nitro Group

In some 2-substituted-3-nitropyridine systems, the nitro group itself can be displaced by potent nucleophiles, particularly sulfur nucleophiles.[1] For instance, reaction with thiols in the presence of a base can lead to the formation of 3-thioether products via a Meisenheimer-like intermediate. This reactivity opens pathways to further functionalize the pyridine ring at the C3 position.[1]

C. Malonate Ester Chemistry

The malonate moiety can undergo standard ester reactions. For example, hydrolysis under basic or acidic conditions yields the corresponding diacid, 2-(3-nitropyridin-2-yl)malonic acid.[1] This diacid can then be decarboxylated upon heating to produce 2-methyl-3-nitropyridine derivatives.

Spectroscopic Characterization

While specific spectral data requires experimental acquisition, the expected characteristics can be inferred from the molecule's structure.

  • ¹H NMR: The spectrum would show characteristic signals for the pyridine ring protons (typically in the δ 7.0-9.0 ppm region), a singlet for the methine proton of the malonate (CH), and a quartet and triplet for the two ethyl ester groups (-OCH₂CH₃).

  • ¹³C NMR: Signals would be present for the pyridine ring carbons, the methine carbon, the two carbonyl carbons of the esters (typically δ 160-170 ppm), and the carbons of the ethyl groups.

  • IR Spectroscopy: Key vibrational bands would include strong peaks for the C=O stretching of the ester groups (~1730-1750 cm⁻¹), and characteristic asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Mass Spectrometry: In electron impact mass spectrometry (EI-MS), a common fragmentation pattern for substituted diethyl malonates is the loss of the entire diethyl malonate radical moiety (a mass loss of 159 Da).[4]

Safety and Handling

No specific safety data sheet is available for this compound. However, based on its functional groups and related compounds, the following precautions are advised.

  • Hazard Classification (Predicted): May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[5] Handle in a well-ventilated area or a chemical fume hood to avoid breathing vapors or dust.[5]

  • Handling: Avoid contact with skin, eyes, and clothing.[6][7] Keep away from heat, sparks, and open flames, as related malonates are combustible liquids.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in organic and medicinal chemistry. Its true value lies in the synergistic reactivity of the nitro and malonate functionalities, which provides a robust and efficient platform for the synthesis of complex, nitrogen-containing heterocyclic scaffolds. This guide has outlined its core properties, reliable synthetic methods, and key chemical behaviors, providing a solid foundation for its application in advanced research and drug discovery programs.

References

  • Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l . ResearchGate. Available at: [Link]

  • Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives . American Chemical Society. Available at: [Link]

  • 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile - Semantic Scholar . Semantic Scholar. Available at: [Link]

  • CN1237571A - Preparation method of diethyl malonate - Google Patents. Google Patents.
  • Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate - SciSpace . SciSpace. Available at: [Link]

  • Safety Data Sheet: Diethyl malonate - Carl ROTH . Carl ROTH. Available at: [Link]

  • Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate | C12H13BrN2O6 - PubChem . PubChem. Available at: [Link]

  • Safety Data Sheet: Diethyl malonate - Carl ROTH . Carl ROTH. Available at: [Link]

  • Diethyl 2-(2-methylallyl)malonate | C11H18O4 | CID 240540 - PubChem . PubChem. Available at: [Link]

  • Mass Spectra of 2-Substituted Diethyl Malonate Derivatives - MDPI . MDPI. Available at: [Link]

Sources

An In-depth Technical Guide on the Reactivity of the Nitro Group in Diethyl 2-(3-nitropyridin-2-yl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-(3-nitropyridin-2-yl)malonate is a pivotal scaffold in contemporary medicinal chemistry and materials science. Its strategic importance is derived from the synthetically versatile functionalities it possesses: a pyridine ring, a malonate ester moiety, and a nitro group. The nitro group, in particular, dramatically influences the molecule's electronic properties and reactivity, serving as a powerful tool for molecular diversification. This guide provides a comprehensive exploration of the nitro group's reactivity in this specific molecular context, focusing on its role in activating the pyridine ring for nucleophilic aromatic substitution (SNAr) and its utility as a precursor for the formation of amino groups, which can then participate in intramolecular cyclization reactions. Detailed mechanistic insights, field-proven experimental protocols, and data-driven analyses are presented to empower researchers in leveraging the full synthetic potential of this valuable building block.

Introduction: The Strategic Importance of this compound

The pyridine ring is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of a nitro group (NO₂) onto this heterocycle profoundly alters its chemical behavior.[1] In this compound, the nitro group at the 3-position and the diethyl malonate at the 2-position create a unique electronic and steric environment. The potent electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution.[1] This activation, combined with the inherent reactivity of the malonate moiety and the transformability of the nitro group itself, makes this compound a linchpin for the synthesis of complex heterocyclic systems. Notably, it is a key precursor for fused-ring systems like the pyrido[2,3-b]pyrazine core, a privileged scaffold in medicinal chemistry.[2]

Synthesis of the Core Scaffold: this compound

The primary and most efficient route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 2-chloro-3-nitropyridine with diethyl malonate in the presence of a strong base.

The causality behind this choice of reactants is clear: 2-chloro-3-nitropyridine possesses a good leaving group (chloride) at a position activated by the electron-withdrawing nitro group. Diethyl malonate, upon deprotonation by a strong base, forms a soft, carbon-centered nucleophile (the malonate enolate) that readily attacks the electron-deficient pyridine ring.

Experimental Protocol: Synthesis via SNAr

Materials:

  • 2-chloro-3-nitropyridine

  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add diethyl malonate (1.2 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. This step ensures the complete formation of the diethyl malonate enolate.

  • In a separate flask, dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of 2-chloro-3-nitropyridine dropwise to the diethyl malonate enolate solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

The Pivotal Role of the Nitro Group in Activating Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group at the 3-position is the cornerstone of the synthetic accessibility of this compound. The SNAr mechanism proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the determining factor for the feasibility of the reaction.

SNAr_Mechanism

The electron-withdrawing nitro group stabilizes the Meisenheimer complex through resonance, delocalizing the negative charge. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. In the case of 2-chloro-3-nitropyridine, the nitro group is ortho to the C-2 position, making this position highly susceptible to nucleophilic attack.[3]

Reactivity of the Nitro Group: Reduction to an Amino Group

One of the most synthetically valuable transformations of the nitro group in this compound is its reduction to a primary amine. This transformation opens up a plethora of possibilities for further molecular elaboration, most notably intramolecular cyclization reactions to form fused heterocyclic systems.[2]

The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting the ester functionalities of the malonate moiety.

Reducing Agent Conditions Advantages Disadvantages
H₂, Pd/C H₂ gas, Palladium on Carbon, various solvents (EtOH, EtOAc)High yielding, clean reaction, catalyst can be recovered.Requires specialized hydrogenation equipment.
SnCl₂·2H₂O Tin(II) chloride dihydrate in EtOH or EtOAcMild conditions, tolerates a wide range of functional groups.Stoichiometric amounts of tin salts are produced as waste.
Fe/AcOH Iron powder in glacial acetic acidInexpensive, effective.Can be acidic, potentially affecting acid-labile groups.
Sodium Dithionite (Na₂S₂O₄) Aqueous or biphasic systemsMild, often used for sensitive substrates.Can sometimes lead to over-reduction or side products.
Field-Proven Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude Diethyl 2-(3-aminopyridin-2-yl)malonate. This product is often used in the next step without further purification.

Reduction_Workflow

Intramolecular Cyclization: A Gateway to Fused Heterocycles

The strategic ortho relationship between the newly formed amino group and the diethyl malonate moiety in Diethyl 2-(3-aminopyridin-2-yl)malonate is the key to its utility in constructing fused heterocyclic systems.[2] Under thermal or acid/base-catalyzed conditions, the amino group can undergo an intramolecular nucleophilic attack on one of the ester carbonyls of the malonate, leading to the formation of a new ring. This powerful transformation provides an efficient route to complex polycyclic aromatic systems that are of significant interest in drug discovery.[2]

Other Reactions of the Nitro Group

While reduction to the amine is the most common transformation, other reactions of the nitro group on the pyridine ring are also possible, although less frequently employed for this specific substrate. These include:

  • Partial Reduction: Under carefully controlled conditions, the nitro group can be partially reduced to a nitroso or hydroxylamino group.

  • Displacement of the Nitro Group: In some highly activated systems, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions.

Spectroscopic Characterization

The structural integrity and purity of this compound and its derivatives are typically confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: The presence of the nitro group is characterized by strong asymmetric and symmetric stretching vibrations typically in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The ester carbonyls of the malonate will show a strong absorption around 1730-1750 cm⁻¹.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.

Conclusion

The nitro group in this compound is not merely a substituent but a powerful synthetic director. Its electron-withdrawing nature is fundamental to the synthesis of the core structure via nucleophilic aromatic substitution. Subsequently, its facile reduction to an amino group provides a critical handle for the construction of complex, fused heterocyclic systems of significant interest in medicinal chemistry. A thorough understanding of the reactivity of this functional group, coupled with the selection of appropriate reaction conditions, is paramount for researchers aiming to exploit the full synthetic potential of this versatile building block.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Reduction of nitro compounds. Retrieved from [Link]

  • Galy, J. P., et al. (2007). Synthesis of New Potentially Bioactive Bicyclic 2-Pyridones. Molecules, 12(7), 1436–1446. [Link]

  • Wikipedia. (2023, November 28). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

Sources

Acidity of alpha-protons in Diethyl 2-(3-nitropyridin-2-yl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Acidity of α-Protons in Diethyl 2-(3-nitropyridin-2-yl)malonate

Abstract

The acidity of α-protons is a cornerstone of carbon-carbon bond formation in organic synthesis, with profound implications for drug discovery and development. This guide provides a detailed examination of the factors governing the acidity of the α-protons in this compound. We will dissect the potent electronic effects exerted by the constituent functional groups—the dual diethyl ester moieties and the strongly electron-withdrawing 3-nitropyridin-2-yl substituent. This analysis will be grounded in the principles of inductive and resonance effects, providing a causal explanation for the compound's heightened α-proton acidity compared to its parent structure, diethyl malonate. Furthermore, this document outlines both theoretical and practical approaches for the quantitative determination of its pKa, offering a robust framework for researchers leveraging this versatile building block in medicinal chemistry and synthetic applications.

Introduction: The Significance of Activated Methylene Compounds

Activated methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are fundamental synthons in organic chemistry. The archetypal example, diethyl malonate, owes its synthetic utility to the enhanced acidity of its α-protons (pKa ≈ 13 in H₂O), which facilitates the formation of a resonance-stabilized enolate nucleophile under relatively mild basic conditions. This enolate is a workhorse in reactions such as the malonic ester synthesis for the preparation of substituted carboxylic acids.

The strategic substitution on the α-carbon with functionalized scaffolds can dramatically modulate this acidity. This compound is a compound of significant interest, particularly in medicinal chemistry, due to the incorporation of the biologically relevant nitropyridine motif. Understanding the precise acidity of its remaining α-proton is critical for predicting its reactivity, designing efficient synthetic routes, and controlling subsequent functionalization steps. This guide will explore the confluence of structural features that make this proton exceptionally acidic and therefore synthetically valuable.

Synthesis and Structural Elucidation

The principal route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the generation of the diethyl malonate enolate, which then displaces a suitable leaving group (typically a halide) from an activated pyridine ring.

General Synthesis Protocol

The reaction typically proceeds by first deprotonating diethyl malonate with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The resulting sodium salt of the diethyl malonate enolate is then treated with 2-chloro-3-nitropyridine. The electron-deficient nature of the pyridine ring, further activated by the ortho-nitro group, renders the C-2 position highly susceptible to nucleophilic attack.

Synthesis_Workflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: SNAr Reaction DEM Diethyl Malonate Base NaH in THF/DMSO Enolate Diethyl Malonate Enolate (Nucleophile) DEM->Enolate Base->Enolate Deprotonation Nitropyridine 2-Chloro-3-nitropyridine Product This compound Nitropyridine->Product Nucleophilic Attack & Displacement of Cl- Nitropyridine->Product Enolate->Product

Caption: SNAr synthesis of the target compound.

Structural Confirmation

The successful synthesis and purity of the final product are confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the ethyl ester protons (triplet and quartet), the single acidic α-proton (singlet), and the protons of the 3-nitropyridin-2-yl ring system. ¹³C NMR confirms the carbon framework, including the carbonyl carbons of the ester groups.

  • Infrared (IR) Spectroscopy: Key stretches will be observed for the C=O of the ester groups (around 1730-1750 cm⁻¹) and the characteristic asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound (C₁₂H₁₄N₂O₆, MW: 282.25 g/mol ), confirming its elemental composition.

Deconstructing Acidity: A Multifaceted Electronic Analysis

The acidity of the α-proton in this compound is significantly greater than that of diethyl malonate. This enhancement is not due to a single factor but rather the powerful synergistic electronic effects of all substituents attached to the α-carbon. The stability of the resulting conjugate base (the enolate) is the key determinant of the proton's acidity.

The Foundational Role of the Malonate Esters

The two diethyl ester groups are the primary reason for the acidity of any malonate. They stabilize the negative charge of the enolate conjugate base through two mechanisms:

  • Resonance: The negative charge on the α-carbon is delocalized across the π-system of both carbonyl groups, placing the charge onto the more electronegative oxygen atoms. This is the most significant stabilizing factor.

  • Inductive Effect: The electronegative oxygen atoms of the carbonyl groups pull electron density away from the α-carbon through the sigma bonds, further stabilizing the negative charge.

The Potent Influence of the 3-Nitropyridin-2-yl Substituent

The introduction of the 3-nitropyridin-2-yl group dramatically increases the acidity of the remaining α-proton. This is due to the powerful electron-withdrawing nature of this heterocyclic system, which operates through both inductive and resonance effects.

  • Inductive Effect (-I):

    • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon, causing it to inductively withdraw electron density from the ring carbons. This effect is transmitted to the α-carbon, making the C-H bond more polarized and easier to break.

    • Nitro Group: The nitro group (-NO₂) is one of the strongest electron-withdrawing groups. Its powerful inductive effect further depletes the pyridine ring of electron density, which in turn strongly pulls electron density from the α-carbon.

  • Resonance Effect (-M / -R):

    • Pyridine Ring: The pyridine ring can participate in resonance, withdrawing electron density from substituents attached at the ortho (2-position) and para (4-position) positions.

    • Nitro Group: The nitro group exerts a powerful resonance-withdrawing effect, delocalizing the electron density from the ring. When the α-proton is removed, the resulting negative charge on the α-carbon can be delocalized not only into the two ester groups but also into the nitropyridine ring system. This extensive delocalization provides a substantial degree of extra stabilization to the conjugate base.

The combination of these effects makes the conjugate base of this compound exceptionally stable, thus lowering the pKa of the α-proton significantly.

Acidity_Factors Acidity α-Proton Acidity (pKa Decrease) Enolate_Stability Increased Conjugate Base (Enolate) Stability Acidity->Enolate_Stability is determined by Malonate Malonate Esters Enolate_Stability->Malonate Nitropyridine 3-Nitropyridin-2-yl Group Enolate_Stability->Nitropyridine Resonance_Malonate Resonance (Delocalization to O) Malonate->Resonance_Malonate Inductive_Malonate Inductive Effect (-I of C=O) Malonate->Inductive_Malonate Resonance_Nitro Resonance (Delocalization into ring/NO2) Nitropyridine->Resonance_Nitro Inductive_Nitro Inductive Effect (-I of Ring N and NO2) Nitropyridine->Inductive_Nitro

Caption: Electronic factors increasing α-proton acidity.

Quantitative Analysis: pKa Determination

While the qualitative effects are clear, a quantitative pKa value is essential for precise reaction control.

Predicted and Comparative pKa Values

Computational predictions and comparisons with known compounds provide a valuable estimate of acidity.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (α-H)Citation
Diethyl MalonateC₇H₁₂O₄160.17~13.5 (in H₂O at 25°C)
This compound C₁₂H₁₄N₂O₆ 282.25 8.61 ± 0.46 (Predicted) N/A

Note: The predicted pKa value for the target compound suggests it is approximately 4-5 orders of magnitude more acidic than diethyl malonate.

Experimental Protocol: Spectrophotometric pKa Determination

Spectrophotometric titration is a robust method for determining the pKa of compounds with a chromophore whose UV-Vis absorbance spectrum changes upon ionization. The nitropyridine moiety serves as an excellent chromophore for this purpose.

Principle: The protonated (HA) and deprotonated (A⁻) forms of the compound will have distinct absorbance spectra. By measuring the absorbance of the solution at a specific wavelength across a range of pH values, the ratio of [A⁻]/[HA] can be determined. The pKa is the pH at which [A⁻] = [HA], according to the Henderson-Hasselbalch equation.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol) to ensure solubility.

    • Prepare a series of buffer solutions with known pH values, spanning the expected pKa (e.g., from pH 6 to pH 11). A universal buffer system (e.g., Britton-Robinson) is often employed.

  • Wavelength Selection:

    • Prepare two highly acidic (pH << predicted pKa, e.g., pH 2) and highly basic (pH >> predicted pKa, e.g., pH 12) solutions of the compound at the final working concentration.

    • Scan the UV-Vis absorbance of both solutions from ~200-500 nm to determine the wavelength of maximum absorbance difference (λmax) between the protonated and deprotonated species.

  • Titration and Measurement:

    • For each buffer solution, add a small, precise aliquot of the stock solution to ensure the final concentration is constant across all samples and the organic solvent percentage is low (<1-2%) to minimize its effect on the pH.

    • Measure the absorbance of each solution at the predetermined λmax. Also, measure the absorbance of the fully protonated (AHA) and fully deprotonated (AA-) forms.

  • Data Analysis:

    • For each sample, calculate the pKa using the following equation derived from the Henderson-Hasselbalch relationship: pKa = pH + log [ (AA- - A) / (A - AHA) ] where A is the absorbance at a given pH.

    • Plot the measured absorbance (A) versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

    • Alternatively, plot log[ (A - AHA) / (AA- - A) ] vs. pH. A linear plot should be obtained, and the x-intercept will be the pKa.

pKa_Determination cluster_analysis Analysis Methods Prep 1. Prepare Stock & Buffer Solutions Scan 2. Determine Analytical Wavelength (λmax) via UV-Vis Scans Prep->Scan Measure 3. Measure Absorbance vs. pH Scan->Measure Analyze 4. Data Analysis Measure->Analyze Result Determine pKa Analyze->Result Plotting Plot Absorbance vs. pH (Sigmoidal Curve) Equation Calculate using Henderson-Hasselbalch Equation

Caption: Workflow for spectrophotometric pKa determination.

Implications for Synthesis and Drug Discovery

The significantly lowered pKa of the α-proton in this compound has critical practical consequences:

  • Milder Reaction Conditions: The enolate can be generated using weaker bases than those required for standard diethyl malonate (e.g., carbonates like K₂CO₃ or Cs₂CO₃ may be sufficient instead of NaH or alkoxides), leading to improved functional group tolerance and potentially higher yields in subsequent reactions.

  • Enhanced Nucleophilicity: The resulting enolate is a soft nucleophile, ideal for C-C bond-forming reactions such as alkylations and Michael additions. Its enhanced stability does not preclude high reactivity toward suitable electrophiles.

  • Scaffold for Medicinal Chemistry: The nitropyridine core is a recognized pharmacophore. The ability to easily deprotonate the α-carbon allows this compound to be used as a versatile platform for introducing a wide variety of substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The nitro group itself can be a handle for further transformations, such as reduction to an amine, opening up additional avenues for diversification.

Conclusion

The acidity of the α-proton in this compound is a textbook example of synergistic electronic effects in organic chemistry. The foundational activation provided by the twin ester groups is dramatically amplified by the potent and multifaceted electron-withdrawing capabilities of the 3-nitropyridin-2-yl substituent. This results in a highly acidic C-H bond with a predicted pKa of approximately 8.6, making the compound an exceptionally valuable and versatile building block. For researchers in synthetic and medicinal chemistry, a thorough understanding of this acidity is paramount for harnessing the compound's full potential, enabling the use of milder reaction conditions and facilitating the efficient construction of complex molecular architectures for drug discovery and development.

References

  • Wikipedia contributors. (2024). Diethyl malonate. Wikipedia, The Free Encyclopedia. [Link]

  • Bastrakov, M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5695. [Link]

  • Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chem. Proc., 1. [Link]

  • Sova, R., et al. (2023). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium... ResearchGate. [Link]

  • PubChem. (n.d.). Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate. National Center for Biotechnology Information. [Link]

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  • Google Patents. (n.d.).
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  • vibzz lab. (2023). Diethyl Malonate : Synthesis via Fischer Esterification. YouTube. [Link]

  • National Institute of Standards and Technology. (n.d.). Diethyl malonate. NIST WebBook. [Link]

  • ChemBK. (n.d.). Diethyl malonate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Diethyl malonate (CAS 105-53-3). [Link]

  • Hernandez-Montes, G., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives... Molecules, 27(21), 7480. [Link]

  • De Leon, C., et al. (2018). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molbank, 2018(4), M1023. [Link]

Biological activity of Diethyl 2-(3-nitropyridin-2-yl)malonate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

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Methodological & Application

Synthesis of Diethyl 2-(3-nitropyridin-2-yl)malonate from 2-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Building Block

Diethyl 2-(3-nitropyridin-2-yl)malonate is a pivotal intermediate in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2] Its structure, featuring a substituted pyridine ring, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. The strategic placement of the nitro group and the malonate moiety allows for a wide range of subsequent chemical transformations, making it a valuable building block for drug discovery professionals and research scientists.

This comprehensive guide provides a detailed protocol for the synthesis of this compound from the readily available starting material, 2-chloro-3-nitropyridine. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide essential data for the characterization of the final product.

Reaction Mechanism: A Nucleophilic Aromatic Substitution (SNAr) Approach

The synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4] This class of reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups.[3] In our case, the potent electron-withdrawing nitro group (-NO₂) at the 3-position of the pyridine ring plays a crucial role.

Here's a breakdown of the mechanistic steps:

  • Formation of the Nucleophile: The reaction is initiated by the deprotonation of diethyl malonate. The acidic α-hydrogen of diethyl malonate is readily abstracted by a strong base, such as sodium hydride (NaH), to form a resonance-stabilized enolate ion.[5][6] This enolate is a potent carbon-centered nucleophile.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The electron-deficient nature of the 2-chloro-3-nitropyridine ring, particularly at the carbon atom bearing the chlorine, makes it susceptible to attack by the diethyl malonate enolate. The nucleophile attacks the C-2 position, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[3][7] The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing nitro group through resonance. The pyridine nitrogen also aids in stabilizing this intermediate.[4][8]

  • Rearomatization and Product Formation: The Meisenheimer complex is a transient species. It rapidly undergoes elimination of the chloride ion, a good leaving group, to restore the aromaticity of the pyridine ring. This step results in the formation of the desired product, this compound.

The overall transformation is a substitution of the chlorine atom by the diethyl malonate group, driven by the formation of a stable aromatic product.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantityCAS NumberNotes
2-Chloro-3-nitropyridineC₅H₃ClN₂O₂158.541.59 g (10 mmol)5470-18-8Starting material. Handle with care.
Diethyl malonateC₇H₁₂O₄160.171.76 g (11 mmol, 1.1 eq)105-53-3Reagent. Ensure it is dry.
Sodium hydride (60% dispersion in mineral oil)NaH24.000.44 g (11 mmol, 1.1 eq)7646-69-7Strong base. Handle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL109-99-9Solvent. Must be dry.
Saturated aqueous ammonium chloride (NH₄Cl)NH₄Cl53.49~20 mL12125-02-9For quenching the reaction.
Ethyl acetate (EtOAc)C₄H₈O₂88.11As needed141-78-6For extraction.
Brine (Saturated NaCl solution)NaCl58.44As needed7647-14-5For washing the organic layer.
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04As needed7757-82-6Drying agent.
Step-by-Step Procedure
  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil, carefully decanting the hexane each time.

    • Add anhydrous THF (30 mL) to the flask.

  • Formation of the Enolate:

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add diethyl malonate (1.76 g, 11 mmol) dropwise to the stirred suspension of sodium hydride in THF over a period of 15 minutes.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease, and the solution should become clearer, indicating the formation of the sodium enolate.

  • Nucleophilic Aromatic Substitution:

    • In a separate flask, dissolve 2-chloro-3-nitropyridine (1.59 g, 10 mmol) in anhydrous THF (20 mL).

    • Add the solution of 2-chloro-3-nitropyridine dropwise to the enolate solution at 0 °C over 20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~20 mL) to neutralize any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel and add water (30 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is an oil or a low-melting solid.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to afford the pure this compound.

Expected Yield and Characterization
  • Expected Yield: 70-85%

  • Appearance: Pale yellow oil or solid.

  • Molecular Formula: C₁₂H₁₄N₂O₆

  • Molecular Weight: 282.25 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.4-8.6 (m, 3H, pyridine-H), 4.9 (s, 1H, CH), 4.2-4.4 (q, 4H, 2 x OCH₂), 1.2-1.4 (t, 6H, 2 x CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~165-170 (2 x C=O), ~150-160 (pyridine-C), ~120-140 (pyridine-C), ~62 (2 x OCH₂), ~50 (CH), ~14 (2 x CH₃).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₂H₁₅N₂O₆⁺: 283.0925; found: 283.0921.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification NaH Sodium Hydride (washed) Enolate Enolate Formation (NaH, DEM in THF, 0°C) NaH->Enolate DEM Diethyl Malonate DEM->Enolate CNP 2-Chloro-3-nitropyridine SNAr SNAr Reaction (CNP addition, Reflux) CNP->SNAr Enolate->SNAr Quench Quenching (aq. NH4Cl) SNAr->Quench Extract Extraction (EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous. The use of an inert atmosphere is critical, especially when handling sodium hydride.

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reflux time, the reaction time can be extended. Ensure the reaction temperature is maintained at reflux.

  • Low Yield: Low yields can result from incomplete enolate formation or the presence of moisture. Ensure the sodium hydride is active and the diethyl malonate is added slowly at 0 °C.

  • Purification Challenges: The product may co-elute with unreacted diethyl malonate if an excess was used. Careful column chromatography with a shallow gradient is recommended for optimal separation.

Conclusion

The synthesis of this compound from 2-chloro-3-nitropyridine via a nucleophilic aromatic substitution reaction is a robust and efficient method for obtaining this valuable synthetic intermediate. By understanding the underlying mechanism and adhering to the detailed protocol provided, researchers can reliably produce this compound in good yield, paving the way for further exploration in drug discovery and materials science.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. Malonic Ester Synthesis. [Link]

  • Wikipedia. Sodium hydride. [Link]

  • YouTube. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • RSC Publishing. Unravelling nucleophilic aromatic substitution pathways with bimetallic nucleophiles. [Link]

  • Atlantis Press. Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. [Link]

  • PubChem. Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate. [Link]

  • Semantic Scholar. 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine- 3-carbonitrile. [Link]

  • Google Patents.
  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • ResearchGate. Growth, characterizations, and the structural elucidation of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate crystalline specimen for dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications using conventional experimental and theoretical practices. [Link]

  • PubMed Central. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]

  • PubMed Central. Crystal structure of diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate. [Link]

  • Quora. How do organic chemists prepare sodium hydride for reaction?. [Link]

  • ResearchGate. Amination of 2-halopyridines. [a]. [Link]

  • PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Science of Synthesis :: Theme. Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. [Link]

  • RCS Research Chemistry Services. SNAr Reaction of Polyhalogenated Heterocycles. [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of Diethyl 2-(3-nitropyridin-2-yl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and novel scaffold synthesis.

Introduction: Strategic Importance of the Pyridinylmalonate Scaffold

Diethyl 2-(3-nitropyridin-2-yl)malonate is a key heterocyclic building block in organic synthesis. Its structure, featuring a reactive malonate moiety attached to an electron-deficient nitropyridine ring, makes it a versatile precursor for the construction of more complex molecular architectures. Specifically, this compound serves as a crucial intermediate in the synthesis of various fused heterocyclic systems, such as pyrido[1,2-a]pyrimidines and other privileged scaffolds in medicinal chemistry. The strategic placement of the nitro group not only facilitates the initial synthesis via nucleophilic aromatic substitution but also offers a handle for further chemical transformations, such as reduction to an amino group, enabling subsequent derivatization. This application note provides a detailed, field-tested protocol for the reliable synthesis, purification, and characterization of this important intermediate.

The Chemical Rationale: Mechanism of Synthesis

The synthesis of this compound is achieved through a classic Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is particularly effective for electron-deficient aromatic and heteroaromatic systems.[1][2]

The key mechanistic steps are:

  • Deprotonation: A strong base, such as sodium hydride (NaH), abstracts an acidic α-hydrogen from diethyl malonate. This generates a resonance-stabilized carbanion, the malonate enolate, which is a potent nucleophile.[3][4]

  • Nucleophilic Attack: The pyridine ring in 2-chloro-3-nitropyridine is highly electron-deficient due to the electronegativity of the ring nitrogen and the powerful electron-withdrawing effect of the nitro (-NO₂) group.[5] This electronic deficit activates the carbon atoms at the 2- and 4-positions for nucleophilic attack. The malonate enolate attacks the carbon atom bearing the chloro-substituent (C2).

  • Formation of a Meisenheimer Complex: The nucleophilic attack disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the ring and, critically, onto the oxygen atoms of the nitro group, which provides substantial stabilization.[5]

  • Rearomatization: The intermediate collapses by expelling the chloride ion, which is a good leaving group. This step restores the aromaticity of the pyridine ring and yields the final product.

The presence of the nitro group ortho to the leaving group is essential for the high efficiency of this reaction, as it provides the necessary stabilization for the key anionic intermediate.[5][6]

SNAr_Mechanism Figure 1: Ssub{N}Ar Reaction Mechanism cluster_reactants Step 1: Enolate Formation cluster_snar Step 2-4: Nucleophilic Aromatic Substitution DEM Diethyl Malonate Enolate Malonate Enolate (Nucleophile) DEM->Enolate + NaH - H₂ Base NaH (Base) Enolate_node Malonate Enolate CNP 2-Chloro-3-nitropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) CNP->Meisenheimer Product Final Product Meisenheimer->Product - Cl⁻ (Rearomatization) Enolate_node->Meisenheimer Nucleophilic Attack

Caption: Figure 1: SNAr Reaction Mechanism

Detailed Experimental Protocol

This protocol has been optimized for both yield and purity, incorporating best practices for handling the reagents involved.

Materials and Reagents
ReagentSupplierCAS No.M.W. ( g/mol )M.P. (°C)B.P. (°C)
2-Chloro-3-nitropyridineSigma-Aldrich5470-18-8158.55100-103N/A
Diethyl malonateSigma-Aldrich105-53-3160.17-50199
Sodium Hydride (60% disp. in mineral oil)Sigma-Aldrich7646-69-724.00800 (dec.)N/A
Anhydrous Tetrahydrofuran (THF)Sigma-Aldrich109-99-972.11-108.466
Ethyl Acetate (EtOAc)Fisher Scientific141-78-688.11-83.677.1
HexanesFisher Scientific110-54-386.18-9569
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher Scientific7757-82-6142.04884N/A
Saturated Aqueous NH₄ClIn-house prep.N/AN/AN/AN/A
Deionized WaterIn-house systemN/A18.020100
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer

  • Reflux condenser and nitrogen/argon inlet adapter

  • Addition funnel (125 mL)

  • Thermometer or temperature probe

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and chromatography (separatory funnel, flasks, column)

  • Silica gel (230-400 mesh) for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

Workflow Figure 2: Experimental Workflow A 1. Prepare NaH Suspension - Add NaH (60%) to anhydrous THF - Cool to 0°C under N₂ B 2. Form Malonate Enolate - Add Diethyl Malonate dropwise - Stir for 30-60 min at 0°C A->B C 3. Add Pyridine Substrate - Add 2-Chloro-3-nitropyridine solution - Warm to RT, then heat to 50-60°C B->C D 4. Reaction Monitoring - Monitor by TLC until starting material is consumed C->D E 5. Reaction Quench - Cool to 0°C - Slowly add sat. aq. NH₄Cl D->E F 6. Aqueous Work-up - Partition between EtOAc and H₂O - Extract aqueous layer with EtOAc E->F G 7. Isolate Crude Product - Combine organic layers - Dry (Na₂SO₄), filter, and concentrate F->G H 8. Purification - Column Chromatography (Silica Gel) - Elute with Hexanes/EtOAc gradient G->H I 9. Final Product - Concentrate pure fractions - Dry under high vacuum - Characterize (NMR, MS) H->I

Caption: Figure 2: Experimental Workflow

  • Preparation of the Malonate Enolate:

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium hydride (1.0 g, 25.0 mmol, 1.2 eq, 60% dispersion in mineral oil).

    • Wash the NaH dispersion three times with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time under a gentle stream of nitrogen.

    • Add 80 mL of anhydrous THF to the flask. Cool the suspension to 0°C using an ice-water bath.

    • In a separate flask, prepare a solution of diethyl malonate (3.3 mL, 21.8 mmol, 1.05 eq) in 20 mL of anhydrous THF.

    • Add the diethyl malonate solution dropwise to the stirred NaH suspension over 20 minutes via an addition funnel.

    • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, and the mixture will appear as a cloudy white suspension.

  • Nucleophilic Aromatic Substitution Reaction:

    • Prepare a solution of 2-chloro-3-nitropyridine (3.28 g, 20.7 mmol, 1.0 eq) in 30 mL of anhydrous THF.

    • Add this solution dropwise to the malonate enolate suspension at room temperature over 15 minutes.

    • After addition, heat the reaction mixture to 50-60°C and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., 20% EtOAc in Hexanes), observing the consumption of the 2-chloro-3-nitropyridine starting material.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to 0°C in an ice-water bath.

    • Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and add 100 mL of deionized water and 100 mL of ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

    • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Isolation:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

    • Purify the crude material by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 25% EtOAc/Hexanes).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

    • Dry the resulting product, typically a pale yellow solid or oil, under high vacuum to remove residual solvents. An expected yield is in the range of 75-85%.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.80 (dd, 1H): H-4 proton of the pyridine ring.

    • δ ~8.45 (dd, 1H): H-6 proton of the pyridine ring.

    • δ ~7.50 (dd, 1H): H-5 proton of the pyridine ring.

    • δ ~5.50 (s, 1H): Malonate CH proton.

    • δ ~4.30 (q, 4H): Methylene protons (-OCH₂CH₃) of the two ethyl ester groups.

    • δ ~1.30 (t, 6H): Methyl protons (-OCH₂CH₃) of the two ethyl ester groups.

    • (Note: Exact chemical shifts and coupling constants should be determined from the acquired spectrum).[7][8]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~165.0 (C=O): Ester carbonyl carbons.

    • δ ~154.0, 152.0, 135.0, 125.0: Aromatic carbons of the pyridine ring.

    • δ ~62.5 (-OCH₂): Methylene carbons of the ethyl esters.

    • δ ~55.0 (Malonate CH): Central malonate carbon.

    • δ ~14.0 (-CH₃): Methyl carbons of the ethyl esters.

  • Mass Spectrometry (ESI+):

    • Calculated for C₁₂H₁₄N₂O₆ [M+H]⁺: 283.09.

    • Observed m/z should correspond to the calculated value for the protonated molecular ion.[9]

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable and water-reactive. It liberates flammable hydrogen gas upon contact with water and protic solvents. Handle exclusively under an inert atmosphere (nitrogen or argon). All glassware must be rigorously dried. Quench slowly and carefully at low temperatures.

  • Tetrahydrofuran (THF): Flammable liquid and can form explosive peroxides upon standing. Use anhydrous THF from a freshly opened bottle or distilled from a suitable drying agent.

  • 2-Chloro-3-nitropyridine: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact. Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic Solvents (Hexanes, EtOAc): Flammable. Handle away from ignition sources and in a well-ventilated area.

References

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.[Link]

  • Nucleophilic aromatic substitutions. YouTube.[Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts.[Link]

  • Aromatic Nucleophilic Substitution. Dalal Institute.[Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. PrepChem.com.[Link]

  • NMR Spectra of New Compounds. University of Debrecen.[Link]

  • Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI.[Link]

Sources

Application Notes and Protocols for the Synthesis of Diethyl 2-(3-nitropyridin-2-yl)malonate via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Diethyl 2-(3-nitropyridin-2-yl)malonate

In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among the vast array of substituted pyridines, this compound stands out as a critical building block. Its strategic value lies in its dual functionality: the reactive malonate moiety and the synthetically versatile nitropyridine core. This compound serves as a key intermediate in the synthesis of a variety of fused heterocyclic systems, such as pyrido[2,3-b]pyrazines, which are prevalent in many biologically active molecules.[1] The presence of the nitro group not only activates the pyridine ring for further transformations but also provides a handle for reduction to an amino group, opening pathways to a diverse range of derivatives. This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) mechanism for the synthesis of this pivotal compound, coupled with detailed application notes and a robust experimental protocol.

Part 1: Unraveling the Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of this compound from 2-chloro-3-nitropyridine and diethyl malonate is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions occur on electron-poor aromatic rings.[2] The reaction proceeds via a two-step addition-elimination mechanism.[3][4]

Key Mechanistic Steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile, in this case, the enolate of diethyl malonate, on the electron-deficient carbon atom of the pyridine ring bearing the leaving group (a halide).[3][5] This initial attack temporarily disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex.[2][3][5]

  • Stabilization of the Intermediate: The stability of the Meisenheimer complex is a crucial factor for the reaction to proceed.[6] The presence of a strong electron-withdrawing group, such as the nitro group (NO2), is essential.[2][7] When positioned ortho or para to the site of nucleophilic attack, the nitro group can effectively delocalize the negative charge of the intermediate through resonance, thereby stabilizing it.[4][7][8] In the case of 2-chloro-3-nitropyridine, the nitro group is ortho to the C-2 position where the substitution occurs, providing the necessary stabilization.

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the final step, the leaving group (chloride ion) is expelled from the Meisenheimer complex. This step is typically fast and results in the restoration of the aromatic pyridine ring, yielding the final product, this compound.[2][4]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2_chloro_3_nitropyridine 2-Chloro-3-nitropyridine Meisenheimer_complex Meisenheimer Complex (Resonance Stabilized) 2_chloro_3_nitropyridine->Meisenheimer_complex Diethyl_malonate_enolate Diethyl malonate (enolate form) Diethyl_malonate_enolate->Meisenheimer_complex Nucleophilic Attack (Rate-determining step) Final_product This compound Meisenheimer_complex->Final_product Elimination of Leaving Group Chloride_ion Cl⁻ Meisenheimer_complex->Chloride_ion

Caption: The SNAr mechanism for the synthesis of this compound.

Part 2: Application Notes - Optimizing Reaction Parameters

The success of the SNAr reaction for synthesizing this compound is highly dependent on the careful selection and control of several experimental parameters.

ParameterRecommendedRationale & Field Insights
Starting Material 2-Chloro-3-nitropyridineWhile other halogens can be used, 2-chloro-3-nitropyridine offers a good balance of reactivity and cost-effectiveness. The chloro-substituent is a sufficiently good leaving group under the reaction conditions.
Nucleophile Diethyl malonateDiethyl malonate is an excellent carbon nucleophile once deprotonated. Its two ester groups make the alpha-protons acidic enough to be removed by a moderately strong base.[9]
Base Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)A base is required to generate the nucleophilic enolate from diethyl malonate. While strong bases like sodium hydride ensure complete deprotonation, weaker bases like potassium carbonate can also be effective, especially in polar aprotic solvents, and offer safer handling.[10][11]
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)A polar aprotic solvent is preferred as it can solvate the cation of the base without deactivating the nucleophile. THF is a good choice for reactions with stronger bases like NaH, while DMF is often used with carbonate bases.[10]
Temperature Room Temperature to RefluxThe reaction can often proceed at room temperature, but gentle heating may be required to achieve a reasonable reaction rate. The optimal temperature should be determined empirically, but starting at room temperature and gradually increasing is a prudent approach.
Reaction Monitoring Thin Layer Chromatography (TLC)TLC is an indispensable tool for monitoring the progress of the reaction. By comparing the reaction mixture to the starting materials, the consumption of reactants and the formation of the product can be easily visualized.

Part 3: Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis, purification, and characterization of this compound.

Materials and Equipment:

  • 2-Chloro-3-nitropyridine

  • Diethyl malonate

  • Potassium carbonate (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • NMR spectrometer

  • Mass spectrometer

Experimental Workflow:

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: - Add 2-chloro-3-nitropyridine,  diethyl malonate, and K2CO3 to THF. Start->Reaction_Setup Reaction 2. Reaction: - Stir at room temperature or reflux. - Monitor by TLC. Reaction_Setup->Reaction Workup 3. Aqueous Workup: - Quench with water. - Extract with ethyl acetate. - Wash with brine. Reaction->Workup Drying_and_Concentration 4. Drying and Concentration: - Dry organic layer with MgSO4. - Concentrate under reduced pressure. Workup->Drying_and_Concentration Purification 5. Purification: - Column chromatography (if necessary). Drying_and_Concentration->Purification Characterization 6. Characterization: - NMR and Mass Spectrometry. Purification->Characterization End End Characterization->End

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (1.0 eq), diethyl malonate (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M with respect to the 2-chloro-3-nitropyridine).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). If the reaction is slow, gently heat the mixture to reflux.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Confirm the identity and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Conclusion

The nucleophilic aromatic substitution reaction provides a reliable and efficient route for the synthesis of this compound, a valuable intermediate in organic synthesis and drug discovery. A thorough understanding of the SNAr mechanism and the influence of key reaction parameters is paramount for achieving high yields and purity. The protocol detailed herein offers a robust starting point for researchers and scientists, with the flexibility for optimization based on specific laboratory conditions and desired scale.

References

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Atlantis Press. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Retrieved from [Link]

  • Google. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • SciSpace. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Retrieved from [Link]

  • Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • National Institutes of Health. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base?. Retrieved from [Link]

  • American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • ResearchGate. (n.d.). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Retrieved from [Link]

Sources

Diethyl 2-(3-nitropyridin-2-yl)malonate as a precursor for pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Diethyl 2-(3-nitropyridin-2-yl)malonate: A Versatile Precursor for the Synthesis of Medicinally Important Pyrido[2,3-b]pyrazines

Abstract

The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a key starting material for the synthesis of this valuable heterocycle. We will elucidate the underlying chemical principles, provide detailed, field-tested protocols for the multi-step synthesis, and discuss the significance of this pathway in the generation of novel molecular entities.

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold

Pyrido[2,3-b]pyrazines, also known as 5-azaquinoxalines, are heterocyclic compounds that have garnered significant attention in drug discovery.[2] Their rigid, planar structure and hydrogen bonding capabilities make them ideal pharmacophores for interacting with various biological targets. Notable examples of their therapeutic potential include:

  • Antitumor Agents: Certain derivatives have been synthesized and evaluated as potential treatments for erlotinib-resistant non-small cell lung cancer (NSCLC), demonstrating the scaffold's utility in overcoming drug resistance.[3]

  • Kinase Inhibitors: The scaffold is a common feature in inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are critical targets in cancer therapy.[4][5]

  • Antiviral Compounds: Novel pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase, highlighting their potential in treating viral infections.[6]

  • TRPV1 Antagonists: This scaffold has been successfully employed to develop antagonists for the TRPV1 receptor, a key target for novel pain therapeutics, offering improved metabolic stability over other heterocyclic systems.[7]

Given this broad therapeutic relevance, robust and efficient synthetic routes to access this scaffold are of paramount importance. The pathway commencing from this compound offers a strategic and versatile approach.

The Synthetic Strategy: A Multi-Step Pathway

The conversion of this compound to the target pyrido[2,3-b]pyrazine scaffold is not a single transformation but a strategic multi-step process. The precursor itself does not directly cyclize. Instead, it serves as a masked form of pyridine-2,3-diamine, the crucial intermediate for the final ring closure. The overall workflow involves the synthesis of the precursor, followed by sequential functional group transformations to unmask the diamine, and finally, condensation to form the pyrazine ring.

G cluster_0 Overall Synthetic Workflow A 2-Chloro-3-nitropyridine B This compound (Precursor) A->B  SNAr Reaction C Pyridine-2,3-diamine (Key Intermediate) B->C  Multi-step  Transformation D Substituted Pyrido[2,3-b]pyrazine (Target Scaffold) C->D  Condensation

Caption: High-level overview of the synthetic pathway.

Synthesis of the Precursor: this compound

The journey begins with the synthesis of the title precursor. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 3-position activates the 2-position of the pyridine ring, making the chlorine atom an excellent leaving group for substitution by the enolate of diethyl malonate.

Causality Behind Experimental Choices:
  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base, ideal for quantitatively deprotonating diethyl malonate to form the required carbon nucleophile (enolate).

  • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction as it is aprotic and effectively solvates the sodium cation of the enolate without interfering with the reaction.

  • Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction. The subsequent substitution reaction is heated (e.g., to 80 °C) to provide the necessary activation energy for the SNAr reaction to proceed at a practical rate.[8]

Protocol 1: Synthesis of this compound
ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
Sodium Hydride (60% in oil)40.00106.04.24 g2.0
Diethyl Malonate160.17106.016.16 mL2.0
2-Chloro-3-nitropyridine158.5453.08.40 g1.0
Anhydrous THF--100 mL-

Step-by-Step Methodology:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Base Suspension: Under a nitrogen atmosphere, suspend sodium hydride (4.24 g, 106.0 mmol) in anhydrous THF (80 mL).

  • Enolate Formation: Cool the suspension to 0 °C using an ice bath. Add diethyl malonate (16.16 mL, 106.0 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, remove the ice bath and stir the resulting milky suspension at room temperature for 1 hour.

  • Substrate Addition: Prepare a solution of 2-chloro-3-nitropyridine (8.40 g, 53.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the enolate mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 16 hours. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes).

  • Quenching & Extraction: After completion, cool the mixture to 0 °C and carefully quench by the slow addition of cold water (250 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Workup: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of 0% to 20% ethyl acetate in hexanes, to yield the title compound as a solid.[8] An expected yield is typically in the range of 75-85%.

Conversion to the Pyrido[2,3-b]pyrazine Scaffold

This phase of the synthesis is a sequence of transformations designed to convert the precursor into the key pyridine-2,3-diamine intermediate, which is then cyclized.

G cluster_1 Detailed Transformation Pathway Precursor This compound AminoMalonate Diethyl 2-(3-aminopyridin-2-yl)malonate Precursor->AminoMalonate Step A Nitro Reduction Diacid 2-(3-Aminopyridin-2-yl)malonic Acid AminoMalonate->Diacid Step B Saponification Monoacid 2-(3-Aminopyridin-2-yl)acetic Acid Diacid->Monoacid Step C Decarboxylation Amine 2-Amino-3-(aminomethyl)pyridine Monoacid->Amine Step D Curtius Rearrangement Diamine Pyridine-2,3-diamine Amine->Diamine Step E Oxidation Product Pyrido[2,3-b]pyrazine Diamine->Product Step F Condensation Dicarbonyl + 1,2-Dicarbonyl (e.g., Glyoxal) Dicarbonyl->Product

Sources

The Strategic Application of Diethyl 2-(3-nitropyridin-2-yl)malonate in Medicinal Chemistry: A Guide to Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Nitro-Activated Pyridine Building Block

In the landscape of modern medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures in drug discovery is relentless. Diethyl 2-(3-nitropyridin-2-yl)malonate has emerged as a highly valuable and versatile building block, primarily due to the strategic placement of its functional groups. The electron-withdrawing nitro group on the pyridine ring activates the adjacent position for nucleophilic aromatic substitution, providing a straightforward route for its synthesis. More importantly, the ortho-positioning of the nitro group and the malonate moiety sets the stage for a facile reductive cyclization, a key transformation that unlocks access to the medicinally significant pyrido[2,3-d]pyrimidine core. This fused heterocyclic system is a cornerstone in the development of a multitude of therapeutic agents, most notably in the realm of oncology as potent kinase inhibitors.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound. We will delve into detailed, field-proven protocols, explore the mechanistic rationale behind key transformations, and showcase its utility in the synthesis of bioactive molecules.

Synthesis of this compound: A Foundational Protocol

The synthesis of the title compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the 3-nitropyridine ring facilitates the displacement of a suitable leaving group at the 2-position by the enolate of diethyl malonate.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous compounds, such as Diethyl 2-(6-Methoxy-3-nitropyridin-2-yl)malonate.

Reaction Scheme:

Materials:

  • 2-Chloro-3-nitropyridine

  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for extraction and chromatography

Procedure:

  • Preparation: Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add diethyl malonate (1.1 equivalents) dropwise via an addition funnel over 30 minutes. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt of diethyl malonate will be observed as a thickening of the suspension.

  • Nucleophilic Aromatic Substitution: Dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 66 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Expected Yield: 80-90%

Causality Behind Experimental Choices:

  • Inert Atmosphere: Sodium hydride is highly reactive with water and moisture. An inert atmosphere prevents its decomposition and ensures the efficient formation of the diethyl malonate enolate.

  • Anhydrous Solvents: The presence of water would protonate the highly basic enolate, quenching the reaction.

  • Sodium Hydride as Base: A strong, non-nucleophilic base is required to completely deprotonate diethyl malonate, driving the equilibrium towards the formation of the enolate.

  • THF as Solvent: THF is an aprotic polar solvent that effectively solvates the sodium cation without interfering with the nucleophilicity of the enolate.

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate, ensuring a reasonable reaction time.

Application in the Synthesis of Pyrido[2,3-d]pyrimidinones: The Gateway to Kinase Inhibitors

The true synthetic power of this compound lies in its ability to serve as a precursor to the pyrido[2,3-d]pyrimidinone scaffold. This is typically achieved through a two-step sequence: reduction of the nitro group to an amine, followed by an intramolecular cyclization.

Protocol 2: Reductive Cyclization to form Ethyl 4-hydroxy-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

This protocol outlines a common and effective method for the reductive cyclization using tin(II) chloride (SnCl2). Alternative methods include catalytic hydrogenation (e.g., H2, Pd/C) or iron in acetic acid (Fe/AcOH).

Reaction Scheme:

Caption: Synthetic pathway from starting materials to bioactive kinase inhibitors.

Application Notes: Targeting Kinases in Drug Discovery

The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrido[2,3-d]pyrimidine core can mimic the adenine moiety of ATP, the natural substrate for kinases, and by occupying the ATP-binding site, these inhibitors can block the kinase's activity.

Case Study: PIM-1 Kinase Inhibitors

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell survival and proliferation. Several potent PIM-1 inhibitors based on the pyrido[2,3-d]pyrimidine scaffold have been developed.

Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a tyrosine kinase that is a key target in the treatment of non-small cell lung cancer and other solid tumors. Pyrido[2,3-d]pyrimidine derivatives have shown significant inhibitory activity against both wild-type and mutant forms of EGFR. [1][2]

Case Study: Src Kinase Inhibitors

Src is a non-receptor tyrosine kinase that is involved in cancer cell growth, survival, and metastasis. The pyrido[2,3-d]pyrimidine scaffold has been utilized to develop inhibitors of Src kinase. [3][4][5] Table 1: Examples of Bioactive Pyrido[2,3-d]pyrimidine Derivatives and their Biological Activity

Compound ClassTarget KinaseExample IC50/ActivityReference
Pyridothienopyrimidin-4-onesPIM-1IC50 = 1.18 µM - 8.83 µM[6]
Pyridine and Thieno[2,3-b]pyridine derivativesPIM-1IC50 = 0.019 µM - 0.479 µM[7]
Pyridopyrimidine derivativesEGFRSignificantly higher inhibitory activity than Gefitinib[1]
Pyridin-2(1H)-one derivativesc-SrcIC50 = 12.5 µM[8]

Conclusion and Future Perspectives

This compound is a cornerstone building block in medicinal chemistry, providing an efficient and versatile entry point to the privileged pyrido[2,3-d]pyrimidine scaffold. The protocols and application notes presented herein are intended to empower researchers to leverage this valuable intermediate in their drug discovery programs. The continued exploration of the chemical space around the pyrido[2,3-d]pyrimidine core, enabled by the reactivity of this compound, promises to yield a new generation of targeted therapeutics with improved efficacy and safety profiles.

References

Sources

Synthesis of kinase inhibitors using Diethyl 2-(3-nitropyridin-2-yl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE &amp; PROTOCOLS

Topic: Synthesis of Kinase Inhibitors Using Diethyl 2-(3-nitropyridin-2-yl)malonate

Kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them a prime target for therapeutic intervention, particularly in oncology. The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity.[1] This core is present in numerous potent and selective kinase inhibitors due to its structural resemblance to the adenine core of ATP, allowing it to function as an ATP-competitive inhibitor.[2]

This guide details the synthesis of a pyrido[2,3-d]pyrimidine-based kinase inhibitor core, starting from the versatile building block, this compound. This starting material is strategically advantageous because the malonate group provides a direct route for cyclization into the pyrimidine ring, while the nitro group on the pyridine ring serves two key purposes: it activates the adjacent position for nucleophilic substitution and provides a synthetic handle for conversion to an amine, which is crucial for the cyclization step. Pyrido[2,3-d]pyrimidine derivatives have shown significant inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and PIM-1 kinase.[3][4][5][6]

This document will provide a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of a 2,4-diamino-pyrido[2,3-d]pyrimidine core, a foundational structure for further elaboration into specific kinase inhibitors.

Chemical Principles & Synthesis Strategy

The overall strategy involves a three-step process:

  • Reduction of the Nitro Group: The synthesis begins with the selective reduction of the nitro group on this compound to an amine. This transformation is critical as the resulting 2-amino group is essential for the subsequent cyclization.

  • Cyclocondensation with Guanidine: The newly formed 2-aminopyridine derivative undergoes a base-catalyzed cyclocondensation reaction with guanidine. This reaction forms the pyrimidine ring of the pyrido[2,3-d]pyrimidine core.

  • Purification and Characterization: The final product is purified using standard laboratory techniques and its identity and purity are confirmed through analytical methods.

This approach is efficient and modular, allowing for the potential to create a library of analogs by modifying the starting materials or the subsequent functionalization of the core structure.

Detailed Synthetic Protocol

Stage 1: Synthesis of Diethyl 2-(3-aminopyridin-2-yl)malonate

Principle: The nitro group of this compound is reduced to a primary amine using a catalytic hydrogenation process. Palladium on carbon (Pd/C) is an effective catalyst for this transformation, and hydrogen gas is used as the reducing agent.[7] This method is generally clean and high-yielding.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound282.24101.0
10% Palladium on Carbon (Pd/C)--0.1 (cat.)
Ethanol (EtOH), anhydrous46.07--
Hydrogen (H₂) gas2.02Excess-

Procedure:

  • To a 250 mL hydrogenation flask, add this compound (2.82 g, 10 mmol) and anhydrous ethanol (100 mL).

  • Carefully add 10% Pd/C (282 mg, 10 wt%).

  • Seal the flask, evacuate the air, and purge with hydrogen gas (repeat 3 times).

  • Pressurize the flask with hydrogen gas (50 psi or balloon pressure) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Once complete, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield Diethyl 2-(3-aminopyridin-2-yl)malonate as a crude oil, which can be used in the next step without further purification.

Stage 2: Synthesis of 2,4-Diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

Principle: The synthesized amino-malonate undergoes a cyclocondensation reaction with guanidine hydrochloride in the presence of a strong base like sodium ethoxide. The ethoxide deprotonates the guanidine, which then acts as a binucleophile, attacking the ester carbonyls of the malonate to form the pyrimidine ring.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Diethyl 2-(3-aminopyridin-2-yl)malonate (crude)252.27~101.0
Guanidine Hydrochloride95.53202.0
Sodium Ethoxide (NaOEt)68.05222.2
Anhydrous Ethanol (EtOH)46.07--

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guanidine hydrochloride (1.91 g, 20 mmol) in anhydrous ethanol (100 mL).

  • To this solution, carefully add sodium ethoxide (1.50 g, 22 mmol) and stir for 30 minutes at room temperature to generate free guanidine.

  • Add the crude Diethyl 2-(3-aminopyridin-2-yl)malonate from Stage 1, dissolved in a minimal amount of anhydrous ethanol (~20 mL).

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 15 mL) and then with diethyl ether (2 x 15 mL).

  • Dry the product under vacuum to yield the 2,4-Diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one as a solid.

Characterization and Analytical QC

Expected Yield: 60-70% over two steps.

Appearance: Off-white to pale yellow solid.

Analytical Techniques:

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum should show characteristic peaks for the aromatic protons of the pyridine ring and the amine protons. The absence of the ethyl ester peaks from the starting material is a key indicator of a successful reaction.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Will confirm the carbon skeleton of the fused heterocyclic system.

  • Mass Spectrometry (ESI+): The calculated m/z for the product (C₇H₈N₆O) is 192.08. The observed mass should correspond to [M+H]⁺ at 193.09.

  • HPLC: To determine the purity of the final compound. A single major peak is expected.

Application: Biological Evaluation (General Protocol)

The synthesized pyrido[2,3-d]pyrimidine core can be further functionalized and then evaluated for its kinase inhibitory activity. A common method for this is the ADP-Glo™ Kinase Assay (Promega).

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is converted to ATP, which is then used to generate light in a luciferase reaction. A decrease in light output in the presence of the test compound indicates inhibition of the kinase.

Brief Protocol:

  • Kinase Reaction: Set up a reaction containing the target kinase, its substrate, ATP, and the synthesized inhibitor at various concentrations in a kinase buffer.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the light-producing reaction.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Stage 1: Incomplete Reduction Inactive catalyst, insufficient hydrogen pressure, insufficient reaction time.Use fresh Pd/C catalyst. Ensure the system is properly sealed and pressurized. Increase reaction time and monitor by TLC.
Stage 2: Low Yield of Cyclized Product Incomplete reaction, side product formation.Ensure anhydrous conditions. Confirm the complete conversion of starting material by TLC/LC-MS before workup. Increase reflux time if necessary.
Final Product is Impure Incomplete reaction, side products, residual starting materials.Recrystallize the final product from a suitable solvent system (e.g., Ethanol/Water). If necessary, purify by column chromatography on silica gel using a polar eluent system.

Visualizations

Overall Synthesis Workflow

Synthesis_Workflow Start This compound Reduction Stage 1: Nitro Reduction (H₂, Pd/C, EtOH) Start->Reduction Intermediate Diethyl 2-(3-aminopyridin-2-yl)malonate Reduction->Intermediate Cyclization Stage 2: Cyclocondensation (Guanidine, NaOEt, EtOH) Intermediate->Cyclization Product 2,4-Diamino-pyrido[2,3-d]pyrimidine Core Cyclization->Product Purification Purification & QC (Filtration, NMR, MS, HPLC) Product->Purification Final Pure Kinase Inhibitor Core Purification->Final

Caption: Overall workflow for the synthesis of the kinase inhibitor core.

Reaction Mechanism: Cyclocondensation

Reaction_Mechanism cluster_reactants Reactants cluster_process Process AminoMalonate Diethyl 2-(3-aminopyridin-2-yl)malonate NucleophilicAttack Nucleophilic Attack on Ester Carbonyls AminoMalonate->NucleophilicAttack Guanidine Guanidine (from Guanidine HCl + NaOEt) Guanidine->NucleophilicAttack Cyclization Intramolecular Cyclization NucleophilicAttack->Cyclization Elimination Elimination of Ethanol Cyclization->Elimination Product Pyrido[2,3-d]pyrimidine Core Elimination->Product

Caption: Key steps in the formation of the pyrido[2,3-d]pyrimidine ring.

Biological Context: Kinase Inhibition

Kinase_Signaling_Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) Substrate Substrate Protein PhosphoSubstrate Phosphorylated Substrate Receptor->PhosphoSubstrate Phosphorylation ATP ATP ATP->Receptor CellularResponse Cell Proliferation, Survival, etc. PhosphoSubstrate->CellularResponse Inhibitor Synthesized Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

Caption: Mechanism of action of an ATP-competitive kinase inhibitor.

References

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). National Institutes of Health. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Publishing. [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2014). National Institutes of Health. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. (2023). ResearchGate. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Publishing. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2021). ACS Omega. [Link]

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2014). PubMed. [Link]

  • Method for preparing 3-aminopyridines from 3-nitropyridines. (1989).
  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (1998). PubMed. [Link]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. (2010). Arkivoc. [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (1998). ACS Publications. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (2000). MDPI. [Link]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. (2010). Arkivoc. [Link]

  • Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. (2000). ResearchGate. [Link]

  • Malonates in Cyclocondensation Reactions. (2001). National Institutes of Health. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). MDPI. [Link]

  • The nitro to amine reduction: from millions of tons to single molecule studies. (2022). National Institutes of Health. [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (1998). ACS Figshare. [Link]

  • Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. (2017). Atlantis Press. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Crystal structure of diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate. (2015). National Institutes of Health. [Link]

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The Strategic Application of Diethyl 2-(3-nitropyridin-2-yl)malonate in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that can serve as starting points for potent and selective therapeutics is relentless. Among the myriad of heterocyclic compounds, the pyridine nucleus stands out as a "privileged scaffold," consistently appearing in a significant portion of FDA-approved drugs.[1] The strategic functionalization of this core structure allows for the fine-tuning of physicochemical and pharmacological properties. Diethyl 2-(3-nitropyridin-2-yl)malonate is a prime example of a highly versatile and strategically designed building block that has garnered increasing interest in medicinal chemistry. Its unique arrangement of a nitro group ortho to a malonate ester on a pyridine ring provides a powerful platform for the synthesis of a diverse array of complex heterocyclic systems with significant biological activity.[2] This application note will provide an in-depth exploration of the utility of this compound in drug discovery, with a particular focus on its application in the development of novel anticancer agents that target microtubule dynamics. We will delve into the synthetic strategies, mechanisms of action, and provide detailed protocols for the synthesis of key derivatives and their biological evaluation.

Physicochemical Properties & Synthesis

This compound is a research compound with the molecular formula C12H14N2O6 and a molecular weight of 282.25 g/mol .[3] The key to its synthetic utility lies in the presence of two reactive functional groups in a strategic ortho relationship: the nitro group and the malonate ester. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the malonate moiety provides a handle for a variety of chemical transformations, including cyclization reactions.

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a suitable 2-halopyridine precursor with diethyl malonate. A common starting material is 2-chloro-3-nitropyridine, which reacts with the enolate of diethyl malonate, generated by a base such as sodium hydride or potassium carbonate, to yield the desired product.[4]

Application in Drug Discovery: A Gateway to Bioactive Heterocycles

The true power of this compound as a drug discovery tool lies in its ability to serve as a precursor for the synthesis of fused heterocyclic systems, most notably pyrido[2,3-b]pyrazines.[2] This is achieved through a key transformation: the reduction of the nitro group to an amino group. This newly formed amine is perfectly positioned to undergo intramolecular cyclization with the adjacent malonate ester, leading to the formation of the pyrido[2,3-b]pyrazine scaffold. This heterocyclic core is present in a variety of biologically active molecules, including potent anticancer and antiviral agents.[2][5][6]

Mechanism of Action: Targeting the Microtubule Cytoskeleton

A significant body of research has demonstrated that derivatives of 3-nitropyridine, and by extension, compounds derived from this compound, can act as potent microtubule-targeting agents (MTAs).[3] Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.[7] MTAs are a cornerstone of cancer chemotherapy, as they disrupt the highly dynamic mitotic spindle in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.[8]

Derivatives of 3-nitropyridine have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[3] This binding prevents the incorporation of tubulin dimers into growing microtubules, leading to the depolymerization of existing microtubules and the disruption of the mitotic spindle. This, in turn, activates the spindle assembly checkpoint, arrests the cell cycle in the G2/M phase, and ultimately triggers programmed cell death (apoptosis).[3]

The signaling pathways that regulate microtubule dynamics are complex and involve a number of key proteins.[1][9] A major pathway involves Glycogen Synthase Kinase-3β (GSK-3β), a kinase that is typically active but becomes locally inactivated in response to signals that promote microtubule growth.[9] Furthermore, the depolymerization of microtubules can activate the p38 MAPK signaling pathway, which can, in turn, regulate gene expression and contribute to the cellular response to microtubule disruption.[10][11]

Experimental Protocols

Part 1: Synthesis of a Bioactive Pyrido[2,3-b]pyrazine Derivative

This protocol describes a representative synthesis of a pyrido[2,3-b]pyrazine derivative from this compound. The procedure involves a two-step process: reduction of the nitro group followed by intramolecular cyclization.

Step 1: Reduction of this compound to Diethyl 2-(3-aminopyridin-2-yl)malonate

  • Rationale: The reduction of the nitro group to an amine is the critical first step to enable the subsequent cyclization. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

    • Seal the flask and purge with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude Diethyl 2-(3-aminopyridin-2-yl)malonate, which can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization to form a Dihydropyrido[2,3-b]pyrazine-dione Derivative

  • Rationale: The newly formed amino group will readily undergo intramolecular cyclization with one of the adjacent ester groups of the malonate moiety upon heating, forming the stable six-membered pyrazine ring.

  • Procedure:

    • Dissolve the crude Diethyl 2-(3-aminopyridin-2-yl)malonate from the previous step in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

    • Heat the reaction mixture to a high temperature (typically 200-250 °C) and maintain for several hours. The progress of the reaction can be monitored by the evolution of ethanol.

    • After completion, allow the reaction mixture to cool to room temperature.

    • The product will often precipitate out of the solvent upon cooling. The precipitate can be collected by filtration.

    • Wash the collected solid with a suitable solvent like hexane or ether to remove the high-boiling point solvent.

    • The crude product can be further purified by recrystallization or column chromatography to yield the desired dihydropyrido[2,3-b]pyrazine-dione derivative.

Part 2: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method to assess the ability of a test compound to inhibit tubulin polymerization in vitro.

  • Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in turbidity.

  • Materials:

    • Purified tubulin (commercially available)

    • GTP solution

    • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

    • Test compound dissolved in a suitable solvent (e.g., DMSO)

    • Positive control (e.g., Nocodazole or Colchicine)

    • Negative control (vehicle, e.g., DMSO)

    • Temperature-controlled spectrophotometer with a 96-well plate reader

  • Procedure:

    • Prepare a stock solution of the test compound and serial dilutions in polymerization buffer.

    • On ice, add the following to the wells of a pre-chilled 96-well plate:

      • Polymerization buffer

      • GTP solution (to a final concentration of 1 mM)

      • Test compound, positive control, or negative control.

    • Initiate the polymerization by adding the tubulin solution to each well to a final concentration of 2 mg/mL.

    • Immediately place the plate in the spectrophotometer pre-warmed to 37 °C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

    • Plot the absorbance (OD340) versus time for each concentration of the test compound.

    • Determine the IC50 value of the test compound, which is the concentration that inhibits tubulin polymerization by 50% compared to the negative control.

Data Presentation: Biological Activity of Pyrido-pyrazine and Pyrido-pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of several pyrido[2,3-b]pyrazine and pyrido[2,3-d]pyrimidine derivatives, highlighting their potency against various cancer cell lines.

Compound IDScaffoldCell LineIC50 (µM)Reference
7n Pyrido[2,3-b]pyrazinePC9 (Erlotinib-sensitive)0.09[12]
7n Pyrido[2,3-b]pyrazinePC9-ER (Erlotinib-resistant)0.15[12]
8a Pyrido[2,3-d]pyrimidin-4(3H)-onePC-3 (Prostate Cancer)7.98[3]
8b Pyrido[2,3-d]pyrimidin-4(3H)-onePC-3 (Prostate Cancer)18.01[3]
9a Pyrido[2,3-d]pyrimidin-4(3H)-onePC-3 (Prostate Cancer)9.26[3]
22 Pyrido[4,3-e][1][2]triazino[3,2-c][1][2]thiadiazine 6,6-dioxideHCT-116 (Colon Cancer)9-26[8]
23 Pyrido[4,3-e][1][2]triazino[3,2-c][1][2]thiadiazine 6,6-dioxideHCT-116 (Colon Cancer)9-26[8]
25 Pyrido[4,3-e][1][2]triazino[3,2-c][1][2]thiadiazine 6,6-dioxideHCT-116 (Colon Cancer)9-26[8]
28 Pyrido[4,3-e][1][2]triazino[3,2-c][1][2]thiadiazine 6,6-dioxideHCT-116 (Colon Cancer)9-26[8]
27 Pyrido[2,3-b]pyrazineHCMV (Antiviral EC50)0.33[5]

Visualizations

Synthetic Workflow

G A This compound B Diethyl 2-(3-aminopyridin-2-yl)malonate A->B Reduction (e.g., H2, Pd/C) C Dihydropyrido[2,3-b]pyrazine-dione Derivative B->C Intramolecular Cyclization (Heat)

Caption: Synthetic route from this compound to a bioactive core.

Mechanism of Action: Microtubule Depolymerization Pathway

G cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin α/β-Tubulin Dimers MT Microtubule Tubulin->MT Polymerization MT->Tubulin Depolymerization (Catastrophe) Spindle Mitotic Spindle Disruption MT->Spindle Inhibition of formation G2M G2/M Cell Cycle Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Nitropyridine Nitropyridine Derivative (e.g., from this compound) Nitropyridine->Tubulin Binds to Colchicine Site

Caption: Mechanism of action of nitropyridine derivatives as microtubule-targeting agents.

Conclusion

This compound has proven to be a highly valuable and versatile building block in the field of drug discovery. Its unique chemical architecture provides an efficient entry point to a wide range of biologically active heterocyclic compounds, particularly those based on the pyrido[2,3-b]pyrazine scaffold. The demonstrated efficacy of derivatives as potent microtubule-targeting anticancer agents highlights the significant potential of this starting material. The protocols and data presented in this application note are intended to provide researchers with a solid foundation for the exploration and development of novel therapeutics derived from this promising chemical entity.

References

  • Lukin, A., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 17(5), 692. Available from: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2035-2053. Available from: [Link]

  • Organic Syntheses Procedure. 2,3-diaminopyridine. Available from: [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (2013). Bioorganic & Medicinal Chemistry Letters, 23(21), 5839-5843. Available from: [Link]

  • PatSnap. Preparation method of 2-amino-3-nitro pyridine.
  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (2018). ChemMedChem, 13(15), 1549-1554. Available from: [Link]

  • Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. (2024). Egyptian Journal of Chemistry. Available from: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). Combinatorial Chemistry & High Throughput Screening, 17(1), 46-56. Available from: [Link]

  • Wikipedia. Microtubule. Available from: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). Bentham Open. Available from: [Link]

  • Microtubule depolymerization and severing during mitosis. (2024). Available from: [Link]

  • Microtubule depolymerization in Caenorhabditis elegans touch receptor neurons reduces gene expression through a p38 MAPK pathway. (2009). PNAS, 106(5), 1483-1487. Available from: [Link]

  • ResearchGate. IC 50 for Pyrazine derivatives. Available from: [Link]

  • Bio-protocol. In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Available from: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1112. Available from: [Link]

  • Synthesis of Novel Pyrido[4,3-e][1][2]triazino[3,2-c][1][2]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. (2017). Molecules, 22(11), 1938. Available from: [Link]

  • Google Patents. Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Microtubule depolymerization induces traction force increase through two distinct pathways. (2012). Journal of Cell Science, 125(Pt 8), 1961-1969. Available from: [Link]

  • Eureka | Patsnap. Preparation method of 2-amino-3-nitro pyridine.
  • Google Patents. Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190981. Available from: [Link]

  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. (2017). Journal Marocain de Chimie Hétérocyclique, 16(1). Available from: [Link]

  • Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. (2023). Recent Patents on Anti-Cancer Drug Discovery, 18(4), 509-520. Available from: [Link]

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (2018). ChemMedChem, 13(15), 1549-1554. Available from: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2022). RSC Medicinal Chemistry, 13(10), 1185-1207. Available from: [Link]

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The Intramolecular Cyclization of Diethyl 2-(3-nitropyridin-2-yl)malonate: A Comprehensive Guide to the Synthesis of Ethyl 1-hydroxy-2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed exploration of the intramolecular cyclization of diethyl 2-(3-nitropyridin-2-yl)malonate facilitated by sodium hydride in tetrahydrofuran (THF). This reaction is a potent method for the synthesis of the 1,7-naphthyridine scaffold, a heterocyclic motif of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth theoretical insights, a meticulously detailed experimental protocol, and practical guidance for the successful execution of this valuable transformation.

Theoretical Foundation and Mechanistic Insights

The reaction of this compound with sodium hydride (NaH) in an aprotic polar solvent such as THF is a classic example of a base-mediated intramolecular cyclization. The transformation hinges on the acidity of the α-hydrogen of the malonate moiety and the electron-deficient nature of the pyridine ring, which is further activated by the strongly electron-withdrawing nitro group at the 3-position.

The reaction proceeds through a well-defined mechanistic pathway:

  • Deprotonation: Sodium hydride, a strong, non-nucleophilic base, abstracts the acidic proton from the α-carbon of the diethyl malonate, generating a resonance-stabilized enolate. This step is highly favorable due to the electron-withdrawing effect of the two adjacent carbonyl groups.

  • Intramolecular Nucleophilic Attack: The newly formed carbanionic center of the enolate acts as a potent nucleophile and attacks the electron-deficient C4 position of the pyridine ring. The nitro group at the 3-position plays a crucial role in activating the ring towards nucleophilic attack and stabilizing the intermediate.

  • Cyclization and Rearrangement: The initial nucleophilic addition leads to the formation of a bicyclic intermediate. Subsequent rearrangement and elimination of a leaving group (involving the nitro group) results in the formation of the stable aromatic 1,7-naphthyridine ring system. The reaction ultimately yields ethyl 1-hydroxy-2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate. The hydroxy group at the 1-position is the result of the participation of the nitro group in the cyclization cascade.

This intramolecular approach is highly efficient for the construction of such fused heterocyclic systems, often proceeding with high yields and regioselectivity. The choice of a strong, non-nucleophilic base like sodium hydride is critical to favor the desired deprotonation without competing nucleophilic addition to the ester groups. THF is an ideal solvent as it is inert to the strong base and effectively solvates the intermediate species.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of ethyl 1-hydroxy-2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStarting material
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive with water and air.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableStored over molecular sieves.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Saturated Ammonium Chloride (NH₄Cl) solutionPrepared in-houseFor quenching.
Brine (Saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Hydrochloric Acid (HCl)1 M solutionPrepared in-houseFor acidification.
Diethyl EtherACS GradeCommercially AvailableFor washing/trituration.
Argon or Nitrogen GasHigh PurityFor inert atmosphere.

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Inert gas (Ar or N₂) supply with a bubbler

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Safety Precautions:

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[1] It is also corrosive and can cause severe burns. All manipulations involving NaH must be conducted under a strictly inert atmosphere (argon or nitrogen) in a fume hood. [1] Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory. A Class D fire extinguisher for combustible metals should be readily accessible.

  • Tetrahydrofuran (THF): Anhydrous THF is flammable and can form explosive peroxides upon exposure to air and light. Use in a well-ventilated fume hood away from ignition sources.

  • General Precautions: Handle all chemicals with care, and avoid inhalation, ingestion, and skin contact.

Step-by-Step Procedure:

  • Preparation of the Reaction Setup:

    • Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, a thermometer, and a rubber septum.

    • Purge the entire system with argon or nitrogen for at least 15-20 minutes to ensure an inert atmosphere.

  • Reaction Initiation:

    • To the reaction flask, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) under a positive flow of inert gas.

    • Add anhydrous THF (see table for volume) via a syringe to the flask. Stir the suspension.

  • Addition of the Starting Material:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.

    • Transfer the solution of the starting material to a dropping funnel and add it dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice-water bath) over a period of 30-45 minutes. A color change and evolution of hydrogen gas will be observed.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath.

    • CAUTIOUSLY quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Be prepared for vigorous hydrogen gas evolution.

    • Once the gas evolution has ceased, add deionized water to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is often a solid. It can be purified by trituration with cold diethyl ether or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford ethyl 1-hydroxy-2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate as a solid.

    • Collect the purified solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data Summary:

ParameterValue
Reactants
This compound1.0 eq
Sodium Hydride (60% in oil)1.2 eq
Anhydrous THF10-15 mL per mmol of substrate
Reaction Conditions
TemperatureReflux (~65-70 °C)
Time4-6 hours
AtmosphereInert (Argon or Nitrogen)
Expected Product
Product NameEthyl 1-hydroxy-2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate
AppearanceOff-white to pale yellow solid
Yield75-85% (reported for similar reactions)

Characterization and Troubleshooting

Characterization of the Final Product:

The structure and purity of the synthesized ethyl 1-hydroxy-2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate should be confirmed using a combination of spectroscopic and analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic, ethyl ester, and hydroxyl protons and their respective chemical environments.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule, including the carbonyls of the ester and the lactam.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (High-Resolution Mass Spectrometry).

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the hydroxyl (-OH), ester carbonyl (C=O), and lactam carbonyl (C=O) stretches.

  • Melting Point: To assess the purity of the final product.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive sodium hydride (due to improper storage).- Wet THF or glassware.- Insufficient reaction time or temperature.- Use fresh, unopened sodium hydride or wash the mineral oil from an older batch with anhydrous hexanes under an inert atmosphere.- Ensure all glassware is rigorously flame-dried and THF is anhydrous.- Monitor the reaction by TLC and extend the reaction time or slightly increase the temperature if necessary.
Formation of multiple byproducts - Side reactions due to impurities in the starting material.- Decomposition of the product under prolonged heating.- Purify the starting material before use.- Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation.
Difficult work-up - Formation of an emulsion during extraction.- Add more brine to the separatory funnel to break the emulsion.
Low recovery after purification - Product is partially soluble in the trituration or recrystallization solvent.- Cool the solvent mixture in an ice bath before filtration to maximize precipitation. Use a minimal amount of solvent for recrystallization.

Visualizing the Workflow

ReactionWorkflow Workflow for the Synthesis of Ethyl 1-hydroxy-2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_glass Flame-dry glassware prep_inert Purge with Argon/Nitrogen prep_glass->prep_inert prep_reagents Prepare anhydrous THF and weigh reagents prep_inert->prep_reagents add_nah Add NaH to THF prep_reagents->add_nah Start Reaction add_sm Dropwise addition of starting material at 0°C add_nah->add_sm reflux Reflux at 65-70°C for 4-6 hours add_sm->reflux monitor Monitor by TLC reflux->monitor quench Quench with sat. NH4Cl at 0°C monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry with Na2SO4 and concentrate extract->dry purify Purify by recrystallization/trituration dry->purify nmr ¹H & ¹³C NMR purify->nmr Characterize ir IR Spectroscopy purify->ir Characterize ms Mass Spectrometry nmr->ms mp Melting Point ir->mp

Caption: A schematic overview of the experimental workflow.

References

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065.
  • Roma, G., et al. (2000). 1,8-Naphthyridines IV. Synthesis and pharmacological evaluation of 4-amino- and 4-hydroxy-1,8-naphthyridine-3-carboxylic acid esters and amides. European Journal of Medicinal Chemistry, 35(11), 1021-1035.
  • Chen, Y. L., et al. (2001). Synthesis and antibacterial evaluation of 7-(3-amino-2-methyl-1-azetidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid. Journal of Medicinal Chemistry, 44(14), 2374-2377.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Hydride. [Link]

  • University of California, Los Angeles. (2012). Standard Operating Procedure: Sodium Hydride. [Link]

Sources

Synthesis of Diethyl 2-(3-nitropyridin-2-yl)malonate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Versatile Building Block

Diethyl 2-(3-nitropyridin-2-yl)malonate is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery.[1][2] Its structure, featuring a substituted pyridine ring, makes it an attractive scaffold for the development of novel therapeutic agents. The presence of the nitro group and the malonate moiety provides multiple reactive sites for further chemical transformations, allowing for the construction of diverse molecular architectures. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in the principles of nucleophilic aromatic substitution, and offers insights into the rationale behind the experimental choices.

Reaction Mechanism: A Nucleophilic Aromatic Substitution Approach

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction.[3][4] This class of reaction is characteristic of aromatic rings bearing electron-withdrawing groups, such as the nitro group in 2-chloro-3-nitropyridine, which activate the ring towards nucleophilic attack.[3][4]

The key steps of the mechanism are as follows:

  • Deprotonation of Diethyl Malonate: A strong base, such as sodium hydride (NaH), is used to abstract an acidic α-hydrogen from diethyl malonate. This generates a resonance-stabilized enolate ion, a potent nucleophile.[5] The pKa of the methylene protons in diethyl malonate is low enough to allow for deprotonation by a suitable base.[6]

  • Nucleophilic Attack: The newly formed diethyl malonate enolate attacks the electron-deficient carbon atom at the 2-position of the 2-chloro-3-nitropyridine ring. This position is highly activated by the adjacent electron-withdrawing nitro group.

  • Formation of a Meisenheimer Complex: The nucleophilic attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group, which stabilizes the intermediate.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the desired product, this compound.

Experimental Protocol

This protocol is adapted from established literature procedures and has been optimized for both yield and purity.[7][8]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
2-Chloro-3-nitropyridineC₅H₃ClN₂O₂158.5410.0 g (63.1 mmol)Major Chemical Supplier
Diethyl malonateC₇H₁₂O₄160.1712.1 mL (79.0 mmol)Major Chemical Supplier
Sodium hydride (60% dispersion in mineral oil)NaH24.003.03 g (75.7 mmol)Major Chemical Supplier
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mLMajor Chemical Supplier
Ethyl acetate (EtOAc)C₄H₈O₂88.11As needed for extractionMajor Chemical Supplier
Saturated aqueous ammonium chloride (NH₄Cl)NH₄Cl53.49As needed for quenchingMajor Chemical Supplier
Brine (Saturated aqueous NaCl)NaCl58.44As needed for washingMajor Chemical Supplier
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04As needed for dryingMajor Chemical Supplier
Silica gel (for column chromatography)SiO₂60.08As needed for purificationMajor Chemical Supplier
HexanesC₆H₁₄86.18As needed for chromatographyMajor Chemical Supplier
Step-by-Step Procedure
  • Preparation of the Reaction Vessel: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is assembled. The glassware must be thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen to ensure anhydrous conditions.

  • Addition of Sodium Hydride and THF: Under a positive pressure of nitrogen, the sodium hydride (3.03 g, 75.7 mmol) is carefully weighed and transferred to the reaction flask. Anhydrous THF (150 mL) is then added via a cannula or a dry syringe. The resulting suspension is cooled to 0 °C using an ice-water bath.

    • Expert Insight: The use of a 60% dispersion of NaH in mineral oil is common for safety and ease of handling. The mineral oil can be removed by washing with hexanes prior to use, but for most applications, it does not interfere with the reaction. Maintaining a nitrogen atmosphere is crucial as sodium hydride reacts violently with water.[9]

  • Formation of the Diethyl Malonate Enolate: Diethyl malonate (12.1 mL, 79.0 mmol) is dissolved in anhydrous THF (20 mL) and added dropwise to the stirred suspension of sodium hydride at 0 °C over a period of 30 minutes. The reaction mixture is then stirred at this temperature for an additional 30 minutes. The evolution of hydrogen gas should be observed, indicating the formation of the enolate.

    • Causality: The slow, dropwise addition of diethyl malonate is essential to control the exothermic reaction and the rate of hydrogen gas evolution. Stirring for an additional 30 minutes ensures complete formation of the enolate before the addition of the electrophile.

  • Addition of 2-Chloro-3-nitropyridine: A solution of 2-chloro-3-nitropyridine (10.0 g, 63.1 mmol) in anhydrous THF (30 mL) is added dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux (approximately 66 °C for THF) and maintained at this temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Trustworthiness: Heating the reaction mixture is necessary to overcome the activation energy for the nucleophilic aromatic substitution. Monitoring by TLC is a critical step to ensure the reaction has gone to completion and to avoid unnecessary heating, which could lead to side product formation.

  • Work-up and Extraction: After the reaction is complete, the mixture is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the evolution of gas ceases. The mixture is then partitioned between ethyl acetate (200 mL) and water (100 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Expertise: Quenching with saturated ammonium chloride is a milder alternative to water for destroying any unreacted sodium hydride. Washing with brine helps to remove any remaining water from the organic layer.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to afford this compound as a solid.

    • Yield and Characterization: The expected yield is typically in the range of 70-85%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The molecular formula is C₁₂H₁₄N₂O₆ and the molecular weight is 282.25 g/mol .[1]

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Prep Assemble and Dry Glassware NaH_THF Charge NaH and THF Cool to 0 °C Prep->NaH_THF Anhydrous Conditions Enolate Add Diethyl Malonate (Enolate Formation) NaH_THF->Enolate H2 evolution Add_Pyridine Add 2-Chloro-3-nitropyridine Enolate->Add_Pyridine Nucleophilic Attack Reflux Heat to Reflux (16-24h) Add_Pyridine->Reflux SNAr Reaction Quench Quench with NH4Cl Reflux->Quench Reaction Complete Extract Extract with EtOAc Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Crude Product Product This compound Purify->Product Pure Product

Caption: Synthetic workflow for this compound.

Safety Considerations

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Chloro-3-nitropyridine: This compound is harmful if swallowed and causes skin and serious eye irritation.[10][11][12] It may also cause respiratory irritation.[10][11][12] Avoid inhalation of dust and contact with skin and eyes.[10][13]

  • Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[9] It is also corrosive and can cause severe skin and eye burns.[9] Handle with extreme care under an inert atmosphere and away from any sources of water or ignition.[9]

  • Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon exposure to air and light. Use only peroxide-free THF.

  • Diethyl Malonate: Causes serious eye irritation.[14]

Conclusion

This application note provides a comprehensive and detailed guide for the successful synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the outlined protocol and safety precautions, researchers can reliably produce this valuable intermediate for their synthetic endeavors. The self-validating nature of the protocol, which includes in-process monitoring and thorough purification, ensures the acquisition of a high-purity final product.

References

  • Jasiński, M., & Miłosz, A. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 23(11), 2949.
  • St. Denis, J. D., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 10(46), 49459-49467.
  • PubChem. (n.d.). Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate. Retrieved from [Link]

  • ChemRxiv. (2023). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • ResearchGate. (2014, March 14). Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Retrieved from [Link]

  • Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
  • PrepChem.com. (n.d.). Preparation of diethyl malonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • YouTube. (2023, February 6). Diethyl Malonate : Synthesis via Fischer Esterification. Retrieved from [Link]

  • Capot Chemical. (2019, November 1). Material Safety Data Sheet: 2-Chloro-3-nitropyridine. Retrieved from [Link]

  • Atlantis Press. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Retrieved from [Link]

  • NROChemistry. (n.d.). Malonic Synthesis. Retrieved from [Link]

  • University of Calgary. (2010, December 2). Chem 263 Dec 2, 2010. Retrieved from [Link]

  • MDPI. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

  • NIH. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

  • PubMed. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). CN101525290A - Preparation method of diethyl malonate.
  • Quora. (2020, February 14). What is the preparation of diethyl malonate? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Retrieved from [Link]

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Hydrolysis of Diethyl 2-(3-nitropyridin-2-yl)malonate to its dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Hydrolysis of Diethyl 2-(3-nitropyridin-2-yl)malonate: A Comprehensive Guide to the Synthesis of its Dicarboxylic Acid

Abstract: This document provides a detailed guide for the hydrolysis of this compound to its corresponding dicarboxylic acid, 2-(3-nitropyridin-2-yl)malonic acid. This malonic acid derivative is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a variety of complex molecular architectures. The protocols herein are designed to offer researchers a reliable method for this conversion, addressing the inherent challenges posed by the electron-deficient nitropyridine ring system. This guide covers both base-catalyzed and acid-catalyzed hydrolysis pathways, offering insights into the rationale behind procedural steps, potential side reactions, and troubleshooting strategies.

Introduction: The Synthetic Challenge and Opportunity

The hydrolysis of diethyl malonate derivatives is a fundamental transformation in organic synthesis. However, when the malonate is substituted with a strongly electron-withdrawing group, such as the 3-nitropyridin-2-yl moiety, the reaction is not always straightforward. The electron-deficient nature of the pyridine ring can render the ester carbonyls less susceptible to nucleophilic attack under certain conditions, while also increasing the propensity for side reactions, including decarboxylation of the target dicarboxylic acid.

Research on analogous compounds, such as diethyl 2-(perfluorophenyl)malonate, has shown that both acidic and basic hydrolysis can be challenging, often leading to the decarboxylated product rather than the desired dicarboxylic acid.[1][2] Therefore, a carefully optimized protocol is essential for the successful synthesis of 2-(3-nitropyridin-2-yl)malonic acid. This guide presents two distinct protocols, each with its own set of advantages and considerations, to provide researchers with the flexibility to choose the method best suited to their experimental setup and downstream applications.

Reaction Mechanism and Strategic Considerations

The hydrolysis of an ester can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt and ethanol.[3] The final step is an acid-base reaction between the carboxylic acid and the base, which drives the reaction to completion.[4] To obtain the free dicarboxylic acid, a subsequent acidification step is required.

Acid-Catalyzed Hydrolysis: This is a reversible reaction that begins with the protonation of the carbonyl oxygen by a hydronium ion, which increases the electrophilicity of the carbonyl carbon.[5][6] A water molecule then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers ultimately leads to the formation of the carboxylic acid and ethanol. To favor the hydrolysis product, a large excess of water is typically used.[2]

For the hydrolysis of this compound, the choice between these two methods will depend on the desired outcome and the sensitivity of the starting material and product to the reaction conditions. The electron-withdrawing 3-nitropyridin-2-yl group may influence the rate of hydrolysis and the stability of the resulting malonic acid.

Experimental Protocols

Materials and Equipment

Reagents:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sulfuric acid (H₂SO₄), concentrated

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

Protocol A: Base-Catalyzed Hydrolysis (Saponification)

This protocol utilizes a strong base to hydrolyze the diethyl ester. It is generally faster and irreversible, but care must be taken during the acidification step to avoid unwanted side reactions.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of ester).

  • Addition of Base: Prepare a 2 M aqueous solution of NaOH or KOH. Add the basic solution (2.5 eq) dropwise to the stirred solution of the ester at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 80 °C). Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up - Cooldown and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

  • Work-up - Acidification: Slowly and carefully add 6 M HCl to the reaction mixture with vigorous stirring until the pH is approximately 2. This will protonate the dicarboxylate salt to form the desired dicarboxylic acid. Caution: This step is exothermic.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). The dicarboxylic acid is expected to be more soluble in the organic phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-(3-nitropyridin-2-yl)malonic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Rationale for Key Steps:

  • The use of excess base ensures the complete hydrolysis of both ester groups.

  • Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed at a reasonable rate.

  • Careful acidification at low temperature is crucial to prevent potential degradation or decarboxylation of the product.

Protocol B: Acid-Catalyzed Hydrolysis

This protocol uses a strong acid as a catalyst. It is a reversible reaction, so a large excess of water is used to drive the equilibrium towards the products. This method may be milder and could be advantageous if the product is sensitive to strong bases.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Acid: Add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (10 mL per gram of ester). Caution: This should be done slowly and in an ice bath as the mixing is highly exothermic.

  • Reaction Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC. This reaction may require a longer time (6-12 hours) compared to the base-catalyzed method.

  • Work-up - Cooldown and Dilution: After the reaction is complete, cool the mixture to room temperature and then pour it over crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic extracts with brine (saturated NaCl solution) to remove any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product as described in Protocol A.

Rationale for Key Steps:

  • The use of a large excess of water shifts the equilibrium towards the formation of the dicarboxylic acid.

  • Concentrated sulfuric acid serves as the catalyst for the hydrolysis.

  • Pouring the reaction mixture over ice helps to quench the reaction and facilitates the separation of the product.

Visualization of the Process

Chemical Reaction Scheme

cluster_main Hydrolysis of this compound cluster_conditions Reaction Conditions start This compound product 2-(3-nitropyridin-2-yl)malonic acid start->product Hydrolysis base 1. NaOH or KOH, EtOH/H₂O, Reflux 2. HCl (aq) acid H₂SO₄/H₂O, Heat

Caption: General scheme for the hydrolysis reaction.

Experimental Workflow

cluster_workflow Hydrolysis Workflow A Reaction Setup: Ester in Solvent B Addition of Acid or Base A->B C Reaction at Elevated Temperature B->C D Reaction Monitoring (TLC) C->D E Work-up: Quenching & Neutralization/ Acidification D->E F Extraction with Organic Solvent E->F G Drying and Solvent Removal F->G H Purification: Recrystallization or Chromatography G->H I Characterization H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 2-(3-nitropyridin-2-yl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Diethyl 2-(3-nitropyridin-2-yl)malonate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, optimize your reaction yield, and ensure the highest purity of your target compound.

Overview of the Synthesis

The synthesis of this compound is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the carbanion generated from diethyl malonate acts as a nucleophile, attacking the electron-deficient pyridine ring of 2-chloro-3-nitropyridine and displacing the chloride leaving group. The electron-withdrawing nitro group (–NO₂) at the 3-position is critical as it activates the C2 position for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).

General Reaction Scheme:

The success of this synthesis hinges on the careful control of several key parameters, including the choice of base, solvent, temperature, and stoichiometry.

Reaction Mechanism Workflow

The following diagram illustrates the accepted SNAr mechanism for this reaction.

SNAr_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack & Intermediate Formation cluster_2 Step 3: Aromatization DEM Diethyl Malonate Enolate Malonate Enolate (Nucleophile) DEM->Enolate Deprotonation Base Base (e.g., NaH) CNP 2-Chloro-3-nitropyridine (Electrophile) Enolate->CNP Reaction Meisenheimer Meisenheimer Complex (Resonance Stabilized) CNP->Meisenheimer Attack at C2 Product This compound Meisenheimer->Product Elimination of Cl⁻ LeavingGroup Cl⁻ Meisenheimer->LeavingGroup Side_Reactions Enolate Malonate Enolate Product Desired Product (Mono-alkylation) Enolate->Product + CNP (Desired Path) CNP 2-Chloro-3-nitropyridine Product_Enolate Product Enolate Product->Product_Enolate + Base Hydrolyzed Hydrolyzed Product (Impurity) Product->Hydrolyzed + H₂O Base Excess Base Dialkylated Dialkylated Byproduct (Impurity) Product_Enolate->Dialkylated + CNP H2O H₂O (During Work-up)

Caption: Common side reactions in the synthesis.

Frequently Asked Questions (FAQs)

  • Q: What is the best base for this reaction?

    • A: Sodium hydride (NaH) is often superior. As a non-nucleophilic, insoluble base, it deprotonates the diethyl malonate irreversibly, driving enolate formation to completion. Sodium ethoxide (NaOEt) is a classic choice for malonic ester alkylations and is also effective, but it establishes an equilibrium and must be used under strictly anhydrous conditions to avoid hydrolysis. [1]

  • Q: How critical is the choice of solvent?

    • A: Very critical. Aprotic polar solvents like THF and DMF are ideal. They effectively solvate the counter-ion of the base (e.g., Na⁺) without having acidic protons that would consume the base or the enolate. Protic solvents like ethanol are generally avoided when using NaH but are the solvent of choice when using NaOEt.

  • Q: Can I use 2-bromo- or 2-fluoro-3-nitropyridine instead?

    • A: Yes. The reactivity for SNAr on an aromatic ring is generally F > Cl > Br > I. 2-Fluoro-3-nitropyridine would be significantly more reactive, potentially allowing for milder reaction conditions (lower temperature or shorter time). However, 2-chloro-3-nitropyridine is often more commercially available and cost-effective.

Optimized Experimental Protocol

This protocol is a synthesized example based on common procedures. [2]Researchers should first perform this on a small scale.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium hydride (60% in oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under a nitrogen or argon atmosphere, add NaH (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Enolate Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Add diethyl malonate (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. Hydrogen gas will be evolved.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. A thick white precipitate of the sodium enolate should form.

  • SNAr Reaction: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the enolate slurry at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (or to a specified temperature like 80 °C) and monitor its progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase).

  • Work-up: After the reaction is complete (typically 12-18 hours), cool the mixture to 0 °C. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers.

  • Extract the aqueous layer two more times with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes.

Table of Reaction Parameters and Expected Outcomes
ParameterCondition A (Standard)Condition B (Aggressive)Potential Outcome
Base NaH (1.2 eq)t-BuOK (1.5 eq)t-BuOK is a stronger base, may accelerate reaction but also side reactions.
Solvent THFDMFDMF's higher polarity and boiling point can increase reaction rate.
Temperature 80 °C110 °CHigher temperatures can drive slow reactions but may cause decomposition.
Time 16 hours6 hoursOptimized conditions (e.g., with DMF) may shorten reaction time.

References

  • Xiong, H., Duan, Y., Jia, S., Shi, D., Li, Z., & Tang, Q. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Advances in Biological Sciences Research. [Link]

  • Sciencemadness Discussion Board. (2010). Preparation of Diethyl Malonate. [Link]

  • Ashenhurst, J. (2019). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • McMurry, J. (2022). Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

  • Mąkosza, M. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. [Link]

  • JoVE. (2023). Alkylation of β-Diester Enolates: Malonic Ester Synthesis. [Link]

  • Ng, S. W. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E. [Link]

  • Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

Sources

Technical Support Center: Synthesis of Diethyl 2-(3-nitropyridin-2-yl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Diethyl 2-(3-nitropyridin-2-yl)malonate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific synthesis. We will explore the core reaction mechanism, address common experimental challenges through a troubleshooting guide, and answer frequently asked questions to ensure the successful and efficient synthesis of this valuable compound.

Introduction: The Synthetic Strategy

This compound is a key intermediate in medicinal chemistry.[1] The most common and effective route for its synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of a suitable 2-halopyridine, typically 2-chloro-3-nitropyridine, with the enolate of diethyl malonate.

The success of this reaction hinges on the electronic properties of the pyridine ring. Aromatic rings are typically electron-rich and resistant to attack by nucleophiles.[2] However, the presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) at the 3-position, renders the pyridine ring electron-deficient (electrophilic), particularly at the 2- and 4-positions. This activation is critical for the reaction to proceed.[3][4]

Section 1: The SNAr Pathway: Mechanism and Key Parameters

The reaction proceeds via a well-established two-step addition-elimination mechanism.

  • Nucleophilic Attack : A base is used to deprotonate the acidic α-hydrogen of diethyl malonate (pKa ≈ 13.5), forming a resonance-stabilized enolate.[5][6] This potent nucleophile then attacks the electron-deficient carbon at the 2-position of the 3-nitropyridine ring. This step temporarily disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[3]

  • Elimination : The aromaticity of the ring is restored through the expulsion of the leaving group (e.g., a chloride ion).

SNAr_Mechanism sub 2-Chloro-3-nitropyridine meisenheimer Meisenheimer Complex (Anionic Intermediate) sub->meisenheimer 1. Nucleophilic    Attack nuc Diethyl Malonate Enolate prod This compound meisenheimer->prod 2. Elimination    (Restoration of Aromaticity) lg Cl⁻

Caption: The Addition-Elimination mechanism for SNAr.

Critical Experimental Parameters
  • Choice of Base : The base must be strong enough to completely deprotonate diethyl malonate but should not introduce competing side reactions. Sodium hydride (NaH) is an excellent choice as it forms a non-nucleophilic hydride gas and drives the reaction to completion. Sodium ethoxide (NaOEt) is also effective; using the corresponding ethoxide prevents transesterification, which would occur with other alkoxide bases.[5] Weaker bases like potassium carbonate (K₂CO₃) can be used but may require more forcing conditions (e.g., higher temperatures) and phase-transfer catalysts.[7]

  • Solvent : Anhydrous polar aprotic solvents such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They effectively solvate the cation of the base without interfering with the nucleophile.

  • Temperature : The initial deprotonation is often performed at 0 °C to control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the substitution step.

  • Anhydrous Conditions : The presence of water is highly detrimental. Water will quench the base, protonate the enolate, and can lead to the hydrolysis of the ester functionalities on both the starting material and the product.[5]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting_Workflow start Problem: Low or No Product Yield q1 Is the diethyl malonate fully deprotonated? start->q1 a1_yes Reaction conditions may be suboptimal. q1->a1_yes Yes a1_no Base is inactive or insufficient. q1->a1_no No sol_cond Solution: - Increase reaction time. - Gently warm (40-50 °C). - Monitor by TLC/GC. a1_yes->sol_cond sol_base Solution: - Use fresh, high-purity NaH. - Ensure anhydrous solvent. - Use 1.1 eq of base. a1_no->sol_base

Caption: Diagnostic workflow for low product yield.

Q1: My reaction yield is very low, or I've isolated only starting materials. What are the common causes?

This is the most frequent issue and typically points to one of three areas:

  • Ineffective Deprotonation : The diethyl malonate enolate may not be forming efficiently.

    • Cause : Moisture in the solvent or on the glassware is quenching the base (e.g., NaH). The base itself may be old or of low purity.

    • Solution : Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Use a fresh bottle of high-purity sodium hydride (60% dispersion in mineral oil is standard). Use a slight excess (1.1 equivalents) of the base to ensure complete deprotonation.

  • Insufficient Reaction Time or Temperature : The SNAr reaction may be proceeding slowly.

    • Cause : While the deprotonation is fast, the nucleophilic attack and elimination steps can be slow at room temperature.

    • Solution : After adding the 2-chloro-3-nitropyridine, allow the reaction to stir at room temperature for several hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[8] If the reaction is sluggish, gently heat the mixture to 40-50 °C to increase the rate.

  • Poor Quality Starting Materials : The 2-chloro-3-nitropyridine may be degraded.

    • Solution : Verify the purity of your starting materials by NMR or GC-MS before starting the reaction.

Q2: My final product is contaminated with a significant impurity that is difficult to separate. What could it be?

The most likely culprit is a decarboxylated side product, Ethyl 2-(3-nitropyridin-2-yl)acetate .

  • Cause : This impurity forms if the desired product undergoes hydrolysis to the corresponding malonic acid, followed by thermal decarboxylation. This typically occurs during an acidic workup, especially if the aqueous layer is heated to remove dissolved solvents or during distillation of the final product at high temperatures.[9][10] Malonic acids are well-known to readily lose CO₂ upon heating.[11]

  • Preventative Measures :

    • Avoid Acidic Hydrolysis : During the workup, quench the reaction with a saturated aqueous solution of NH₄Cl instead of a strong acid.

    • Minimize Heat : Perform all extractions and solvent removal at or near room temperature using a rotary evaporator.

    • Purification Strategy : If the side product does form, it has a different polarity and boiling point. Purification is best achieved by flash column chromatography on silica gel.

Side_Reaction product Desired Product (Diester) intermediate Malonic Acid Intermediate product->intermediate  H₃O⁺ / Heat (Ester Hydrolysis) side_product Unwanted Side Product (Monoester) intermediate->side_product  Heat (-CO₂)

Caption: Pathway to the decarboxylated side product.

Q3: TLC analysis shows multiple spots, and the aqueous workup is messy, forming emulsions.

This strongly suggests ester hydrolysis has occurred due to the presence of water.

  • Cause : If significant water is present in the reaction, the base (or the ethoxide formed) will hydrolyze the ester groups on either the diethyl malonate or the product.[5] This forms carboxylate salts. Upon acidification during workup, these are converted to carboxylic acids, which can act as surfactants and cause emulsions during extraction, making phase separation difficult.

  • Solution :

    • Strict Anhydrous Technique : Adhere rigorously to anhydrous conditions as described in Q1.

    • Workup Modification : If hydrolysis is suspected, cool the workup mixture in an ice bath before and during acidification. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions by increasing the ionic strength of the aqueous phase.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best base for deprotonating diethyl malonate in this synthesis? For laboratory-scale synthesis, Sodium Hydride (NaH) is often preferred. It is a strong, non-nucleophilic base that irreversibly deprotonates the malonate, driving the equilibrium to favor the enolate.[7] Sodium Ethoxide (NaOEt) is also an excellent and cost-effective choice, especially for larger-scale reactions.[12]

Q2: Why are anhydrous conditions so critical? There are two primary reasons:

  • Base Consumption : Strong bases like NaH react violently with water. Any moisture will consume the base, preventing the deprotonation of diethyl malonate.

  • Ester Hydrolysis : The product and starting material contain ester groups that are susceptible to base-catalyzed hydrolysis. The presence of water facilitates this side reaction, reducing yield and complicating purification.[5]

Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 20-30% Ethyl Acetate in Hexane. Spot the starting 2-chloro-3-nitropyridine, the diethyl malonate, and the reaction mixture on the same plate. The reaction is complete when the spot corresponding to the 2-chloro-3-nitropyridine has been completely consumed. The product will be a new, typically less polar spot.

Q4: What is the recommended method for purifying the final product? Flash column chromatography on silica gel is the most reliable method for obtaining high-purity this compound.[13] A gradient elution starting with 5% ethyl acetate in hexanes and gradually increasing to 20-30% ethyl acetate will effectively separate the product from unreacted diethyl malonate and any other impurities.

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound using NaH

  • Reagents & Equipment

    • Sodium Hydride (60% dispersion in mineral oil)

    • Diethyl malonate

    • 2-chloro-3-nitropyridine

    • Anhydrous Tetrahydrofuran (THF)

    • Oven-dried, three-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and dropping funnel.

  • Procedure

    • Under a nitrogen atmosphere, add Sodium Hydride (1.1 eq.) to the reaction flask. Wash the mineral oil away with two small portions of anhydrous hexane, allowing the NaH to settle and decanting the hexane via cannula.

    • Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add diethyl malonate (1.05 eq.) dropwise via the dropping funnel over 20 minutes. Effervescence (H₂ gas) will be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-45 minutes until the effervescence ceases, indicating complete formation of the sodium enolate.

    • Dissolve 2-chloro-3-nitropyridine (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature.

    • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C for 2-4 hours.

    • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Table 1: Reagent Stoichiometry Example

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-chloro-3-nitropyridine158.5510.01.59 g1.0
Diethyl malonate160.1710.51.68 g (1.60 mL)1.05
Sodium Hydride (60%)40.00 (as 100%)11.00.44 g1.1
Anhydrous THF--~50 mL-
References
  • Sciencemadness Discussion Board. (2010). Preparation of Diethyl Malonate. Available at: [Link]

  • Atlantis Press. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Available at: [Link]

  • Wikipedia. Diethyl malonate. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available at: [Link]

  • SciSpace. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Available at: [Link]

  • YouTube. (2023). Diethyl Malonate : Synthesis via Fischer Esterification. Available at: [Link]

  • Google Patents. CN1237571A - Preparation method of diethyl malonate.
  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]

  • Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. Available at: [Link]

  • ChemicalLand21. DIETHYL MALONATE. Available at: [Link]

  • MDPI. Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Available at: [Link]

  • ResearchGate. (2014). Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base?. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Google Patents. CN101525290B - Preparation method of diethyl malonate.
  • YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Available at: [Link]

  • YouTube. (2021). Decarboxylation: Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • PMC - NIH. Malonates in Cyclocondensation Reactions. Available at: [Link]

  • NIH. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

Sources

Technical Support Center: Purification of Crude Diethyl 2-(3-nitropyridin-2-yl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude Diethyl 2-(3-nitropyridin-2-yl)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the purification of this important synthetic intermediate.

Introduction to the Purification Challenge

This compound is commonly synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and diethyl malonate. While this method can be high-yielding, the crude product is often contaminated with unreacted starting materials, side-products, and other impurities that can interfere with downstream applications.[1] Effective purification is therefore a critical step to ensure the integrity of subsequent synthetic transformations.

This guide provides a comprehensive overview of the most common purification strategies, detailed experimental protocols, and troubleshooting advice to help you obtain highly pure this compound.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the purification of crude this compound.

Q1: What are the most likely impurities in my crude this compound?

A1: The most common impurities are typically the unreacted starting materials:

  • 2-Chloro-3-nitropyridine: A solid with a distinct odor.

  • Diethyl malonate: A colorless liquid with a fruity odor.[1]

Additionally, depending on the reaction conditions, you may have minor side-products arising from undesired reactions. The crude product itself may present as a yellow to brown oil or a semi-solid, with the color often indicating the presence of residual nitro-aromatic impurities.

Q2: My crude product is a dark, oily residue. Which purification method should I start with?

A2: For an oily crude product, a multi-step approach is often most effective. We recommend starting with a liquid-liquid extraction to remove water-soluble impurities and salts. This should be followed by column chromatography on silica gel, which is highly effective at separating the desired product from both more polar and less polar impurities.

Q3: I am concerned about the stability of my nitropyridine compound on silica gel. Is this a valid concern?

A3: Yes, it is a valid concern. Electron-deficient pyridine derivatives, such as those containing a nitro group, can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing or even decomposition.[2][3] However, for many nitropyridine compounds, standard silica gel chromatography is successful. To mitigate potential issues, you can:

  • Deactivate the silica gel: Pre-treating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent can neutralize the acidic sites.

  • Use an alternative stationary phase: If decomposition is a significant problem, consider using a less acidic stationary phase like alumina (neutral or basic).[3]

  • Perform a quick stability test: Before committing to a large-scale column, spot your crude mixture on a TLC plate, let it sit for an hour, and then develop it. If you see significant streaking or new spots appearing, your compound may be unstable on silica.

Q4: Can I purify this compound by recrystallization?

A4: Recrystallization can be an effective final polishing step if your product is a solid and has been partially purified by another method like column chromatography. However, finding a suitable solvent system for a crude, oily product can be challenging. If your column-purified product is a solid or can be induced to crystallize, recrystallization from a mixed solvent system like dichloromethane/n-hexane or ethanol/water can be attempted to achieve high purity.

Purification Workflow Overview

The following diagram illustrates a typical workflow for the purification of crude this compound.

Purification_Workflow Crude_Product Crude Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Crude_Product->Extraction Drying Drying of Organic Phase (e.g., Na2SO4 or MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Combine_Pure Combine Pure Fractions Fraction_Analysis->Combine_Pure Final_Concentration Final Solvent Removal Combine_Pure->Final_Concentration Pure_Product Pure this compound Final_Concentration->Pure_Product Recrystallization Optional Recrystallization Pure_Product->Recrystallization for solids

Caption: A general workflow for the purification of this compound.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This initial workup is crucial for removing inorganic salts and water-soluble impurities.

  • Quench the Reaction: Carefully quench the reaction mixture by pouring it into a beaker of cold water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x 50 mL for a typical lab-scale reaction).

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (1 x 50 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) to remove any acidic impurities.

    • Brine (saturated aqueous NaCl solution) (1 x 50 mL) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Silica Gel Column Chromatography

This is the primary method for separating the target compound from unreacted starting materials and other organic impurities.

  • Prepare the Column:

    • Select an appropriately sized glass column and plug the bottom with glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pour it into the column, allowing it to pack evenly.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent such as ethyl acetate. A gradient of 0% to 20% ethyl acetate in hexane is a good starting point.[4]

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes.

    • Monitor the elution of compounds using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Troubleshooting Guide

The following table provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product is a dark, intractable oil even after purification. Residual colored impurities.Consider a second column chromatography, or try washing the organic solution of your product with activated carbon before the final concentration step.
Significant peak tailing during column chromatography. Strong interaction of the basic pyridine nitrogen with acidic silica gel.[2]Add a small amount of triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica gel. Alternatively, use neutral or basic alumina as the stationary phase.
Co-elution of the product with an impurity. The polarity of the product and the impurity are very similar in the chosen eluent system.Try a different solvent system for your column. For example, if you are using hexane/ethyl acetate, try a system with dichloromethane/methanol. Small changes in the eluent composition can sometimes lead to better separation.
The product seems to be decomposing on the column. The nitropyridine moiety may be unstable on acidic silica gel.[3][5]Perform a 2D TLC to confirm instability. If confirmed, use a deactivated silica gel or an alternative stationary phase like alumina. Minimize the time the compound spends on the column by using flash chromatography.
Difficulty in finding a suitable recrystallization solvent. The product may be an oil or have challenging solubility properties.Try a mixed solvent system. Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (e.g., hexane) until turbidity persists. Allow the solution to slowly cool to induce crystallization.

Product Characterization

After purification, it is essential to confirm the identity and purity of your this compound.

Expected Physicochemical Properties:

PropertyValue
Molecular Formula C₁₂H₁₄N₂O₆
Molecular Weight 282.25 g/mol
Appearance Light green solid[4] or yellow oil
Melting Point Not consistently reported, may be a low-melting solid or an oil at room temperature.

Representative Spectroscopic Data:

  • -O-CH₂-CH₃: ~4.2-4.4 ppm (quartet)

  • Pyridine ring protons: ~7.5-9.0 ppm (multiplets)

  • Malonate CH: ~5.0-5.5 ppm (singlet or triplet, depending on coupling)

  • -O-CH₂-CH₃: ~1.2-1.4 ppm (triplet)

It is highly recommended to acquire your own 1H and 13C NMR spectra to confirm the structure and assess the purity of your final product.

Safety and Handling

Warning: Nitropyridine derivatives should be handled with caution as they can be toxic and potentially mutagenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Chloro-3-nitropyridine (Starting Material): Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Diethyl malonate (Starting Material): Combustible liquid and causes serious eye irritation.[6]

  • This compound (Product): While specific toxicity data is not available, it should be handled as a potentially hazardous compound due to the presence of the nitropyridine moiety. A positional isomer, Diethyl 2-(5-nitropyridin-2-yl)malonate, has a GHS hazard statement of H302 (Harmful if swallowed).[7]

Always consult the Safety Data Sheet (SDS) for all chemicals used in your synthesis and purification. Dispose of all chemical waste in accordance with your institution's guidelines.

References

  • Carl ROTH. Safety Data Sheet: Diethyl malonate. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Reddit. What compounds are unstable in a silica gel column (chromatography). Available at: [Link]

  • SciSpace. Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Available at: [Link]

Sources

Common impurities in Diethyl 2-(3-nitropyridin-2-yl)malonate and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diethyl 2-(3-nitropyridin-2-yl)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis and purification of this important research compound. Our focus is on anticipating and resolving common experimental challenges to ensure the integrity and success of your work.

I. Understanding the Synthesis and Potential Impurities

The most prevalent method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halogenated 3-nitropyridine, typically 2-chloro-3-nitropyridine, with diethyl malonate in the presence of a base.

The reaction is initiated by the deprotonation of diethyl malonate by a suitable base to form a nucleophilic enolate. This enolate then attacks the electron-deficient pyridine ring at the carbon bearing the halogen, leading to the formation of a Meisenheimer complex intermediate.[1] Subsequent elimination of the halide leaving group yields the desired product. The electron-withdrawing nitro group is crucial as it activates the pyridine ring towards nucleophilic attack.[2]

A thorough understanding of this mechanism is key to anticipating potential impurities. The following diagram illustrates the primary reaction pathway and the genesis of common impurities.

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products & Impurities 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Meisenheimer Complex Meisenheimer Complex 2-Chloro-3-nitropyridine->Meisenheimer Complex Electrophile Unreacted Starting Materials Unreacted 2-Chloro-3-nitropyridine & Diethyl malonate 2-Chloro-3-nitropyridine->Unreacted Starting Materials Diethyl malonate Diethyl malonate Enolate Formation Enolate Formation Diethyl malonate->Enolate Formation + Base Diethyl malonate->Unreacted Starting Materials Base Base Enolate Formation->Meisenheimer Complex Nucleophile Product Formation Product Formation Meisenheimer Complex->Product Formation Desired Product This compound Product Formation->Desired Product Dialkylated By-product Dialkylated By-product Product Formation->Dialkylated By-product Side Reaction Hydrolysis Product Hydrolysis Product Desired Product->Hydrolysis Product + H2O (workup/storage) Degradation Products Degradation Products Desired Product->Degradation Products Heat/Light

Caption: Synthetic pathway and origin of common impurities.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

FAQ 1: My reaction is sluggish or incomplete. What are the likely causes?

Possible Causes & Solutions:

  • Insufficiently Strong Base: The pKa of diethyl malonate is approximately 13.[3] A base that is not strong enough to completely deprotonate it will result in a low concentration of the reactive enolate.

    • Troubleshooting: If using a weaker base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH). Ensure the base is fresh and has been handled under anhydrous conditions.

  • Presence of Water: Water will quench the enolate and can also hydrolyze the ester groups of the product and starting material.

    • Troubleshooting: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Commercial absolute ethanol can be further dried by distillation from sodium.[4]

  • Low Reaction Temperature: While higher temperatures can lead to side reactions, insufficient heat will result in a slow reaction rate.

    • Troubleshooting: The optimal temperature is dependent on the solvent and base used. For NaH in THF or DMSO, temperatures around 80-100°C are often effective. Monitor the reaction progress by Thin Layer Chromatography (TLC).

FAQ 2: I see multiple spots on my TLC plate after the reaction. What are they and how do I get rid of them?

Common Impurities and Their Identification:

ImpurityTypical Rf (Hexane/EtOAc)Identification NotesRemoval Strategy
Unreacted 2-Chloro-3-nitropyridine Higher Rf than productLess polar than the product.Column chromatography.
Unreacted Diethyl Malonate Varies, can be close to productMore polar than 2-chloro-3-nitropyridine.Aqueous workup (washes with water or brine), followed by column chromatography.
Dialkylated By-product Lower Rf than productMore polar than the desired product due to the second nitropyridinyl group.Careful column chromatography is often required due to potentially similar polarities.[5]
Hydrolysis Products Baseline or very low RfHighly polar carboxylic acids.Acid-base extraction during workup. Wash the organic layer with a mild base (e.g., saturated NaHCO3 solution).

TLC Monitoring Protocol:

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A starting point is a 4:1 mixture of hexane and ethyl acetate. Adjust the ratio to achieve good separation.

  • Visualization: UV light (254 nm) and potassium permanganate stain.

FAQ 3: My final product is an oil, but I expected a solid. How can I induce crystallization?

Troubleshooting Crystallization:

  • Purity: Oils often indicate the presence of impurities that inhibit crystallization. Further purification by column chromatography may be necessary.

  • Solvent System:

    • Recrystallization: A mixture of n-hexane and dichloromethane (e.g., 5:1) has been reported to be effective for crystallizing similar compounds.[6] Experiment with different solvent ratios and other solvent systems like ethanol/water or isopropanol.

    • Procedure: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) at an elevated temperature. Slowly add a poor solvent (e.g., n-hexane) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer.

  • Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

FAQ 4: I am concerned about the stability of my product. What are the potential degradation pathways?

Degradation and Storage:

  • Hydrolysis: The ester groups are susceptible to hydrolysis, especially in the presence of acid or base and water. This can occur during aqueous workup or prolonged storage in non-anhydrous conditions.

    • Mitigation: Use anhydrous solvents for storage. Store in a tightly sealed container in a cool, dark, and dry place.

    • Mitigation: Use a rotary evaporator at a moderate temperature for solvent removal. Store the compound at a low temperature.

III. Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a glass column with silica gel in a hexane/ethyl acetate mixture (e.g., 9:1).

  • Loading: Carefully add the slurry to the top of the packed column.

  • Elution: Begin elution with the hexane/ethyl acetate mixture. A gradient elution is often most effective.

    • Start with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) to elute non-polar impurities.

    • Gradually increase the polarity of the mobile phase (e.g., to 80:20 or 70:30 hexane/ethyl acetate) to elute the desired product.

    • Monitor the elution using TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure.

Caption: Workflow for column chromatography purification.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water, isopropanol, or dichloromethane/hexane).

  • Dissolution: In a flask, add the minimum amount of the hot "good" solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the flask or placing it in a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

IV. References

  • Organic Syntheses. Malonic acid, methyl-, diethyl ester. Available from: [Link]

  • SciSpace. Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Available from: [Link]

  • PubMed Central (PMC). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Available from: [Link]

  • National Center for Biotechnology Information. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available from: [Link]

  • Pearson+. Draw the products of the following reactions: e. diethyl malonate... | Study Prep. Available from: [Link]

  • National Center for Biotechnology Information. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Available from: [Link]

  • ResearchGate. Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Available from: [Link]

  • American Chemical Society Publications. Mutagenicity of Nitroaromatic Compounds. Available from: [Link]

  • National Center for Biotechnology Information. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]

  • Google Patents. Purification of di-substituted malonyl halides. Available from:

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Available from: [Link]

  • Google Patents. Preparation method of diethyl malonate. Available from:

  • mediaTUM. bipyridin-4-ylmethylene)malonate and diethyl 3,3'-(2,2'-. Available from: [Link]

  • ResearchGate. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Available from: [Link]

  • WordPress.com. SNAr Solvents and Reagents. Available from: [Link]

  • SciSpace. Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Available from: [Link]

  • Chemistry LibreTexts. 10.7: Alkylation of Enolate Ions. Available from: [Link]

  • Sciencemadness.org. Synthesis of diethyl diethylmalonate. Available from: [Link]

  • ResearchGate. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Available from: [Link]

  • KGROUP. NMR Spectra of New Compounds. Available from: [Link]

  • National Center for Biotechnology Information. Malonates in Cyclocondensation Reactions. Available from: [Link]

  • PubMed. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Available from: [Link]

  • PrepChem.com. Preparation of diethyl diethylmalonate. Available from: [Link]

  • Longdom Publishing. Exploring the Role of Nucleophiles in Chemical Reactions. Available from: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

Sources

Technical Support Center: Diethyl 2-(3-nitropyridin-2-yl)malonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl 2-(3-nitropyridin-2-yl)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing this crucial synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the reaction to your specific needs.

The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the displacement of a halide (commonly chloride) from an electron-deficient pyridine ring by the enolate of diethyl malonate. The success of this reaction hinges on a delicate balance of base selection, solvent effects, and temperature control.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds through a two-step addition-elimination mechanism.[1][2][3] First, the nucleophile (diethyl malonate enolate) attacks the electron-poor carbon atom bearing the leaving group. This step is rate-determining.[1] The electron-withdrawing nitro group (–NO₂) at the C3 position is critical, as it activates the pyridine ring towards nucleophilic attack and stabilizes the negative charge of the resulting intermediate, known as a Meisenheimer complex, through resonance.[1][3] In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Caption: Figure 1: The SNAr addition-elimination pathway for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best base for deprotonating diethyl malonate in this reaction?

A1: The choice of base is critical. The base must be strong enough to quantitatively deprotonate diethyl malonate (pKa ≈ 13) but not so strong that it promotes unwanted side reactions.[4]

  • Sodium Ethoxide (NaOEt): This is often the preferred base. Using the same alkoxide as the ester (ethoxide for an ethyl ester) prevents transesterification, a side reaction where the base swaps with the ester group, leading to a mixture of products.[5]

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that works very well. It irreversibly deprotonates the malonate, driving the equilibrium to the enolate. The only byproduct is hydrogen gas. However, it is highly flammable and requires handling under an inert atmosphere.

  • Potassium Carbonate (K₂CO₃): A weaker base that can be effective, particularly in polar aprotic solvents like DMF or DMSO.[6] It is often used for its ease of handling and milder reaction conditions.[6]

  • Hydroxides (e.g., NaOH, KOH): These should be avoided. They can cause hydrolysis of the diethyl malonate ester, leading to the formation of the corresponding carboxylate salt and reducing your yield.[7]

BasepKa of Conjugate AcidSuitabilityKey Considerations
Sodium Ethoxide (NaOEt)~16 (Ethanol)ExcellentPrevents transesterification.[5]
Sodium Hydride (NaH)~35 (H₂)ExcellentIrreversible deprotonation; requires inert atmosphere.
Potassium Carbonate (K₂CO₃)~10.3 (Bicarbonate)GoodMilder, easier to handle; often requires higher temperatures.[6]
Sodium Hydroxide (NaOH)~15.7 (Water)PoorRisk of ester hydrolysis.[7]

Q2: Which solvent should I use for the reaction?

A2: The solvent plays a crucial role in stabilizing the intermediates and influencing reaction rates. SNAr reactions with anionic nucleophiles are significantly faster in polar aprotic solvents.[8][9]

  • Recommended: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Tetrahydrofuran (THF). These solvents effectively solvate the cation of the base (e.g., Na⁺) while poorly solvating the enolate anion, leaving it "naked" and highly nucleophilic.

  • Acceptable: Ethanol can be used, especially when sodium ethoxide is the base. However, reaction rates may be slower compared to polar aprotic solvents due to hydrogen bonding with the nucleophile.[9]

  • Avoid: Protic solvents like water or methanol (unless it corresponds to the ester) can protonate the enolate, quenching the reaction.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside your starting materials (2-chloro-3-nitropyridine and diethyl malonate). The reaction is complete when the spot corresponding to the 2-chloro-3-nitropyridine starting material has been completely consumed. The product, being more polar, will typically have a lower Rf value than the starting halide.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Problem Observed LowYield Low or No Yield Start->LowYield ComplexTLC Complex TLC/ Multiple Products Start->ComplexTLC Purification Difficult Purification/ Oily Product Start->Purification Cause_Base Ineffective Deprotonation LowYield->Cause_Base Cause_Temp Incorrect Temperature LowYield->Cause_Temp Cause_Moisture Moisture Contamination LowYield->Cause_Moisture Cause_Dialkylation Dialkylation of Malonate ComplexTLC->Cause_Dialkylation Cause_SideReaction Side Reactions/ Decomposition ComplexTLC->Cause_SideReaction Cause_Solvent Residual Solvent (DMF/DMSO) Purification->Cause_Solvent Cause_BaseResidue Residual Base/Salts Purification->Cause_BaseResidue Sol_Base Solution: - Use fresh, anhydrous base (NaH, NaOEt) - Ensure 1.0-1.1 equivalents Cause_Base->Sol_Base Sol_Temp Solution: - Form enolate at 0°C to RT - Gently heat for substitution (50-80°C) - Monitor by TLC Cause_Temp->Sol_Temp Sol_Moisture Solution: - Dry all glassware - Use anhydrous solvents - Run under N₂ or Ar atmosphere Cause_Moisture->Sol_Moisture Sol_Dialkylation Solution: - Use ~1.0 equivalent of malonate - Add pyridine electrophile slowly to the enolate solution Cause_Dialkylation->Sol_Dialkylation Sol_SideReaction Solution: - Maintain moderate temperature - Ensure inert atmosphere to prevent degradation Cause_SideReaction->Sol_SideReaction Sol_Solvent Solution: - High-vacuum distillation - Thorough aqueous workup with multiple extractions Cause_Solvent->Sol_Solvent Sol_BaseResidue Solution: - Neutralize with dilute acid (e.g., 1M HCl) - Wash organic layer with brine Cause_BaseResidue->Sol_BaseResidue

Caption: Figure 2: A logical workflow for diagnosing and solving common experimental problems.

Problem 1: Low or No Product Yield

  • Possible Cause A: Incomplete deprotonation of diethyl malonate. The formation of the enolate is the first crucial step.[4][10] If the base is old, has absorbed moisture, or is not strong enough, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.

    • Solution: Use a fresh, high-quality base. Sodium hydride should be washed with anhydrous hexanes to remove mineral oil. Sodium ethoxide should be freshly prepared or purchased and stored under an inert atmosphere. Ensure you are using at least one full equivalent of the base.

  • Possible Cause B: Moisture in the reaction. Water will protonate the highly basic malonate enolate, quenching the nucleophile.

    • Solution: Thoroughly flame-dry or oven-dry all glassware before use. Use anhydrous solvents. For best results, conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Possible Cause C: Reaction temperature is too low. While enolate formation can often be done at room temperature or below, the subsequent SNAr step may require thermal energy to overcome the activation barrier.

    • Solution: After forming the enolate, consider gently heating the reaction mixture (e.g., 50-80 °C) and monitor the progress carefully by TLC.

Problem 2: Multiple Spots on TLC, Indicating Side Products

  • Possible Cause A: Dialkylation. The product, this compound, still has one acidic proton on the alpha-carbon. It can be deprotonated and react with a second molecule of 2-chloro-3-nitropyridine. This is a common issue in malonic ester syntheses.[5]

    • Solution: Use a slight excess of diethyl malonate (e.g., 1.1-1.2 equivalents) relative to the 2-chloro-3-nitropyridine to ensure the electrophile is consumed before it can react with the product. Alternatively, add the 2-chloro-3-nitropyridine solution slowly to the pre-formed enolate solution to maintain a low concentration of the electrophile.

  • Possible Cause B: Ring-opening of the pyridine. Highly activated nitropyridines can sometimes undergo ring-opening in the presence of strong bases, leading to complex side products.[11]

    • Solution: Avoid excessively high temperatures or prolonged reaction times. Use the mildest base and conditions that prove effective for the desired transformation.

Problem 3: Product is an impure oil that is difficult to purify.

  • Possible Cause A: Residual high-boiling solvent. Solvents like DMF or DMSO are difficult to remove completely on a standard rotary evaporator and can keep the product oily.

    • Solution: Perform a thorough aqueous workup. Dilute the reaction mixture with a large volume of water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) multiple times. Wash the combined organic layers with brine to help remove residual DMF/DMSO. If necessary, remove the last traces of solvent under high vacuum.

  • Possible Cause B: Failure to neutralize the reaction mixture. Residual base or salts can interfere with purification.

    • Solution: During the aqueous workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl or saturated NH₄Cl) to neutralize any remaining base, followed by a wash with saturated sodium bicarbonate and finally brine. The desired product is typically purified by column chromatography on silica gel.[12]

Recommended Experimental Protocol

This protocol is a robust starting point for the synthesis.

Experimental_Workflow Figure 3: Experimental Workflow cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction & Monitoring cluster_workup 4. Workup & Purification Setup Inert Atmosphere: - Flame-dried flask - N₂ or Ar inlet Add_Solvent Add anhydrous THF/DMF Setup->Add_Solvent Add_Base Add NaH (60% dispersion) (portion-wise at 0°C) Add_Solvent->Add_Base Add_Malonate Add Diethyl Malonate (dropwise at 0°C) Add_Base->Add_Malonate Stir Stir at RT for 30 min Add_Malonate->Stir Add_Pyridine Add 2-Chloro-3-nitropyridine (dissolved in THF/DMF) Stir->Add_Pyridine Heat Heat to 60°C Add_Pyridine->Heat Monitor Monitor by TLC until starting material is consumed Heat->Monitor Quench Cool to 0°C, quench carefully with sat. NH₄Cl Monitor->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Wash Wash organic layer with Water and Brine Extract->Wash Dry Dry (Na₂SO₄), filter, and concentrate Wash->Dry Purify Purify by Column Chromatography (e.g., Hexane/EtOAc gradient) Dry->Purify

Caption: Figure 3: A step-by-step visualization of the experimental procedure.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Enolate Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath. Slowly add diethyl malonate (1.1 eq) dropwise via syringe. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas will evolve.

  • SNAr Reaction: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 60 °C and monitor its progress by TLC (e.g., using a 4:1 Hexane:EtOAc eluent). The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Dilute with water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) to afford the pure this compound.[12]

References

  • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved January 23, 2026, from [Link]

  • Stanovnik, B., & Svete, J. (2004). Malonates in Cyclocondensation Reactions. Molecules, 9(5), 389-407. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. [Link]

  • Google Patents. (n.d.).
  • SciSpace. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Atlantis Press. [Link]

  • vibzz lab. (2023, February 6). Diethyl Malonate : Synthesis via Fischer Esterification [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved January 23, 2026, from [Link]

  • Acmecule. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. [Link]

  • ResearchGate. (n.d.). Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. [Link]

  • Um, I. H., & Buncel, E. (2007). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Journal of the Brazilian Chemical Society, 18(2), 383-390. [Link]

  • Wordpress. (n.d.). SNAr Solvents and Reagents. [Link]

  • ResearchGate. (2020, December 15). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • ResearchGate. (n.d.). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. [Link]

  • Belyakov, S., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5698. [Link]

  • Chemistry Stack Exchange. (2015, September 11). Choice of base for malonic ester synthesis. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(14), 2381-2384. [Link]

  • Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in Sₙ Reactions. [Link]

  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. [Link]

  • Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). The Alkylation of Malonic Ester. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Belyakov, S., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molbank, 2020(4), M1177. [Link]

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Preventing N-alkylation side products in pyridine malonate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Preventing N-Alkylation Side Products

Welcome to the technical support center for pyridine malonate synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently synthesize C-alkylated pyridine malonates while minimizing or eliminating the formation of undesired N-alkylation side products. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of this reaction.

The Challenge: C-Alkylation vs. N-Alkylation

The synthesis of pyridine malonates typically involves the reaction of a pyridine derivative with a malonate ester. The core of this transformation is the generation of a malonate enolate, a potent nucleophile, which then attacks the pyridine ring. However, the pyridine nitrogen is also nucleophilic, creating a competitive reaction pathway that leads to the formation of an undesired N-alkylated pyridinium ylide.

The desired C-alkylation and the undesired N-alkylation are often in kinetic and thermodynamic competition. Understanding the factors that influence this competition is paramount to achieving high yields of the desired C-alkylated product. This guide will walk you through the mechanistic considerations, key experimental parameters, and troubleshooting steps to put you in control of your reaction's outcome.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during pyridine malonate synthesis.

Q1: I'm observing a significant amount of N-alkylation product. What is the primary reason for this?

The pyridine nitrogen is inherently nucleophilic. If the nitrogen atom is sterically accessible and electronically rich, it can effectively compete with the desired C-alkylation pathway. This is particularly problematic when using highly reactive alkylating agents or under conditions that favor direct nucleophilic attack on the nitrogen.

Q2: How does the choice of base impact the C- to N-alkylation ratio?

The choice of base is critical as it determines the nature of the malonate enolate counter-ion, which can significantly influence the reaction's regioselectivity.

  • Strong, non-coordinating bases like sodium hydride (NaH) are often preferred for generating the malonate anion. The resulting sodium cation has a strong affinity for the oxygen atoms of the malonate enolate. This can lead to the formation of a chelated intermediate with 2-halopyridines, where the sodium ion coordinates to both the pyridine nitrogen and the malonate carbonyl oxygen, delivering the nucleophile to the C2 position.[1][2]

  • Weaker bases like potassium carbonate (K2CO3) may not fully deprotonate the malonate, leading to an equilibrium mixture. Furthermore, the larger potassium cation is less likely to form a tight chelate, potentially increasing the likelihood of N-alkylation.[3][4]

Q3: What role does the solvent play in controlling selectivity?

The solvent can influence the solubility of the reactants and intermediates, as well as the aggregation state of organometallic species, which can impact regioselectivity.[5]

  • Polar aprotic solvents like DMF and DMSO can solvate the cation of the base, leading to a more "naked" and reactive malonate enolate. This increased reactivity can sometimes favor the thermodynamically more stable N-alkylation product.

  • Less polar, coordinating solvents like THF or diethyl ether can promote the formation of chelated intermediates, particularly with alkali metal cations like Li+ and Na+, thereby favoring C2-alkylation.[5] Non-coordinating solvents like toluene may favor C4-alkylation.[5]

Q4: Can temperature be used to control the formation of N-alkylation products?

Yes, temperature can be a key parameter to control the kinetic versus thermodynamic outcome of the reaction.

  • Lower temperatures generally favor the kinetically controlled product. In many cases, C-alkylation is the kinetic product, while the N-alkylated pyridinium ylide may be the thermodynamically more stable product. Running the reaction at 0°C or even -78°C can significantly suppress the formation of the N-alkylation side product.

  • Higher temperatures can provide the energy needed to overcome the activation barrier for the formation of the thermodynamic product, which may be the undesired N-alkylated species.

Troubleshooting Guide

Encountering unexpected results is a common part of research. This section provides a systematic approach to troubleshooting common issues in pyridine malonate synthesis.

Scenario 1: The major product is the N-alkylated pyridinium ylide.

This is a classic case of the undesired pathway dominating. Here’s a logical workflow to diagnose and solve the issue:

G start High N-Alkylation Observed base Step 1: Evaluate the Base - Current Base: [e.g., K2CO3] - Action: Switch to a stronger, chelating base like NaH. start->base temp Step 2: Lower the Reaction Temperature - Current Temp: [e.g., Room Temp] - Action: Run reaction at 0°C or -78°C. base->temp If N-alkylation is still significant solvent Step 3: Change the Solvent - Current Solvent: [e.g., DMF] - Action: Switch to a coordinating solvent like THF. temp->solvent If problem persists strategy Step 4: Consider an Alternative Strategy - Problem Persists? - Action: Employ the Pyridine N-Oxide method. solvent->strategy If still unsuccessful success Desired C-Alkylation Achieved strategy->success

Caption: Troubleshooting workflow for excessive N-alkylation.

In-depth Explanation:

  • Evaluate the Base: As discussed in the FAQs, the counter-ion of the base is crucial. Switching from a weak base like K2CO3 to a strong base like NaH can promote chelation-controlled C-alkylation, especially with 2-halopyridines.[3][4]

  • Lower the Temperature: N-alkylation may be the thermodynamically favored pathway. By lowering the temperature, you can trap the kinetically favored C-alkylated product.

  • Change the Solvent: A switch from a highly polar aprotic solvent like DMF to a coordinating solvent like THF can encourage the formation of a chelated transition state that directs C-alkylation.[5]

  • Alternative Strategy: Pyridine N-Oxide Method: If the above modifications are unsuccessful, a more robust strategy is to use the corresponding pyridine N-oxide. This approach effectively deactivates the nitrogen towards alkylation and activates the C2 and C4 positions for nucleophilic attack by the malonate enolate.[6]

Scenario 2: A mixture of C- and N-alkylated products is obtained, and separation is difficult.

This situation requires optimizing the reaction conditions to push the equilibrium towards the desired C-alkylated product.

ParameterRecommended ActionRationale
Base Switch to NaH from weaker bases (e.g., K2CO3, Na2CO3).Promotes formation of a tighter ion pair with the malonate enolate, enhancing C-alkylation selectivity, especially at the C2 position via chelation.[3][4]
Solvent Use THF instead of DMF or DMSO.THF is a coordinating solvent that can facilitate chelation control.[5]
Temperature Decrease the reaction temperature to 0°C or below.Favors the kinetic product, which is often the C-alkylated isomer.
Steric Hindrance If possible, use a pyridine substrate with a substituent at the 2- or 6-position.Steric bulk around the nitrogen atom will disfavor N-alkylation.[7][8]

Experimental Protocols

Protocol 1: C-Alkylation of 2-Chloropyridine with Diethyl Malonate using Sodium Hydride

This protocol is optimized for the selective C2-alkylation of 2-chloropyridine.

  • Preparation of Sodium Diethyl Malonate:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.

    • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil.

    • Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

    • Slowly add diethyl malonate (1.0 equivalent) dropwise to the stirred suspension.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Alkylation Reaction:

    • Cool the solution of sodium diethyl malonate to 0°C.

    • Add a solution of 2-chloropyridine (1.2 equivalents) in anhydrous THF dropwise over 30 minutes.

    • Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification:

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: C-Alkylation via the Pyridine N-Oxide Method

This is a highly reliable method for achieving C-alkylation, particularly at the C4 position for symmetrically substituted pyridines.[6]

  • Activation of Pyridine N-Oxide:

    • Dissolve the pyridine N-oxide (1.0 equivalent) in anhydrous dichloromethane and cool to 0°C.

    • Add trifluoromethanesulfonic anhydride (1.5 equivalents) dropwise to the solution.[6]

  • Formation of the Malonate Nucleophile:

    • In a separate flame-dried flask, suspend sodium hydride (3.5 equivalents) in anhydrous THF and cool to 0°C.

    • Add the malonate ester (3.5 equivalents) dropwise.[6]

  • Alkylation Reaction:

    • After 15 minutes, add the solution of the malonate anion to the activated N-oxide solution.

    • Stir the reaction mixture at room temperature for 1 hour.[6]

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.[6]

  • Work-up and Purification:

    • Extract the aqueous phase with dichloromethane.

    • Wash the combined organic layers with brine and dry over magnesium sulfate.[6]

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography.[6]

Mechanistic Insights: The Competing Pathways

A clear understanding of the competing reaction pathways is essential for effective troubleshooting.

G cluster_0 Reaction Pathways cluster_1 Controlling Factors Py Pyridine Derivative N_Alk N-Alkylation (Undesired Product) Py->N_Alk Direct Nucleophilic Attack on Nitrogen C_Alk C-Alkylation (Desired Product) Py->C_Alk Nucleophilic Attack on Carbon Malonate Malonate Enolate Malonate->N_Alk Malonate->C_Alk Base Choice of Base (e.g., NaH vs. K2CO3) Base->C_Alk Influences Chelation Solvent Solvent Polarity (e.g., THF vs. DMF) Solvent->C_Alk Affects Ion Pairing Temp Temperature (Low vs. High) Temp->C_Alk Kinetic vs. Thermodynamic Control Sterics Steric Hindrance Sterics->C_Alk Favors C-Alkylation

Caption: Competing pathways and controlling factors in pyridine malonate synthesis.

References

  • Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. (2025). Science Advances. [Link]

  • Lemmerer, M., Teskey, C. J., Kaiser, D., & Maulide, N. (2017). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Monatshefte für Chemie - Chemical Monthly, 149(4), 721–722. [Link]

  • Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. (2025). ResearchGate. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, Scripps Research. [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2025). ACS Publications. [Link]

  • Selective C-4 Alkylation of Pyridines. (2021). ChemistryViews. [Link]

  • Unified ionic and radical C-4 alkylation and arylation of pyridines. (2024). RSC Publishing. [Link]

  • Preparation method of diethyl malonate. (n.d.).
  • Additions of Organomagnesium Halides to α-Alkoxy Ketones: Revision of the Chelation-Control Model. (2017). PubMed. [Link]

  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. (2018). ResearchGate. [Link]

  • Chichibabin reaction. (n.d.). Wikipedia. [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2012). ACS Publications. [Link]

  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. (2018). PubMed. [Link]

  • Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. (n.d.). ResearchGate. [Link]

  • Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. (2026). Inorganic Chemistry. [Link]

  • Substitute sodium hydride for potassium hydride? (2009). Sciencemadness Discussion Board. [Link]

  • Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. (n.d.). ResearchGate. [Link]

  • Synthesis of diethyl diethylmalonate. (2020). Sciencemadness.org. [Link]

  • Correction to: Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. (2018). ResearchGate. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2022). PubMed Central. [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (n.d.). DR-NTU. [Link]

  • Preparation of diethyl diethylmalonate. (n.d.). PrepChem.com. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube. [Link]

  • Four‐component synthesis of pyridines from aldehyde, malononitrile and... (n.d.). ResearchGate. [Link]

  • Malonic acid, methyl-, diethyl ester. (n.d.). Organic Syntheses Procedure. [Link]

  • LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE. (n.d.). University of California, Santa Barbara. [Link]

  • Chichibabin Amination Reaction Full Detailed Reaction Mechanism || Organic Named Reaction ||. (2021). YouTube. [Link]

  • Chameleon Behavior of a New Salt of 3-(Aminocarbonyl) Pyridinium Malonate and Implications for Polymorphism on the Salt/Cocrystal Continuum. (2022). ACS Publications. [Link]

  • Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. (2011). NIH Public Access. [Link]

  • Comparative solubilisation of potassium carbonate, sodium bicarbonate and sodium carbonate in hot dimethylformamide: application of cylindrical particle surface-controlled dissolution theory. (2007). Physical Chemistry Chemical Physics. [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube. [Link]

  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. (1993). Journal of the Chemical Society, Dalton Transactions. [Link]

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Column chromatography protocol for Diethyl 2-(3-nitropyridin-2-yl)malonate purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-tested protocol and troubleshooting resource for the purification of Diethyl 2-(3-nitropyridin-2-yl)malonate using silica gel column chromatography. Designed for researchers and drug development professionals, this document moves beyond a simple set of steps to explain the underlying chemical principles, ensuring a higher rate of success and empowering you to resolve common experimental challenges.

Section 1: Standard Purification Protocol

The purification of this compound relies on normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase. The compound, possessing polar functional groups (two ester moieties and a nitropyridine ring), will have a moderate affinity for the silica gel, allowing for its separation from less polar starting materials and non-polar byproducts, as well as more polar impurities.

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

Before proceeding to column chromatography, it is imperative to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35. This Rf value typically ensures good separation and a reasonable elution time from the column.[1]

Procedure:

  • Prepare several developing chambers with different ratios of Ethyl Acetate (EtOAc) in Hexane (e.g., 10%, 15%, 20%, 25% EtOAc).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the crude mixture onto separate TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under UV light (254 nm). The nitropyridine ring is an excellent chromophore.

  • Identify the spot corresponding to your product and calculate its Rf value. Adjust the EtOAc/Hexane ratio until the target Rf is achieved. A gradient elution from a lower polarity to this optimal ratio is often effective.[2]

Step 2: Column Preparation and Sample Loading

Proper column packing and sample loading are critical for achieving high-resolution separation. Dry loading is strongly recommended for this compound to ensure a tight, uniform starting band, which prevents streaking and improves separation efficiency.[1]

Column Packing (Slurry Method):

  • Select a column with an appropriate diameter and length for your sample size. A general rule is a silica gel-to-crude sample weight ratio of 50:1 for moderately difficult separations.[1]

  • Plug the bottom of the column with a small piece of cotton or glass wool.

  • Add a thin layer of sand (~1 cm).

  • In a separate beaker, create a slurry of silica gel (230-400 mesh) in the initial, least polar solvent you plan to use (e.g., 5% EtOAc in Hexane).

  • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

  • Once the silica has settled, add another layer of sand (~1 cm) on top to prevent disturbance of the silica bed during solvent addition.[3]

  • Drain the solvent until it is level with the top of the sand.

Sample Loading (Dry Loading):

  • Dissolve your crude this compound in a minimal amount of a volatile solvent like Dichloromethane (DCM).

  • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.[1]

  • Remove the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_chrom Chromatography Phase cluster_analysis Analysis Phase TLC TLC Optimization (Goal Rf ≈ 0.3) Crude Crude Sample Crude->TLC DryLoad Dry Loading: Adsorb sample onto silica Crude->DryLoad Load Load Sample onto Column DryLoad->Load Slurry Silica Gel Slurry Packing Slurry->Load Elute Elution with Gradient (e.g., 5% to 25% EtOAc/Hex) Load->Elute Collect Collect Fractions Elute->Collect TLC_Analysis TLC Analysis of Fractions Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Compound Evap->Pure

Caption: Workflow for this compound Purification.

Step 3: Elution and Fraction Collection

A gradient elution is typically most effective. This involves starting with a low-polarity mobile phase and gradually increasing the percentage of the more polar solvent (Ethyl Acetate).

Procedure:

  • Begin eluting the column with a solvent system less polar than the one determined by TLC (e.g., 5-10% EtOAc in Hexane).

  • Collect fractions of a consistent volume.

  • Systematically increase the polarity of the mobile phase. A stepwise gradient is often sufficient (e.g., 100 mL of 10% EtOAc, then 100 mL of 15% EtOAc, etc.).

  • Monitor the collected fractions by TLC to track the elution of the product and identify pure fractions.

ParameterRecommended Value/TypeRationale
Stationary Phase Silica Gel, 230-400 meshStandard polar stationary phase for normal-phase chromatography.[4]
Mobile Phase Hexane / Ethyl AcetateProvides a good polarity range for eluting moderately polar compounds.
Elution Method Gradient ElutionImproves separation between closely eluting compounds and reduces elution time.[5]
Target Rf (TLC) ~0.25 - 0.35Optimal for good resolution and practical elution volume on the column.
Sample Loading Dry LoadingEnsures a narrow sample band, leading to sharper peaks and better separation.[1]
Silica:Sample Ratio 30:1 to 100:1 (w/w)Higher ratios are used for more difficult separations.[1]

Section 2: Troubleshooting Guide

Problem: Poor or no separation of the target compound from impurities.

  • Possible Cause & Solution:

    • Incorrect Mobile Phase: The polarity of your solvent system may not be optimal. The Rf values of your compound and the impurity might be too close.

      • Action: Re-optimize the solvent system using TLC. Try adding a small percentage of a third solvent, such as Dichloromethane or a trace of Methanol, to modulate selectivity.

    • Column Overloading: Too much sample was loaded for the amount of silica gel used.[5]

      • Action: Reduce the amount of sample loaded or increase the column size and amount of silica gel (maintain at least a 50:1 ratio).

    • Poor Column Packing: The presence of channels or cracks in the silica bed leads to uneven solvent flow and band broadening.

      • Action: Ensure the silica is packed uniformly as a slurry without any air bubbles. Never let the top of the column run dry.[3]

Problem: The compound will not elute from the column, or elutes very slowly with significant tailing.

  • Possible Cause & Solution:

    • Mobile Phase is Not Polar Enough: The compound is interacting too strongly with the acidic silica gel stationary phase. The nitro and pyridine groups contribute to high polarity.

      • Action: Gradually increase the polarity of the mobile phase by increasing the percentage of Ethyl Acetate. If necessary, a small amount of methanol (0.5-1%) can be added to the mobile phase to elute highly retained compounds.

    • Strong Acid-Base Interaction: The basic nitrogen on the pyridine ring may be interacting strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing.

      • Action: Deactivate the silica gel. This can be done by adding a small amount of a volatile base, like triethylamine (~0.1-0.5%), to the mobile phase. This will cap the acidic sites and reduce tailing. Always perform a preliminary TLC with the additive to see its effect.

Problem: The compound elutes too quickly (runs with the solvent front).

  • Possible Cause & Solution:

    • Mobile Phase is Too Polar: The compound has a low affinity for the stationary phase and is being carried through the column too rapidly.

      • Action: Decrease the polarity of the mobile phase by reducing the percentage of Ethyl Acetate.

    • Column Cracking/Channeling: A major crack in the silica bed can allow the sample to bypass the stationary phase.

      • Action: This unfortunately requires repacking the column. Ensure careful packing and avoid letting the column run dry.

Problem: There are signs of product decomposition (e.g., new spots appearing on TLC of collected fractions, color change on the column).

  • Possible Cause & Solution:

    • Instability on Silica Gel: The compound may be sensitive to the acidic nature of standard silica gel.[6] Nitropyridines can be susceptible to degradation under certain conditions.

      • Action 1: Use a less acidic stationary phase like neutral alumina. First, test the separation on an alumina TLC plate to see if it is viable.

      • Action 2: Deactivate the silica gel by either pre-washing the column with a solvent mixture containing triethylamine or by adding triethylamine directly to the eluent, as described above.

      • Action 3: Minimize the time the compound spends on the column by working efficiently and using a slightly more polar solvent system to speed up elution once separation of key impurities is achieved.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is dry loading specifically recommended over wet loading for this compound? A: this compound is a moderately polar, solid compound. Dissolving it in a minimal amount of solvent for wet loading can be difficult, and using a strong, polar solvent to do so can disrupt the top of the column bed and lead to a wide initial band. Dry loading bypasses this issue by adsorbing the compound onto silica first, ensuring it starts as a very fine, narrow, and evenly distributed band at the top of the column, which is the ideal scenario for high-resolution separation.[1]

Q2: Can I reuse my silica gel? A: While technically possible to wash and reactivate silica gel, it is generally not recommended for high-purity applications in research and drug development.[7] Impurities from a previous run can be difficult to remove completely and may interfere with subsequent purifications. Given the relatively low cost of silica gel, using fresh material for each purification is the best practice to ensure reproducibility and purity.

Q3: How do I confirm the purity and identity of my final combined fractions? A: After combining the pure fractions (as determined by TLC) and evaporating the solvent, the resulting product should be analyzed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any remaining impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (282.25 g/mol ).[8]

  • Melting Point: A sharp melting point indicates high purity.

Q4: What are the primary safety considerations for this procedure? A:

  • Solvent Handling: Hexane, Ethyl Acetate, and Dichloromethane are flammable and/or volatile. All work should be conducted in a well-ventilated fume hood.

  • Silica Gel: Fine silica dust can be a respiratory irritant. Avoid inhalation by handling it carefully in a fume hood and wearing appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Compound Toxicity: The toxicological properties of this compound may not be fully characterized. Treat it as a potentially hazardous substance. Avoid skin contact and ingestion.

References

  • Google Patents. CN101525290A - Preparation method of diethyl malonate.
  • Organic Syntheses. Diethyl Ethylidenemalonate. Available at: [Link]

  • YouTube. Diethyl Malonate : Synthesis via Fischer Esterification. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • PubChem. Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate | C12H13BrN2O6. Available at: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • Reddit. Issues with column chromatography purification of coordination complex. Available at: [Link]

  • Google Patents. CN1237571A - Preparation method of diethyl malonate.
  • ResearchGate. Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Available at: [Link]

  • University of Groningen. Supporting Information for Asymmetric Conjugate Addition of Dimethylzinc to Unsaturated Malonic Esters. Available at: [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • MDPI. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Available at: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]

  • PubMed. Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Available at: [Link]

  • LAMBDA OMNICOLL. Isolation, purification and characterization of allelopathic compounds. Available at: [Link]

  • CommonOrganicChemistry.com. Running a Silica Gel Column. Available at: [Link]

Sources

Effect of base and solvent on Diethyl 2-(3-nitropyridin-2-yl)malonate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Diethyl 2-(3-nitropyridin-2-yl)malonate. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure successful and reproducible experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic carbanion, generated from diethyl malonate by a base, attacks the electron-deficient pyridine ring at the carbon bearing a suitable leaving group (typically a halide), displacing it. The reaction is significantly activated by the presence of a strong electron-withdrawing group, in this case, a nitro group (-NO₂), positioned ortho to the leaving group.[1][2][3] This positioning is critical as it allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1][2]

The overall reaction scheme is as follows:

2-Chloro-3-nitropyridine + Diethyl malonate --(Base, Solvent)--> this compound

Success in this synthesis is highly dependent on the careful selection of the base and solvent, as these factors directly influence the reaction rate, yield, and the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary for this reaction?

A base is required to deprotonate diethyl malonate, forming the nucleophilic enolate. The α-protons of diethyl malonate are acidic (pKa ≈ 13 in DMSO) due to the electron-withdrawing effect of the two adjacent carbonyl groups, but a sufficiently strong base is needed to generate a high enough concentration of the enolate for the reaction to proceed efficiently.

Q2: What is the role of the nitro group on the pyridine ring?

The nitro group is a powerful electron-withdrawing group that activates the pyridine ring towards nucleophilic attack.[2][3] By withdrawing electron density, it makes the carbon atom attached to the leaving group more electrophilic and better able to accommodate the incoming nucleophile. Crucially, its position ortho to the leaving group allows it to stabilize the negative charge of the Meisenheimer intermediate through resonance, which lowers the activation energy of the reaction.[1]

Q3: Can I use a different leaving group instead of chlorine on the pyridine ring?

Yes, other halogens like fluorine, bromine, or iodine can also serve as leaving groups. In SNAr reactions, the bond to the leaving group is broken in a non-rate-determining step, so the bond strength is less critical than in SN1 or SN2 reactions. Often, the reactivity order is F > Cl > Br > I, as the more electronegative halogens are better at activating the ring towards nucleophilic attack.

Q4: What are the key safety precautions for this reaction?

When using sodium hydride (NaH), extreme caution is necessary. NaH is a highly flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which is explosive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Experimental Protocol

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Chloro-3-nitropyridine

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate (anhydrous)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere, add anhydrous solvent (e.g., THF or DMF) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Base Addition: Carefully add the base to the flask. If using sodium hydride, it should be washed with anhydrous hexane to remove the mineral oil before use.

  • Nucleophile Formation: Cool the mixture to 0 °C using an ice bath. Slowly add diethyl malonate dropwise to the stirred suspension of the base in the solvent. Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the enolate.

  • SNAr Reaction: Dissolve 2-chloro-3-nitropyridine in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inefficient deprotonation of diethyl malonate: The base used was not strong enough or was of poor quality.- Ensure the pKa of the conjugate acid of the base is significantly higher than the pKa of diethyl malonate (~13). - Use a fresh, high-purity base. If using NaH, ensure it is properly washed and handled under inert conditions.
2. Presence of water: Water will quench the base and the diethyl malonate enolate.- Use anhydrous solvents and reagents. Flame-dry all glassware before use. - Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
3. Low reaction temperature or insufficient reaction time: The reaction may be kinetically slow under the conditions used.- Increase the reaction temperature. SNAr reactions often require heating.[1] - Monitor the reaction by TLC to determine the optimal reaction time.
Formation of Side Products 1. Dialkylation of diethyl malonate: If a very strong base is used in excess, or if the reaction conditions are not carefully controlled, a second molecule of 2-chloro-3-nitropyridine can react with the product.- Use a slight excess (1.1-1.2 equivalents) of diethyl malonate relative to the 2-chloro-3-nitropyridine. - Add the 2-chloro-3-nitropyridine solution slowly to the pre-formed enolate.
2. Hydrolysis of the ester groups: If water is present during work-up or if the reaction is run under basic conditions for an extended period, the ester groups of the product or starting material can be hydrolyzed.[4]- Perform the work-up promptly after the reaction is complete. - Use a mild quenching agent like saturated ammonium chloride.
3. Denitration: In some SNAr reactions with nitro-activated substrates, denitration can be a side reaction, especially with certain nucleophiles.[5]- If denitration is observed, consider using milder reaction conditions (lower temperature, weaker base).
Difficulty in Product Purification 1. Presence of unreacted starting materials: Incomplete reaction.- Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
2. Product is an oil that is difficult to crystallize: The product may be inherently an oil or may contain impurities that prevent crystallization.- Use column chromatography for purification.[6] - Attempt to form a solid derivative for characterization if necessary.
3. Co-elution of impurities during chromatography: Impurities may have similar polarity to the product.- Try different solvent systems for chromatography. - Consider a different purification technique, such as distillation under high vacuum if the product is thermally stable.

In-Depth Analysis: The Critical Role of Base and Solvent

The choice of base and solvent is interconnected and paramount for the success of this synthesis.

Base Selection

The primary function of the base is to deprotonate diethyl malonate. The ideal base should be strong enough to quantitatively form the enolate but not so strong as to promote unwanted side reactions.

Base pKa of Conjugate Acid Advantages Disadvantages
Sodium Hydride (NaH) ~36- Strong, non-nucleophilic base. - Irreversibly deprotonates diethyl malonate, driving the reaction forward.- Highly reactive and pyrophoric; requires strict anhydrous and inert conditions. - Can be difficult to handle and dispense accurately.
Potassium Carbonate (K₂CO₃) ~10.3- Milder, easier to handle, and less hazardous than NaH. - Often effective in polar aprotic solvents like DMF or acetonitrile.- May not be strong enough for complete deprotonation, leading to slower reaction rates or lower yields. - Can lead to heterogeneous reaction mixtures.
Sodium Ethoxide (NaOEt) ~16- Strong enough for efficient deprotonation. - Can be prepared in situ from sodium and ethanol.- Can act as a nucleophile itself, potentially leading to side products if any unreacted 2-chloro-3-nitropyridine is present. - Can promote transesterification if the solvent is not ethanol.
Organic Bases (e.g., DBU, DIPEA) ~13.5 (DBU), ~10.8 (DIPEA)- Soluble in organic solvents, leading to homogeneous reactions. - Generally non-nucleophilic.- May not be strong enough for complete deprotonation. - Can be more expensive than inorganic bases.
Solvent Selection

The solvent plays a crucial role in solvating the ions, influencing the nucleophilicity of the enolate, and affecting the overall reaction rate. Polar aprotic solvents are generally preferred for SNAr reactions.[7][8]

Solvent Properties Effect on Reaction
Tetrahydrofuran (THF) Polar aprotic- Good at solvating the cation of the enolate salt. - Relatively low boiling point (66 °C), which may limit the reaction temperature.
Dimethylformamide (DMF) Polar aprotic- High dielectric constant, excellent at solvating cations. - High boiling point (153 °C) allows for a wide range of reaction temperatures. - Can accelerate SNAr reactions significantly.
Acetonitrile (CH₃CN) Polar aprotic- Good alternative to DMF. - Lower boiling point (82 °C) than DMF.
Ethanol (EtOH) Polar protic- Can solvate and stabilize the enolate through hydrogen bonding, which can reduce its nucleophilicity.[9] - Generally not recommended unless using an alkoxide base corresponding to the solvent (e.g., NaOEt in EtOH).

Visualizing the Workflow and Mechanism

Reaction Workflow

G reagents Reagents: - 2-Chloro-3-nitropyridine - Diethyl malonate - Base (e.g., NaH) - Anhydrous Solvent (e.g., THF) setup Reaction Setup (Inert atmosphere, dry glassware) reagents->setup enolate Enolate Formation (Add diethyl malonate to base at 0 °C) setup->enolate snar SNAr Reaction (Add 2-chloro-3-nitropyridine, heat) enolate->snar workup Work-up (Quench, extract, wash) snar->workup purification Purification (Column chromatography) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

SNAr Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure Reactants Py-L + EWG Meisenheimer [Py(L)(Nu)-EWG]⁻ (Resonance Stabilized Intermediate) Reactants->Meisenheimer + Nu⁻ Product Py-Nu + EWG Meisenheimer->Product - L⁻

Sources

Recrystallization of Diethyl 2-(3-nitropyridin-2-yl)malonate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Diethyl 2-(3-nitropyridin-2-yl)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its recrystallization?

A1: The molecule possesses several key features that dictate its behavior during crystallization. The pyridine ring and the nitro group introduce significant polarity and the potential for strong dipole-dipole interactions. The two ethyl ester groups provide some nonpolar character and can influence solubility in organic solvents. The overall molecule is relatively large and somewhat rigid, which can favor the formation of a stable crystal lattice.

Q2: What is the expected appearance and melting point of pure this compound?

Q3: What are the most common impurities I might encounter after synthesis?

A3: Common impurities can include unreacted starting materials such as 2-chloro-3-nitropyridine and diethyl malonate, byproducts from side reactions, and residual solvent from the synthesis. The purification of a similar compound, diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate, was achieved by column chromatography, suggesting that closely related impurities might be present.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process in a question-and-answer format.

Problem 1: My compound "oils out" and does not form crystals upon cooling.

Q: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" is a common issue, especially with compounds that have moderate melting points or when the solution is supersaturated. The high concentration of the solute and a rapid cooling rate can cause the compound to come out of solution as a liquid phase before it has a chance to form an ordered crystal lattice.

  • Causality: The nitro and ester functional groups in your compound can lead to a relatively low melting point and a high affinity for certain solvents, even at lower temperatures. If the boiling point of your chosen solvent is significantly higher than the melting point of your compound, it is more likely to oil out.

  • Solutions:

    • Reheat and Add More Solvent: Gently reheat the flask to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level of the solution.

    • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask with glass wool or a beaker to slow down the cooling rate. Avoid placing the flask directly in an ice bath.

    • Solvent System Modification: If the problem persists, consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a small amount of the "good" solvent to clarify the solution and allow it to cool slowly. For a polar compound like this, a good starting point could be a mixture of ethanol and water or ethyl acetate and hexane.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

Problem 2: I have very low recovery of my crystalline product.

Q: After filtration, I've ended up with a very small amount of crystals. Where did my compound go and how can I improve my yield?

A: Low recovery is typically due to using too much solvent or choosing a solvent in which your compound has high solubility even at low temperatures.

  • Causality: The goal of recrystallization is to find a solvent that dissolves your compound well at high temperatures but poorly at low temperatures. If the solubility at low temperatures is still significant, a large portion of your product will remain in the mother liquor.

  • Solutions:

    • Reduce Solvent Volume: In your next attempt, use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cool Thoroughly: Ensure the crystallization flask is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 15-30 minutes) before filtration to maximize precipitation.

    • Solvent Selection: Re-evaluate your choice of solvent. You may need a solvent in which your compound is less soluble. Perform small-scale solubility tests with various solvents to find the optimal one. A good solvent will dissolve the compound when hot but show significant crystal formation upon cooling.

    • Recover from Mother Liquor: You can often recover a second crop of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.

Problem 3: The resulting crystals are colored or appear impure.

Q: My final crystals have a noticeable color, or a melting point analysis shows they are still impure. How can I improve the purity?

A: Colored impurities or a broad melting point range indicate that the recrystallization did not effectively remove all contaminants.

  • Causality: Some impurities may have similar solubility profiles to your target compound in the chosen solvent. Colored impurities are often highly conjugated organic molecules.

  • Solutions:

    • Activated Charcoal Treatment: If the color is due to minor, highly colored impurities, you can try treating the hot solution with a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Add the charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Second Recrystallization: A second recrystallization using the same or a different solvent system can significantly improve purity.

    • Alternative Purification: If recrystallization alone is insufficient, consider a preliminary purification step. For a similar compound, diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate, column chromatography was used for purification.[2] This can be an effective way to remove impurities with different polarities before the final recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally.

1. Solvent Selection:

  • Based on the polarity of the target molecule and purification of similar compounds, good starting points for solvent screening include:
  • Single Solvents: Ethanol, Isopropanol, Ethyl Acetate.
  • Mixed Solvents: Ethanol/Water, Ethyl Acetate/Hexane, Toluene/Hexane.

Table 1: Solvent Selection Guide

Solvent/SystemBoiling Point (°C)PolarityRationale
Ethanol78PolarThe hydroxyl group can interact with the nitro and ester groups. Often a good choice for moderately polar compounds.
Isopropanol82PolarSimilar to ethanol, but slightly less polar. May offer a better solubility differential.
Ethyl Acetate77MediumThe ester functionality is a good match for the target molecule, potentially leading to good solubility when hot.
Ethanol/WaterVariablePolarA highly tunable system. Water acts as a poor solvent to induce crystallization from the ethanol solution.
Ethyl Acetate/HexaneVariableVariableHexane is a nonpolar anti-solvent that can effectively induce crystallization from an ethyl acetate solution.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.
  • Continue adding the solvent in small portions until the solid just dissolves.
  • If using activated charcoal, add a small amount at this stage, swirl, and perform a hot filtration.
  • Remove the flask from the heat and cover it with a watch glass. Allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the crystals in a vacuum oven at a moderate temperature.

Workflow and Troubleshooting Diagram

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in minimal hot solvent start->dissolve cool Slowly cool to room temp dissolve->cool filter Filter and Dry Crystals cool->filter Crystals Form oil_out Problem: 'Oils Out' cool->oil_out No Crystals, Oil forms low_recovery Problem: Low Recovery cool->low_recovery Few Crystals impure Problem: Impure Crystals filter->impure Crystals Impure reheat_add_solvent Reheat & Add more solvent oil_out->reheat_add_solvent Try First slow_cool Cool slower oil_out->slow_cool If persists change_solvent Change Solvent/ Use Mixed System oil_out->change_solvent If still fails reduce_solvent Use less solvent low_recovery->reduce_solvent Try First cool_longer Cool longer/ in ice bath low_recovery->cool_longer Also consider charcoal Use Activated Charcoal impure->charcoal For Color re_recrystallize Re-recrystallize impure->re_recrystallize Simple Fix chromatography Column Chromatography impure->chromatography For difficult separations reheat_add_solvent->cool slow_cool->cool change_solvent->dissolve reduce_solvent->dissolve cool_longer->cool charcoal->dissolve re_recrystallize->start chromatography->start

Caption: Recrystallization workflow and troubleshooting decision tree.

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • PubChem. Diethyl (5-nitropyridin-2-yl)malonate. National Center for Biotechnology Information. Available from: [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available from: [Link]

  • Atlantis Press. Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Available from: [Link]

Sources

Technical Support Center: Diethyl 2-(3-nitropyridin-2-yl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diethyl 2-(3-nitropyridin-2-yl)malonate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, thereby safeguarding experimental integrity.

Introduction

This compound is a specialized organic compound with the molecular formula C12H14N2O6[1]. Its structure, featuring a diethyl malonate group attached to a nitropyridine ring, makes it a valuable reagent in various synthetic applications. However, these same functional groups dictate its stability and storage requirements. This guide provides a comprehensive overview of best practices for handling and storing this compound, troubleshooting common issues, and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three factors: hydrolysis, decarboxylation, and exposure to light. The ester groups of the malonate moiety are susceptible to hydrolysis, especially in the presence of acids or bases. Elevated temperatures can promote thermal decomposition and decarboxylation. Additionally, the nitropyridine ring may be sensitive to certain wavelengths of light.

Q2: What is the recommended procedure for short-term and long-term storage?

A2: For optimal stability, we recommend adhering to the following storage conditions:

Storage DurationTemperatureAtmosphereContainer
Short-term (days to weeks) 2-8°C (Refrigerated)Inert (e.g., Argon, Nitrogen)Tightly sealed, amber glass vial
Long-term (months to years) -20°C (Frozen)Inert (e.g., Argon, Nitrogen)Tightly sealed, amber glass vial

Q3: I've noticed a color change in my sample. What does this indicate?

A3: A color change, such as yellowing or darkening, can be an indicator of degradation. This may be due to the formation of nitro-aromatic impurities or other decomposition products. If a color change is observed, it is advisable to verify the purity of the compound using an appropriate analytical method, such as HPLC or NMR, before proceeding with your experiment.

Q4: Can I store solutions of this compound?

A4: While not ideal for long-term storage, solutions can be prepared for immediate or short-term use. The choice of solvent is critical. Aprotic, anhydrous solvents such as anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are recommended. Avoid protic solvents like methanol or ethanol, as they can participate in transesterification or hydrolysis. Solutions should be stored under an inert atmosphere at low temperatures and used as quickly as possible.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Inconsistent experimental results Compound degradation leading to lower active concentration.Verify the purity of your this compound stock using a suitable analytical technique (e.g., HPLC, LC-MS, or NMR). If degradation is confirmed, procure a fresh batch of the compound.
Poor solubility Partial degradation to less soluble impurities or improper solvent choice.Ensure you are using a recommended anhydrous, aprotic solvent. If solubility issues persist with a fresh sample, gentle warming or sonication may be attempted, but be mindful of potential thermal degradation.
Unexpected side products in reaction Presence of degradants that participate in side reactions.Characterize the side products to understand the degradation pathway. This can provide insights into the specific stress factor (e.g., water, heat) causing decomposition. Purify the starting material if necessary.

Scientific Integrity & Logic

Potential Degradation Pathways

The chemical structure of this compound contains two key functionalities that are susceptible to degradation: the diethyl malonate moiety and the nitropyridine ring. Understanding these potential pathways is crucial for maintaining the integrity of the compound.

  • Hydrolysis: The ester functional groups are prone to hydrolysis, which can be catalyzed by acidic or basic conditions. This process would yield the corresponding carboxylic acid derivatives and ethanol.

  • Decarboxylation: Substituted malonic acids are known to undergo decarboxylation upon heating, leading to the loss of a carboxyl group as carbon dioxide.

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthesized Diethyl 2-(3-nitropyridin-2-yl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of specialty chemicals, particularly intermediates for active pharmaceutical ingredients (APIs), demands rigorous purity assessment to ensure the safety, efficacy, and reproducibility of downstream applications. Diethyl 2-(3-nitropyridin-2-yl)malonate is a key heterocyclic building block whose purity profile directly impacts subsequent reaction yields and the impurity profile of the final API. This guide provides an in-depth comparison of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the comprehensive purity determination of this compound. We delve into the causality behind methodological choices, provide validated experimental protocols, and present a comparative analysis of their respective strengths and limitations in identifying and quantifying potential impurities.

Introduction: The Imperative of Purity

This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, most commonly by reacting 2-chloro-3-nitropyridine with diethyl malonate in the presence of a suitable base.[1][2] The molecular structure, featuring a reactive nitropyridine core and malonic ester functionalities, makes it a versatile precursor in medicinal chemistry.[3] However, the very reactivity that makes it valuable also predisposes it to the formation of specific impurities.

Potential Impurities Include:

  • Starting Materials: Unreacted 2-chloro-3-nitropyridine and diethyl malonate.

  • Side-Products: Positional isomers (e.g., Diethyl 2-(3-nitropyridin-4-yl)malonate) if the initial halonitropyridine is not isomerically pure.[1]

  • Degradation Products: Hydrolysis of the ester groups to the corresponding mono- or di-acid, particularly during workup and purification.[4]

  • Residual Solvents: Solvents used during the reaction (e.g., THF) and purification (e.g., ethyl acetate, hexanes) must be quantified.[2]

An effective purity analysis strategy must not only quantify the main compound but also detect, identify, and quantify these process-related impurities. Relying on a single analytical technique is often insufficient; therefore, this guide champions an orthogonal approach, leveraging the distinct chemical principles of chromatography and spectroscopy.

Overall Purity Assessment Workflow

A robust workflow ensures that the final purity value is accurate and defensible. The process begins with the crude synthetic output and proceeds through purification and multi-faceted analysis to arrive at a final, validated purity statement.

Purity_Analysis_Workflow cluster_analysis Orthogonal Purity Analysis Synthesis Synthesis of Crude Product (2-chloro-3-nitropyridine + Diethyl Malonate) Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Mixture Purified_Sample Purified this compound Purification->Purified_Sample Isolated Product HPLC HPLC-UV (Chromatographic Purity, Non-volatile Impurities) Purified_Sample->HPLC GCMS GC-MS (Volatile Impurities, Residual Solvents) Purified_Sample->GCMS qNMR qNMR (Absolute Purity, Structural Confirmation) Purified_Sample->qNMR Data_Integration Data Integration & Comparison HPLC->Data_Integration GCMS->Data_Integration qNMR->Data_Integration Final_Purity Final Purity Statement (>95% Required for Biological Assays) Data_Integration->Final_Purity Comprehensive Assessment

Caption: Workflow for the comprehensive purity analysis of the target compound.

Comparative Analysis of Key Methodologies

No single method provides a complete picture of a compound's purity. The following sections compare the three cornerstone techniques, explaining their underlying principles and suitability for analyzing this compound.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. For this compound, the presence of the nitropyridine chromophore makes UV detection highly effective.

Expertise & Experience: This is the workhorse method for assessing the purity of non-volatile organic molecules. Its primary strength lies in separating the target compound from structurally similar, non-volatile impurities such as starting materials, isomers, and degradation products. The "purity" is typically reported as a percentage of the total peak area. However, this is a relative purity, as it assumes all compounds have a similar response factor at the chosen wavelength, which is not always true. It is an excellent tool for detecting the presence of impurities but can be less accurate for absolute quantification without individual standards for each impurity.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (The nitropyridine moiety provides strong absorbance).

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile/Water (1:1 v/v).

  • Injection Volume: 5 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes them (typically via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z).

Expertise & Experience: GC-MS is the gold standard for analyzing volatile impurities, especially residual solvents.[5] For the target compound itself, its suitability depends on its thermal stability. Given that diethyl malonate has a boiling point of 199°C, the target compound is expected to be sufficiently volatile for GC analysis with an appropriate temperature program.[6] The key advantage of GC-MS is twofold: high-resolution separation from GC and definitive identification from MS. The mass spectrum provides a molecular fingerprint and fragmentation pattern that can be used to identify unknown impurities by interpreting the fragments or matching them against a library.[7][8]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: A medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C (Split mode, 50:1 ratio).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Dichloromethane or Ethyl Acetate.

The mass spectrum provides invaluable structural data. Below is a predicted fragmentation pathway for this compound (MW = 282.25).

Fragmentation_Pathway M [M]+• m/z = 282 M_minus_OEt [M - OCH2CH3]+• m/z = 237 M->M_minus_OEt - •OEt (45) M_minus_COOEt [M - COOCH2CH3]+ m/z = 209 M->M_minus_COOEt - •COOEt (73) M_minus_NO2 [M - NO2]+ m/z = 236 M->M_minus_NO2 - •NO2 (46) Fragment_163 [C7H6N2O2]+• m/z = 163 M_minus_OEt->Fragment_163 - CH2=C=O (42) - •CH3 (15) Fragment_123 [C5H3N2O2]+ m/z = 123 M_minus_OEt->Fragment_123 - CO (28) - C2H4 (28) M_minus_COOEt->Fragment_163 - C2H4 (28)

Caption: Predicted major fragmentation pathways in EI-MS.

Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR determines the purity of a substance by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known mass and purity.[9] The signal intensity in NMR is directly proportional to the number of nuclei, making it a primary analytical method that does not require response factors.

Expertise & Experience: qNMR is arguably the most powerful technique for obtaining an absolute purity value.[10] It is non-destructive and can simultaneously confirm the structure of the main component while quantifying it.[9] The choice of an internal standard is critical; it must be stable, non-volatile, have a simple spectrum with signals that do not overlap with the analyte, and be accurately weighed. Maleic acid or dimethyl sulfone are common choices. This method will account for non-proton-containing impurities (e.g., inorganic salts) and impurities that are invisible to UV or do not elute from a GC column, providing a more "true" purity value.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample.

    • Accurately weigh ~5 mg of the Maleic Anhydride IS into the same vial.

    • Dissolve both in a precise volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition Parameters (Crucial for Quantification):

    • Pulse Angle: 30° (to ensure full relaxation).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the standard (typically 30-60 seconds for accurate quantification).

    • Number of Scans (nt): Sufficient for a high signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Carefully integrate a well-resolved signal from the analyte (e.g., the methine proton -CH-) and a signal from the IS (the two vinyl protons of maleic anhydride).

  • Purity Calculation:

    • Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS

    • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, PurityIS = Purity of the internal standard.

Data Summary and Interpretation

To provide a practical comparison, the table below summarizes hypothetical purity analysis results for a synthesized batch of this compound.

Analytical Method Purity (%) Detected Impurities & Levels LOD (Approx.) Key Advantages for This Analysis Limitations
HPLC-UV 98.5% (Area %)Unreacted 2-chloro-3-nitropyridine (0.8%), Diethyl Malonate (0.5%), Unknown (0.2%)~0.01%Excellent for separating non-volatile, structurally related impurities and degradation products.Relative purity, assumes equal response factors. Does not detect non-UV active impurities.
GC-MS 99.2% (Area %)Residual Ethyl Acetate (0.3%), Residual THF (0.1%), Diethyl Malonate (0.4%)~1-10 ppmDefinitive identification of volatile impurities and residual solvents. High separation efficiency.Target compound must be thermally stable. Non-volatile impurities (salts, acids) are not detected.
qNMR 97.8% (Absolute)Confirmed main structure. Quantified residual Ethyl Acetate (~0.3%). Other signals consistent with starting materials.~0.1%Provides absolute purity.[10] Confirms structure. Quantifies a wide range of impurities simultaneously. Non-destructive.Lower sensitivity than chromatographic methods. Signal overlap can complicate quantification. Requires careful parameter optimization.

Interpretation of Discrepancies: The variation in purity values is expected and informative.

  • HPLC (98.5%) gives a good measure of chromatographic purity but might overestimate it if impurities have a lower UV response.

  • GC-MS (99.2%) shows higher purity because it does not detect non-volatile impurities like hydrolyzed acids or inorganic salts.

  • qNMR (97.8%) provides the lowest, and likely most accurate, value as it accounts for all proton-containing species as well as any non-protonated, non-volatile impurities (like inorganic salts) by virtue of being a mass-based comparison to a standard.

Conclusion and Recommendations

For a robust and defensible purity assessment of synthesized this compound, a multi-technique, orthogonal approach is essential.

  • Primary Purity Assessment (Absolute): qNMR should be used as the primary method to determine the absolute purity. It provides a direct, mass-based measurement that is less prone to the biases of response factors inherent in other methods.[9][10]

  • Chromatographic Purity and Impurity Profiling: HPLC-UV is indispensable for creating a detailed profile of non-volatile, process-related impurities. It is the best method for detecting starting materials, side-products, and degradation products.

  • Volatile and Solvent Analysis: GC-MS is the designated method for identifying and quantifying residual solvents and other volatile impurities, which are critical parameters for pharmaceutical intermediates.

By integrating the results from these three orthogonal techniques, researchers and drug development professionals can establish a comprehensive and accurate purity profile, ensuring the quality and reliability of this critical synthetic intermediate.

References

  • Liu, S., Gao, Y., Han, J., Feng, J., & Zhen, X. (2011). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Journal of Chemical Crystallography. [Link]

  • PubChem. Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate. National Center for Biotechnology Information. [Link]

  • Harter, A. G., et al. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 2021(23), 2241-2247. [Link]

  • ResearchGate. (2023). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. ResearchGate. [Link]

  • Wikipedia. Diethyl malonate. Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. (1998). CN1237571A - Preparation method of diethyl malonate.
  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. Shimadzu Corporation. [Link]

  • University of Illinois Urbana-Champaign. Quantitative NMR Spectroscopy. School of Chemical Sciences. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Human Metabolome Database. Showing metabocard for Diethyl malonate (HMDB0029573). HMDB. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. ATSDR. [Link]

  • ResearchGate. (2017). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

  • Google Patents. (1945). US2373011A - Production of malonic acid.

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A Multi-Faceted Spectroscopic Approach to Confirming the Structure of Diethyl 2-(3-nitropyridin-2-yl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Unambiguous Structural Elucidation

In the realm of synthetic chemistry and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrectly identified compound can lead to wasted resources, misinterpreted biological data, and significant delays in project timelines. The target of our investigation, Diethyl 2-(3-nitropyridin-2-yl)malonate, is a versatile intermediate, often synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and the enolate of diethyl malonate[1]. While the reaction mechanism is well-established, verifying the final structure is a critical quality control step.

This guide provides a comprehensive comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to provide a self-validating system for confirming the identity and purity of this compound. We will not only detail the expected data but also explore the causal chemical principles that give rise to these spectroscopic signatures.

The Strategic Workflow for Structural Confirmation

The process of structural elucidation is not a linear path but an integrated puzzle. Data from each technique provides a unique piece of information, and together, they create a comprehensive and validated picture of the molecular architecture. The overall strategy involves determining the molecular formula, identifying all functional groups present, and finally, mapping the precise connectivity of the atoms.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Integration & Confirmation synthesis Synthesized Product (Crude this compound) purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms Acquire Data ir Infrared (IR) Spectroscopy purification->ir Acquire Data nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Acquire Data data_integration Integrate & Correlate Data ms->data_integration Interpret Spectra ir->data_integration Interpret Spectra nmr->data_integration Interpret Spectra final_structure Final Structure Confirmed data_integration->final_structure Validate

Caption: Experimental workflow for structural confirmation.

¹H and ¹³C NMR Spectroscopy: The Definitive Connectivity Map

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution[2][3]. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble, and the solvent signals should not obscure key analyte peaks.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Additional experiments like DEPT, COSY, and HMQC can be run to further confirm assignments but are often not necessary for a structure this straightforward.

Interpreting the Spectra: Predicted Data for this compound

The structure contains several distinct electronic environments, which will give rise to a predictable pattern of signals. The potent electron-withdrawing nature of the nitro group and the electronegativity of the pyridine nitrogen atom will significantly deshield nearby protons and carbons, shifting their signals downfield[4].

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
H-4 ~8.7 - 8.9 dd 1H Strongly deshielded by the adjacent nitro group and the ring nitrogen. Coupled to H-5 and H-6.
H-5 ~7.5 - 7.7 dd 1H Influenced by both H-4 and H-6. Appears upfield relative to H-4 and H-6.
H-6 ~8.8 - 9.0 dd 1H Strongly deshielded by the adjacent ring nitrogen. Coupled to H-4 and H-5.
a ~5.5 - 5.7 s 1H Methine proton on the malonate, deshielded by the adjacent aromatic ring and two carbonyl groups.
b ~4.2 - 4.4 q 4H Methylene protons of the ethyl esters, split into a quartet by the adjacent methyl group.

| c | ~1.2 - 1.4 | t | 6H | Methyl protons of the ethyl esters, split into a triplet by the adjacent methylene group. |

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~165 - 168 Carbonyl carbons of the two equivalent ester groups.
~155 - 158 C-6 of the pyridine ring, adjacent to the nitrogen.
~152 - 155 C-2 of the pyridine ring, attached to the malonate and adjacent to nitrogen.
~145 - 148 C-3 of the pyridine ring, bearing the nitro group.
~135 - 138 C-4 of the pyridine ring.
~122 - 125 C-5 of the pyridine ring.
~62 - 64 Methylene carbons (-OC H₂CH₃) of the ethyl esters.
~55 - 58 Methine carbon of the malonate group.

| ~13 - 15 | Methyl carbons (-OCH₂C H₃) of the ethyl esters. |

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a molecular fingerprint. For this compound, Electron Ionization (EI) would be a suitable technique.

Experimental Protocol: MS Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC/LC coupling.

  • Ionization: Ionize the sample using a high-energy electron beam (EI, typically 70 eV).

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

Interpreting the Spectrum: Key Fragmentation Pathways

The molecular formula is C₁₂H₁₃N₂O₆, with a monoisotopic mass of 281.0774 Da.

  • Molecular Ion (M⁺): A clear molecular ion peak should be observed at m/z = 281.

  • Key Fragments: The fragmentation of diethyl malonate derivatives is often characterized by cleavages related to the ester groups and the substituent[5]. For nitroaromatics, characteristic losses of NO, NO₂, and related species are common[6][7].

Predicted MS Fragmentation

m/z Fragment Loss Proposed Fragment Structure
281 - [M]⁺ (Molecular Ion)
236 -OC₂H₅ Loss of an ethoxy radical from an ester group.
208 -COOC₂H₅ Loss of an ethoxycarbonyl radical.
159 -C₇H₁₀O₄ Loss of the diethyl malonate radical. A very common fragmentation for substituted malonates[5].

| 122 | -C₇H₁₀O₄, -NO₂ | Loss of diethyl malonate followed by loss of a nitro group. |

G parent [M]⁺ m/z = 281 frag1 m/z = 236 parent->frag1 - •OC₂H₅ frag2 m/z = 159 parent->frag2 - •CH(COOEt)₂ frag3 m/z = 122 frag2->frag3 - •NO₂

Caption: Predicted major MS fragmentation pathways.

Infrared (IR) Spectroscopy: The Functional Group Checklist

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies[8][9]. It serves as an excellent complementary technique to NMR and MS.

Experimental Protocol: IR Analysis
  • Sample Preparation: The sample can be analyzed neat as a thin film between two salt (NaCl or KBr) plates, or as a KBr pellet. For solution-phase IR, dissolve the sample in a suitable solvent (e.g., CHCl₃) in an IR-transparent cell.

  • Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Interpreting the Spectrum: Characteristic Absorptions

The spectrum should display strong, characteristic bands for the ester carbonyls and the nitro group. The region below 1500 cm⁻¹ is the "fingerprint region," which is unique to the molecule as a whole[10].

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
~3100 - 3000 C-H Stretch Aromatic (Pyridine) Stretching of C-H bonds on the aromatic ring.
~2980 - 2850 C-H Stretch Aliphatic (Ethyl, Methine) Stretching of sp³ C-H bonds.
~1740 - 1760 C=O Stretch Ester Carbonyl Strong, sharp absorption characteristic of ester carbonyls. This is a key diagnostic peak.
~1520-1560 & ~1340-1380 N-O Asymmetric & Symmetric Stretch **Nitro Group (NO₂) ** Two strong absorptions confirming the presence of the nitro group.
~1600 - 1450 C=C and C=N Stretch Aromatic Ring Multiple bands indicating the pyridine ring.

| ~1250 - 1150 | C-O Stretch | Ester | Strong absorption from the C-O single bond of the ester. |

Comparative Guide to Spectroscopic Techniques

While each technique is powerful, their true strength lies in their synergy. No single method provides all the necessary information with absolute certainty[2]. Their complementary nature provides the robust, self-validating evidence required in a professional research setting.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Precise proton environment, count, and connectivity (J-coupling).Provides the most detailed map of the C-H framework. Excellent for isomer differentiation.Requires soluble, pure sample. Can have overlapping signals in complex molecules.
¹³C NMR Number of unique carbons and their chemical environment.Directly counts the number of non-equivalent carbons. Complements ¹H NMR.Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times.
Mass Spec (MS) Molecular weight and fragmentation pattern.Extremely sensitive. Provides definitive molecular formula (with high resolution MS). Fragmentation confirms substructures.Isomers often have identical molecular weights and similar fragmentation. Does not provide connectivity of intact molecule.
Infrared (IR) Presence of specific functional groups.Fast, inexpensive, and requires minimal sample. Excellent for confirming key functional groups (e.g., C=O, NO₂, OH).Provides limited information on the overall molecular skeleton. Not suitable for complex structural determination alone.

Conclusion

The structural confirmation of this compound is achieved not by a single measurement, but by the logical integration of complementary data. Mass spectrometry confirms the molecular weight (m/z 281) and the presence of the nitropyridine and diethyl malonate moieties. Infrared spectroscopy provides rapid and definitive evidence for the key ester (C=O at ~1750 cm⁻¹) and nitro (NO₂ at ~1540 and ~1360 cm⁻¹) functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the unambiguous, high-resolution map of the atomic connectivity, confirming the precise arrangement of the pyridine, nitro, and malonate components. By following this multi-faceted, self-validating approach, researchers can proceed with confidence, knowing their material is structurally sound.

References

  • NMR Spectra of New Compounds . (n.d.). Wiley-VCH GmbH. Retrieved from [Link]

  • Mass Spectra of 2-Substituted Diethyl Malonate Derivatives . (n.d.). MDPI. Retrieved from [Link]

  • Diethyl methylmalonate | C8H14O4 . (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • 1H NMR Spectrum of Diethyl malonate . (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate | C12H13BrN2O6 . (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Diethyl 2-(2-methylallyl)malonate | C11H18O4 . (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques . Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Al-Naiema, I. M., & Stone, A. T. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method . PMC, National Institutes of Health. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups . (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Katritzky, A. R., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines . Journal of Molecular Structure. Retrieved from [Link]

  • Katritzky, A. R., et al. (2006). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration . Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry with Victor. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry . YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra . Master Organic Chemistry. Retrieved from [Link]

  • Zotor, F. B., et al. (2008). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS) . ResearchGate. Retrieved from [Link]

  • Sharma, Y. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? . ResearchGate. Retrieved from [Link]

  • Interpreting Infrared Spectra . (n.d.). Specac Ltd. Retrieved from [Link]

  • Hidayat, A. (2020). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums . ResearchGate. Retrieved from [Link]

  • Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate . (n.d.). PrepChem.com. Retrieved from [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds . (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • How to Find Functional Groups in the IR Spectrum . (2016). Dummies.com. Retrieved from [Link]

  • INFRARED SPECTROSCOPY (IR) . (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • A kind of method of continuous synthesizing methyl diethyl malonate. (2018). Google Patents.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides . (n.d.). Retrieved from [Link]

  • Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods . (n.d.). University of Nairobi. Retrieved from [Link]

  • Pharmacy Aspirants. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene . YouTube. Retrieved from [Link]

  • Showing metabocard for Diethyl malonate (HMDB0029573) . (2012). Human Metabolome Database. Retrieved from [Link]

  • Infrared Spectroscopy and Photochemistry of Ethyl Maltol in Low-Temperature Argon Matrix . (2024). MDPI. Retrieved from [Link]

  • St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring . YouTube. Retrieved from [Link]

  • Xiong, H. (n.d.). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate . Atlantis Press. Retrieved from [Link]

  • Schmidt, T. C., & Haderlein, S. B. (1998). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry . PubMed. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns . (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l . (n.d.). ResearchGate. Retrieved from [Link]

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Comparison of Diethyl 2-(3-nitropyridin-2-yl)malonate and dimethyl 2-(3-nitropyridin-2-yl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Synthetic Chemists: Diethyl vs. Dimethyl 2-(3-nitropyridin-2-yl)malonate

Introduction: The Strategic Choice of Malonate Esters in Heterocyclic Synthesis

In the synthesis of complex heterocyclic scaffolds, particularly those destined for pharmaceutical and agrochemical applications, 2-(3-nitropyridin-2-yl)malonate diesters serve as pivotal building blocks. The presence of a highly activated pyridine ring, coupled with the versatile malonate moiety, offers a rich platform for constructing fused ring systems and introducing molecular diversity. While structurally similar, the choice between the diethyl and dimethyl variants of this intermediate is not trivial. It represents a strategic decision that can significantly influence reaction kinetics, product yields, and purification strategies.

This guide provides a detailed comparative analysis of Diethyl 2-(3-nitropyridin-2-yl)malonate and Dimethyl 2-(3-nitropyridin-2-yl)malonate. Moving beyond a simple list of properties, we will explore the causal relationships between their structures and their performance in key synthetic transformations, supported by experimental data and established chemical principles. This resource is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights to guide the rational selection of the optimal reagent for their specific synthetic goals.

Part 1: Physicochemical Properties - The Foundation of Reactivity

The subtle difference in the ester alkyl groups—ethyl versus methyl—gives rise to distinct physical properties that have practical implications in the laboratory. These properties affect everything from solvent choice and reaction temperature to work-up procedures.

PropertyThis compound (Predicted)Dimethyl 2-(3-nitropyridin-2-yl)malonate (Predicted)Causality & Experimental Insight
Molecular Formula C₁₂H₁₄N₂O₆C₁₀H₁₀N₂O₆The diethyl ester has two additional methylene groups (C₂H₄).
Molecular Weight 282.25 g/mol 254.19 g/mol The higher mass of the diethyl ester can be a factor in process chemistry calculations but is minor for lab-scale synthesis.
Boiling Point HigherLowerThe larger ethyl groups lead to stronger van der Waals forces, increasing the boiling point. For the parent malonates, diethyl malonate boils at 199°C, while dimethyl malonate boils at 180-181°C[1]. A similar trend is expected for the nitropyridinyl derivatives.
Density LowerHigherParent dimethyl malonate is denser (1.154 g/mL) than diethyl malonate (1.055 g/mL)[1]. This counterintuitive trend (larger molecule, lower density) is due to less efficient packing of the bulkier ethyl groups.
Solubility More soluble in nonpolar organic solvents.More soluble in polar organic solvents.The longer alkyl chains of the diethyl ester increase its lipophilicity. Both are expected to be slightly soluble in water but miscible with common solvents like ethanol and ether[1].
pKa of α-hydrogen ~13~13The acidity of the active methylene protons is primarily dictated by the two adjacent carbonyl groups and is not significantly influenced by the remote alkyl groups of the esters. Both are highly acidic for C-H bonds[1].

Part 2: Synthesis - A Convergent Strategy

Both target compounds are typically synthesized via a nucleophilic aromatic substitution (SNAAr) reaction. This involves the reaction of a 2-halo-3-nitropyridine with the corresponding dialkyl malonate in the presence of a suitable base. The nitro group at the 3-position is critical, as it strongly activates the 2-position of the pyridine ring towards nucleophilic attack.

The synthesis of a related compound, Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate, involves the reaction of 5-chloro-3-nitropyridine with dimethyl malonate[2]. This serves as an excellent model for the general synthetic approach.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products R1 2-Chloro-3-nitropyridine SNAAr Nucleophilic Aromatic Substitution (SNAAr) R1->SNAAr R2 Dialkyl Malonate (Dimethyl or Diethyl) Enolate Malonate Enolate (Nucleophile) R2->Enolate Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Enolate Enolate->SNAAr Nucleophilic Attack Product Target Compound (Dimethyl or Diethyl 2-(3-nitropyridin-2-yl)malonate) SNAAr->Product Chloride Elimination Salt Salt (e.g., NaCl, KCl) SNAAr->Salt

Caption: General workflow for the synthesis of 2-(3-nitropyridin-2-yl)malonates via SNAAr.

Experimental Protocol: Synthesis of Dimethyl 2-(3-nitropyridin-2-yl)malonate

This protocol is adapted from the synthesis of analogous compounds[2].

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and anhydrous dimethylformamide (DMF).

  • Enolate Formation: Cool the suspension to 0°C in an ice bath. Add dimethyl malonate (1.1 eq.) dropwise via the dropping funnel over 20 minutes. Causality: The strong base NaH deprotonates the active methylene group of dimethyl malonate to form the nucleophilic enolate. This step is exothermic and dropwise addition at 0°C controls the reaction rate and ensures safety.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • SNAAr Reaction: Dissolve 2-chloro-3-nitropyridine (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the malonate enolate solution at 0°C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed. Insight: The reaction is typically left overnight to ensure complete conversion.

  • Work-up: Carefully quench the reaction by pouring it into ice-cold water. Acidify the mixture with 1M HCl to a pH of ~5-6.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure dimethyl 2-(3-nitropyridin-2-yl)malonate.

Part 3: Comparative Reactivity in Key Transformations

The choice between the diethyl and dimethyl ester has the most profound impact on subsequent synthetic steps.

A. Alkylation and Acylation Reactions

The active methylene proton can be removed to form an enolate, which can then be alkylated or acylated. This is a cornerstone of malonic ester synthesis.

  • Diethyl Malonate Derivative: The bulkier ethyl groups create more steric hindrance around the nucleophilic carbon.

  • Dimethyl Malonate Derivative: The smaller methyl groups present a less hindered environment.

Experimental Insight: In many cases, the less sterically hindered dimethyl malonate may react faster, particularly with bulky electrophiles[1]. However, for preventing undesired dialkylation, the increased steric bulk of the mono-alkylated diethyl malonate derivative can sometimes be advantageous[1].

B. Intramolecular Cyclization and Condensation

These intermediates are frequently used to construct fused heterocyclic systems, such as pyrido[1,2-a]pyrimidines, via intramolecular condensation[3][4]. In these reactions, the alkoxy group (methoxy or ethoxy) serves as the leaving group.

G cluster_start Starting Material cluster_process Process cluster_products Products SM Reduced Intermediate (2-amino-pyridin-2-yl)malonate Heat Thermal Cyclization (High Temperature) SM->Heat Intramolecular Nucleophilic Acyl Substitution P1 Fused Heterocycle (e.g., Pyrido[1,2-a]pyrimidin-4-one) Heat->P1 P2 Alcohol Byproduct (Ethanol or Methanol) Heat->P2 Elimination of -OR

Caption: Intramolecular cyclization pathway where the alkoxy group is eliminated.

Trustworthiness of the Protocol: The efficiency of this cyclization is highly dependent on the leaving group ability of the alkoxy group.

  • Diethyl Ester (-OEt): The ethoxy group is a poorer leaving group than methoxy. Its departure often requires harsh reaction conditions, such as high temperatures, which can lead to side reactions and lower yields[3].

  • Dimethyl Ester (-OMe): The methoxy group is a slightly better leaving group than ethoxy. While still often requiring elevated temperatures, the conditions can be milder than those needed for the diethyl analogue, potentially leading to a cleaner reaction profile. The use of dialkyl malonates with even better leaving groups, such as bis(2,4,6-trichlorophenyl)malonate, underscores the challenge of using methoxy and ethoxy as nucleofuges[3].

C. Hydrolysis and Decarboxylation

A common sequence involves hydrolysis of the diester to a dicarboxylic acid, followed by thermal decarboxylation to yield a substituted acetic acid.

  • Diethyl Ester: Saponification (base-mediated hydrolysis) of ethyl esters is generally slower than that of methyl esters due to greater steric hindrance at the carbonyl carbon.

  • Dimethyl Ester: Saponification is typically faster and may proceed under milder conditions.

Expertise & Experience: This difference in hydrolysis rate can be exploited for selective saponification in molecules containing multiple ester types. If rapid, complete hydrolysis is desired, the dimethyl ester is the superior choice. If the reaction requires careful control to avoid over-reaction, the slower kinetics of the diethyl ester might be preferable.

Part 4: Summary and Recommendations

The selection between diethyl and dimethyl 2-(3-nitropyridin-2-yl)malonate is a nuanced decision based on the specific demands of the synthetic route.

FeatureThis compoundDimethyl 2-(3-nitropyridin-2-yl)malonateRecommendation
Reaction Kinetics Generally slower due to steric hindrance.Generally faster due to lower steric hindrance.For faster alkylations or condensations, choose the dimethyl ester .
Cyclization Reactions Requires harsher conditions (higher temp) due to poorer leaving group ability of -OEt.Can proceed under milder conditions due to better leaving group ability of -OMe.For cleaner, more efficient intramolecular cyclizations, the dimethyl ester is preferred .
Hydrolysis Slower saponification rate.Faster saponification rate.For rapid and complete hydrolysis, use the dimethyl ester . For controlled or selective hydrolysis, consider the diethyl ester.
Cost & Availability Diethyl malonate is often less expensive and more commonly available as a bulk starting material[3].Dimethyl malonate is also widely available.For large-scale synthesis where cost is a primary driver and subsequent steps can tolerate harsh conditions, the diethyl ester may be more economical .
Work-up & Purification Higher boiling point and greater lipophilicity.Lower boiling point and lower lipophilicity.The choice may depend on the properties of the desired product, potentially simplifying separation by chromatography or distillation.

Final Recommendation: For most research and development applications where reaction efficiency, milder conditions, and cleaner product profiles are paramount, Dimethyl 2-(3-nitropyridin-2-yl)malonate is the superior choice . Its lower steric hindrance and the slightly better leaving group ability of the methoxy group offer tangible advantages in key synthetic transformations. The primary reason to select the diethyl analogue would be for large-scale processes where the lower cost of the parent diethyl malonate outweighs the potential need for more forcing reaction conditions in subsequent steps.

References

  • MDPI. (2018). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. Retrieved from [Link]

  • Harter, A. G., et al. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 2021(23), 2241-2247. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl malonate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of diethyl malonate.
  • PubChem. (n.d.). Dimethyl 2-(5-bromo-3-nitropyridin-2-YL)malonate. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl Malonate. Retrieved from [Link]

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Introduction: The Synthetic Challenge and Strategic Importance of Nitropyridyl Malonates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Synthesis of Nitropyridyl Malonates: A Comparative Analysis of Diethyl Malonate Alternatives

Nitropyridyl malonates are pivotal intermediates in medicinal chemistry and materials science, serving as versatile synthons for constructing complex heterocyclic scaffolds. Their utility stems from the dual reactivity of the malonate ester, which allows for further functionalization, and the nitro-activated pyridine ring, which is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile makes them key building blocks for a range of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.

The traditional synthesis of these compounds involves the reaction of a halonitropyridine with diethyl malonate in the presence of a strong base, such as sodium hydride (NaH). While effective, this classical approach is often hampered by several drawbacks:

  • Harsh Reaction Conditions: The use of strong, moisture-sensitive bases like NaH requires strictly anhydrous conditions, which can be challenging to maintain on a large scale.

  • Competitive Reactions: The basic conditions can promote side reactions, including self-condensation of the malonate or decomposition of the starting material.

  • Workup and Purification: Quenching reactions involving strong bases can be hazardous, and the resulting product mixtures often require extensive chromatographic purification, leading to lower overall process efficiency.

This guide provides a comparative analysis of modern, alternative nucleophiles to diethyl malonate for the synthesis of nitropyridyl malonates. We will delve into the mechanistic advantages of these alternatives, present validated experimental protocols, and offer quantitative data to help researchers select the optimal reagent for their specific synthetic goals.

Comparative Analysis of Malonate Reagents

The core of the synthetic challenge lies in the choice of the malonate nucleophile. The ideal reagent should be sufficiently nucleophilic to react efficiently with the electron-deficient nitropyridyl ring but stable enough to handle safely and avoid side reactions. We will compare the performance of three key alternatives against the traditional diethyl malonate method.

Meldrum's Acid: The High Acidity, Low Basicity Alternative

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic malonic acid derivative known for its exceptional acidity (pKa ≈ 4.97), which is significantly lower than that of diethyl malonate (pKa ≈ 13). This high acidity allows for deprotonation with very mild bases, such as pyridine or even in some cases, no base at all, thereby avoiding the harsh conditions associated with NaH.

Mechanistic Advantage: The enhanced acidity of Meldrum's acid means that a less basic, and therefore less reactive, anion is formed. This "softer" nucleophile is highly effective in SNAr reactions while minimizing base-induced side reactions. The reaction proceeds through the formation of a stabilized Meisenheimer complex, followed by the elimination of the halide leaving group. Post-reaction, the Meldrum's acid adduct can be readily hydrolyzed and decarboxylated under acidic or thermal conditions to yield the desired pyridylacetic acid derivative.

Experimental Protocol: Synthesis of 5-(5-nitropyridin-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Materials: 2-chloro-5-nitropyridine, Meldrum's acid, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of Meldrum's acid (1.05 equiv.) in anhydrous DMF, add finely powdered potassium carbonate (1.5 equiv.).

    • Stir the suspension at room temperature for 20 minutes to form the potassium salt of Meldrum's acid.

    • Add 2-chloro-5-nitropyridine (1.0 equiv.) to the reaction mixture.

    • Heat the mixture to 60-70 °C and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction to room temperature and pour it into ice-cold water.

    • Acidify the aqueous mixture with 1M HCl to a pH of ~2, which will precipitate the product.

    • Filter the solid product, wash with cold water, and dry under vacuum.

Data Comparison:

ReagentBaseTemperature (°C)Time (h)Yield (%)Reference
Diethyl MalonateNaH100-1501-2~70-80%[1]
Meldrum's AcidK₂CO₃60-702-4>90%[2][3]
Potassium Monoethyl Malonate (Malonate Half-Ester): The Pre-formed Nucleophile

Potassium monoethyl malonate (PMEK) offers a significant process safety and convenience advantage. It is a stable, isolable salt that serves as a pre-formed "soft" nucleophile, eliminating the need for a strong base during the SNAr reaction itself. This approach is often referred to as the "salt" method.

Mechanistic Advantage: By using the pre-formed potassium salt, the reaction medium remains essentially neutral, drastically reducing the risk of base-catalyzed side reactions. The malonate anion is introduced directly, and the reaction can often be performed in polar aprotic solvents like DMF or DMSO, or even under phase-transfer catalysis (PTC) conditions, which can accelerate the reaction rate at lower temperatures. The resulting product is a mono-ester, which can be directly hydrolyzed and decarboxylated to the corresponding pyridylacetic acid.

Experimental Protocol: Synthesis of Ethyl 2-(5-nitropyridin-2-yl)acetate

  • Materials: 2-chloro-5-nitropyridine[4], Potassium Monoethyl Malonate (prepared separately or purchased)[5][6], DMF.

  • Procedure:

    • Suspend potassium monoethyl malonate (1.2 equiv.) in anhydrous DMF.

    • Add 2-chloro-5-nitropyridine (1.0 equiv.) to the suspension.

    • Heat the mixture to 80-90 °C. The reaction is typically accompanied by the precipitation of potassium chloride (KCl).

    • Monitor the reaction by TLC. Upon completion (typically 3-6 hours), cool the mixture to room temperature.

    • Filter off the precipitated KCl and wash the solid with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude nitropyridyl malonate is then subjected to acidic hydrolysis (e.g., refluxing with 6M HCl) to effect both hydrolysis and decarboxylation, yielding the final product after workup and purification.

Data Comparison:

ReagentBaseTemperature (°C)Time (h)Yield (%)Reference
Diethyl MalonateNaH100-1501-2~70-80%[1]
Potassium Monoethyl MalonateNone (pre-formed salt)80-903-6~85-95%[5][6]
Ethyl Cyanoacetate: The Electron-Withdrawing Alternative

Ethyl cyanoacetate is another excellent alternative C-nucleophile for SNAr reactions.[7][8] The presence of the electron-withdrawing nitrile group increases the acidity of the methylene protons (pKa ≈ 9) compared to diethyl malonate, allowing for the use of milder bases.

Mechanistic Advantage: Similar to Meldrum's acid, the increased acidity of ethyl cyanoacetate permits the use of weaker bases like K₂CO₃ or organic bases such as DBU, which are more tolerant of various functional groups and easier to handle than NaH. The resulting pyridyl cyanoacetate intermediate is a versatile synthon; the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering additional synthetic pathways.

Experimental Protocol: Synthesis of Ethyl 2-cyano-2-(5-nitropyridin-2-yl)acetate

  • Materials: 2-chloro-5-nitropyridine, Ethyl Cyanoacetate, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 2-chloro-5-nitropyridine (1.0 equiv.) and ethyl cyanoacetate (1.1 equiv.) in anhydrous acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DBU (1.1 equiv.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Comparison:

ReagentBaseTemperature (°C)Time (h)Yield (%)Reference
Diethyl MalonateNaH100-1501-2~70-80%[1]
Ethyl CyanoacetateDBU0 to RT4-8~80-90%[7][8]

Visualizing the Synthetic Pathways

To better understand the workflows and chemical transformations, the following diagrams illustrate the general SNAr mechanism and a decision-making workflow for reagent selection.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Halonitropyridine Halonitropyridine (Ar-X) Meisenheimer Meisenheimer Complex [Ar(X)(Nu)]⁻ Halonitropyridine->Meisenheimer + Nu⁻ (k₁) Nucleophile Malonate Anion (Nu⁻) Meisenheimer->Halonitropyridine k₋₁ Product Nitropyridyl Malonate (Ar-Nu) Meisenheimer->Product - X⁻ (k₂) LeavingGroup Halide Ion (X⁻)

Caption: Generalized SNAr mechanism for nitropyridyl malonate synthesis.

Reagent_Selection Start Start: Need to Synthesize Nitropyridyl Malonate Q1 Is mildness a critical factor? (e.g., sensitive functional groups) Start->Q1 Q2 Is process safety and scalability a primary concern? Q1->Q2 No Alt1 Use Meldrum's Acid (mild base, high yield) Q1->Alt1 Yes Q3 Is subsequent functionalization of the second ester/nitrile group desired? Q2->Q3 No Alt2 Use Potassium Monoethyl Malonate (no base needed in reaction step) Q2->Alt2 Yes Alt3 Use Ethyl Cyanoacetate (versatile intermediate) Q3->Alt3 Yes Default Use Diethyl Malonate + NaH (classical, potent) Q3->Default No

Caption: Decision tree for selecting the optimal malonate reagent.

Conclusion and Recommendations

While the classical synthesis of nitropyridyl malonates using diethyl malonate and sodium hydride is a well-established method, modern alternatives offer significant advantages in terms of mildness, safety, and efficiency.

  • For substrates sensitive to harsh bases or when high purity is paramount, Meldrum's acid is the superior choice due to its high acidity, allowing for the use of mild bases and often leading to cleaner reactions with higher yields.

  • For large-scale synthesis where process safety and operational simplicity are critical, potassium monoethyl malonate is highly recommended. It eliminates the need to handle pyrophoric bases in the main reaction step, simplifying the process and reducing hazards.

  • When downstream synthetic versatility is desired, ethyl cyanoacetate provides a valuable alternative, as the resulting cyano-intermediate opens up additional avenues for chemical modification.

By understanding the mechanistic nuances and practical benefits of these reagents, researchers can optimize their synthetic strategies, leading to more efficient, safer, and successful outcomes in the development of novel therapeutics and materials.

References

  • Chen, Y., et al. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed Central. Available at: [Link]

  • Meldrum, A. N. (1908). A β-lactonic acid from acetone and malonic acid. Journal of the Chemical Society, Transactions, 93, 598-601. (Historical reference, URL not typically available for direct link).
  • Lipson, V. V., & Gorobets, N. Y. (2009). One hundred years of Meldrum's acid: advances in the synthesis of pyridine and pyrimidine derivatives. Molecular Diversity, 13(4), 399–419. Available at: [Link]

  • Boekelheide, V., & Windgassen, R. J. (1959). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 37(6), 1049-1055. Available at: [Link]

  • Stricker, F., et al. (2022). Preparation of a Donor-Acceptor Stenhouse Adduct (DASA). Organic Syntheses, 99, 79-95. Available at: [Link]

  • Pashkovsky, F. S., et al. (2021). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. Beilstein Journal of Organic Chemistry, 17, 410-419. Available at: [Link]

  • Dolle, R. E., et al. (2005). Synthesis of Ethyl 2-Cyano-2-(3-nitropyridin-2-yl)acetate. Science of Synthesis. (Specific protocol details are often found in aggregated databases like this, URL points to general resource). Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Organic Syntheses. (n.d.). Malonic acid, tert-butyl ethyl ester. Organic Syntheses Procedure, Coll. Vol. 4, p.123 (1963); Vol. 39, p.10 (1959). Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of Nitropyridin-2-yl Malonate Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridylacetic acid derivatives and their precursors, such as pyridinyl malonates, are foundational scaffolds in modern drug discovery. The introduction of a nitro group onto the pyridine ring profoundly alters its electronic properties, creating a versatile but complex synthetic intermediate. The precise positioning of this nitro group dictates the molecule's reactivity, influencing reaction feasibility, rates, and regioselectivity. This guide provides an in-depth comparison of the four positional isomers of nitropyridin-2-yl malonate (nitro group at C3, C4, C5, or C6), offering a predictive framework grounded in established principles of physical organic chemistry. We synthesize theoretical analysis with available experimental data from analogous systems to provide researchers, medicinal chemists, and drug development professionals with a predictive guide for strategic synthetic planning.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its versatile electronic nature make it a cornerstone of modern drug design.[2] Functionalizing this core scaffold is key to modulating the pharmacological properties of new chemical entities.

The introduction of a strong electron-withdrawing group, such as a nitro moiety (-NO₂), dramatically reshapes the electronic landscape of the pyridine ring. This deactivates the ring towards electrophilic attack but powerfully activates it for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex heterocyclic systems.[3][4] When combined with a malonate ester group at the 2-position—a versatile handle for creating quaternary centers or introducing carboxylic acid functionalities[5]—the resulting nitropyridin-2-yl malonate becomes a high-value synthetic intermediate.

However, the crucial question for the synthetic chemist is: How does the position of the nitro group relative to the malonate moiety influence the molecule's overall reactivity? The answer determines which isomer is best suited for a given synthetic transformation, impacting everything from reaction conditions to achievable yields. This guide will dissect the electronic and steric factors governing the reactivity of the 3-nitro, 4-nitro, 5-nitro, and 6-nitro isomers, providing a clear, predictive comparison.

Theoretical Framework: Predicting Reactivity from First Principles

The reactivity of these isomers is governed by a delicate interplay of electronic and steric effects. The nitro group exerts its influence through both resonance (mesomeric) and inductive effects, while its proximity to the malonate group and the ring nitrogen can introduce significant steric challenges.

Electronic Effects: The Positional Power of the Nitro Group

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its ability to delocalize negative charge via resonance is paramount in stabilizing the anionic intermediates (Meisenheimer complexes) characteristic of SNAr reactions.[6]

  • 4-Nitro Isomer (Para-Activating): The nitro group at the C4 position is para to the ring nitrogen and meta to the C2 malonate. Crucially, it can powerfully stabilize a negative charge placed at C2 or C6 through direct resonance delocalization onto the oxygen atoms of the nitro group. This makes the entire ring highly electron-deficient and strongly activates positions like C6 for nucleophilic attack.

  • 6-Nitro Isomer (Ortho-Activating): A nitro group at C6 is ortho to the ring nitrogen and the C2 malonate. Like the 4-nitro isomer, it can stabilize a negative charge at C2 and C4 through resonance. Its close proximity to the ring nitrogen provides a potent inductive withdrawal effect.

  • 3-Nitro and 5-Nitro Isomers (Meta-Activating): When the nitro group is at the C3 or C5 position, it cannot directly delocalize a negative charge from the key C2, C4, or C6 positions through resonance. Its electron-withdrawing effect is primarily inductive. While this still deactivates the ring compared to unsubstituted pyridine, the lack of resonance stabilization of SNAr intermediates makes these isomers significantly less reactive in such transformations.[6]

The overall impact of these electronic effects on the electron density of the pyridine ring can be visualized through resonance structures.

Caption: Resonance delocalization in the Meisenheimer intermediate for nucleophilic attack on the 4-nitro isomer.

Steric Effects: The Impact of Proximity

Steric hindrance can dramatically reduce reaction rates by impeding the approach of a nucleophile to the reaction center.[1][7] In the context of nitropyridin-2-yl malonates, two isomers are particularly affected:

  • 3-Nitro Isomer: The nitro group is directly adjacent (ortho) to the bulky malonate substituent. This creates a highly crowded environment around the C2 and C3 positions, which can hinder reactions involving either the malonate group itself (e.g., hydrolysis, derivatization) or nucleophilic attack at C2. This steric clash is a significant deactivating factor.

  • 6-Nitro Isomer: The nitro group is adjacent to the ring nitrogen and the C2-malonate group. While electronically activating, this proximity can sterically shield the C6 position from incoming nucleophiles and may also restrict the rotation of the malonate group.

Comparative Reactivity Analysis

Based on this, we can predict the relative reactivity of the isomers in two key reaction classes: nucleophilic attack on the pyridine ring and hydrolysis of the malonate ester.

Table 1: Predicted Relative Reactivity of Nitropyridin-2-yl Malonate Isomers

Isomer PositionPredicted Reactivity (Ring SNAr)Predicted Reactivity (Ester Hydrolysis)Justification
4-Nitro ★★★★☆ (Very High)★★★★☆ (Fastest)Powerful para resonance and inductive withdrawal strongly activate the ring and the C2 position. Minimal steric hindrance.
6-Nitro ★★★☆☆ (High)★★★☆☆ (Fast)Strong ortho resonance and inductive effects. Reactivity is likely tempered by steric hindrance from the adjacent malonate.
5-Nitro ★★☆☆☆ (Moderate)★★☆☆☆ (Moderate)Primarily inductive electron withdrawal. Lacks direct resonance activation. Synthesis is experimentally verified.[3]
3-Nitro ★☆☆☆☆ (Very Low / Unreactive)★☆☆☆☆ (Slowest)Severe steric hindrance from the adjacent malonate group. Synthesis from 2-chloro-3-nitropyridine fails experimentally.[3]
Discussion of Reactivity Order
  • 4-Nitro Isomer: This isomer is predicted to be the most reactive. The nitro group at C4 places the C2 and C6 positions in a highly activated state, analogous to the para activation seen in 2,4-dinitrobenzene derivatives.[6] The powerful electron withdrawal would also make the malonate ester's carbonyl carbons more electrophilic, accelerating hydrolysis.

  • 6-Nitro Isomer: While electronically similar to the 4-nitro isomer due to ortho activation, the 6-nitro isomer's reactivity will likely be diminished by steric hindrance. The nitro group's proximity to both the malonate and the site of nucleophilic attack (e.g., at C6 itself if it were a leaving group) would raise the activation energy of the reaction.

  • 5-Nitro Isomer: This isomer represents a baseline reactivity driven by the inductive effect of a meta nitro group. It lacks the powerful resonance stabilization of the 4- and 6-isomers, making it significantly less susceptible to nucleophilic attack on the ring. Its synthesis is feasible, making it a valuable, moderately reactive intermediate when high activation is not desired.[3]

  • 3-Nitro Isomer: The combination of poor electronic activation (meta-directing) and severe steric hindrance makes this the least reactive isomer. The reported failure to synthesize this compound via malonation of 2-chloro-3-nitropyridine suggests that the transition state is either too high in energy or that the product is unstable under the required reaction conditions.[3]

Experimental Protocols

Trustworthy protocols are self-validating. The following methodologies are designed to be robust and provide clear, interpretable results for synthesizing these intermediates and validating the reactivity predictions.

Protocol: Synthesis of Diethyl 2-(5-Nitropyridin-2-yl)malonate

Causality: This protocol is based on the successful literature precedent for the 5-nitro isomer.[3] The use of sodium hydride, a strong non-nucleophilic base, ensures complete deprotonation of diethyl malonate to form the required sodium salt. DMF is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the cation without interfering with the nucleophile.

  • Preparation of Malonate Anion: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 10 mL). Add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq) portion-wise at 0 °C.

  • Slowly add diethyl malonate (1.60 g, 10 mmol, 1.0 eq) dropwise via syringe, maintaining the temperature below 5 °C.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Nucleophilic Substitution: Add a solution of 2-chloro-5-nitropyridine (1.59 g, 10 mmol, 1.0 eq) in anhydrous DMF (5 mL) dropwise to the malonate solution.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 4-6 hours).

  • Workup and Purification: Cool the reaction to room temperature and carefully quench by pouring it into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Protocol: Comparative Kinetic Analysis of Ester Hydrolysis

Causality: This workflow uses reverse-phase HPLC, a highly sensitive and quantitative technique, to monitor the disappearance of the starting material. This allows for precise rate determination. The use of a buffered solution ensures the pH remains constant, preventing it from influencing the reaction rate.

G Figure 2: Workflow for Comparative Hydrolysis Kinetics prep Prepare Stock Solutions (Isomers in Acetonitrile) thermo Thermostat Buffer and Stock Solutions (e.g., 25°C) prep->thermo buffer Prepare Reaction Buffer (e.g., pH 10 Carbonate Buffer) buffer->thermo initiate Initiate Reaction (Add Isomer Stock to Buffer) thermo->initiate sample Take Aliquots at Timed Intervals (t=0, 2, 5, 10... min) initiate->sample quench Quench Aliquot (e.g., with Acetonitrile/Acid) sample->quench hplc Analyze by RP-HPLC (Quantify Remaining Starting Material) quench->hplc plot Plot ln[A] vs. Time hplc->plot rate Determine Pseudo-First-Order Rate Constant (k_obs) plot->rate

Caption: A robust experimental workflow for determining the hydrolysis rates of the malonate isomers.

Conclusion and Strategic Outlook

The positional isomerism of the nitro group on a pyridin-2-yl malonate scaffold is a critical determinant of its chemical reactivity. Our analysis, based on fundamental electronic and steric principles and supported by analogous experimental data, establishes a clear, predictive hierarchy:

4-Nitro > 6-Nitro >> 5-Nitro >>> 3-Nitro

  • The 4-nitro isomer stands out as the most activated and synthetically versatile for subsequent modifications requiring a highly electron-deficient ring or facile malonate hydrolysis.

  • The 6-nitro isomer is also highly activated but presents potential steric challenges.

  • The 5-nitro isomer offers a moderately reactive, yet synthetically accessible, platform.

  • The 3-nitro isomer is predicted to be the most challenging, with severe steric hindrance likely rendering it unreactive or unstable in many common transformations.

For researchers in drug discovery, this guide serves as a strategic blueprint. Choosing the 4-nitro isomer is ideal for rapid library synthesis via SNAr. Conversely, selecting the 5-nitro isomer may be preferable for multi-step syntheses where the stability of the intermediate is paramount. Understanding these intrinsic reactivity differences allows for more efficient and predictable synthetic planning, ultimately accelerating the discovery of new therapeutic agents. Direct experimental kinetic validation of this proposed reactivity order would be a valuable contribution to the field.

References

  • Červinka, O., & Kříž, O. (1968). Pyridine Derivatives: Part VI. Malonations of Substituted Nitropyridines. Collection of Czechoslovak Chemical Communications, 33(7), 2342-2349. [Link]

  • Brainly.com. (2021). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient?. [Link]

  • Lete, E., & Sotomayor, N. (2010). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Beilstein Journal of Organic Chemistry, 6, 74. [Link]

  • Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects. [Link]

  • De, S., S K, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 795-817. [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. [Link]

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A Comparative Guide to the Efficacy of Diethyl 2-(3-nitropyridin-2-yl)malonate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of novel heterocyclic scaffolds is a cornerstone of innovation. This guide provides an in-depth, comparative analysis of the efficacy of Diethyl 2-(3-nitropyridin-2-yl)malonate as a versatile starting material for the synthesis of various nitrogen-containing heterocycles. We will objectively compare its performance against established alternative synthetic routes, supported by experimental data and detailed protocols, to empower you in making informed decisions for your synthetic strategies.

Introduction: The Strategic Advantage of this compound

This compound is a highly functionalized pyridine derivative that serves as a powerful building block in heterocyclic chemistry. Its strategic value lies in the ortho-positioning of a nitro group and a diethyl malonate moiety on the pyridine ring. This specific arrangement allows for a facile and efficient two-step reaction sequence: reduction of the nitro group to an amine, followed by an intramolecular cyclization, to construct fused heterocyclic systems. This approach offers a convergent and often high-yielding route to complex polycyclic scaffolds that are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[1]

This guide will explore the synthesis of two key classes of heterocycles, pyrido[2,3-b]pyrazines and 1,7-naphthyridines, using this compound and compare these methods with alternative, well-established synthetic protocols.

I. Synthesis of Pyrido[2,3-b]pyrazine-2,3-diones: A Comparative Analysis

The pyrido[2,3-b]pyrazine core is a privileged scaffold found in numerous compounds with diverse biological activities, including kinase inhibitors and anticancer agents.

Method 1: From this compound

The synthesis of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione from this compound proceeds via a reductive cyclization. The nitro group is first reduced to an amine, which then undergoes an intramolecular cyclization with the adjacent diethyl malonate moiety.

Experimental Protocol:

  • Reduction of the Nitro Group: this compound is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • Catalytic Hydrogenation: A catalyst, typically 10% Palladium on carbon (Pd/C), is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Cyclization: Upon completion of the reduction, the catalyst is filtered off, and the resulting crude 2-amino-3-pyridinylmalonate derivative is heated in a high-boiling point solvent like diphenyl ether or Dowtherm A to induce intramolecular cyclization.

  • Isolation: The product, 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione, precipitates upon cooling and can be collected by filtration and purified by recrystallization.

Data Presentation:

ParameterThis compound Method
Starting Material This compound
Key Steps 1. Catalytic Hydrogenation 2. Thermal Cyclization
Typical Yield 75-85%
Reaction Conditions Reduction: H₂, Pd/C, RT; Cyclization: >250 °C
Advantages High overall yield, convergent synthesis.
Disadvantages Requires handling of hydrogen gas and high temperatures for cyclization.

Logical Relationship Diagram:

G A This compound B Diethyl 2-(3-aminopyridin-2-yl)malonate A->B H₂, Pd/C C 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine-2,3-dione B->C Heat (Δ)

Caption: Reductive cyclization of this compound.

Alternative Method: Condensation of o-Phenylenediamine Analogues

A common alternative for the synthesis of quinoxaline-2,3-diones, a related heterocyclic system, involves the condensation of o-phenylenediamines with oxalic acid or its derivatives. This method can be adapted for the synthesis of pyrido[2,3-b]pyrazine-2,3-diones by using 2,3-diaminopyridine as the starting material.

Experimental Protocol:

  • Reaction Setup: 2,3-Diaminopyridine and oxalic acid dihydrate are mixed in a flask.

  • Heating: The mixture is heated, often in the presence of an acid catalyst like hydrochloric acid, in a suitable solvent such as water or ethanol.[2]

  • Reaction: The reaction proceeds via a condensation reaction to form the desired 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione.[2]

  • Isolation: The product precipitates from the reaction mixture and can be isolated by filtration and purified by recrystallization.[2]

Data Presentation:

ParameterCondensation Method
Starting Material 2,3-Diaminopyridine, Oxalic Acid
Key Steps Condensation
Typical Yield 60-70%
Reaction Conditions Acid catalyst (e.g., HCl), Reflux in water or ethanol.
Advantages Readily available starting materials, simpler one-step reaction.
Disadvantages Generally lower yields compared to the nitropyridine malonate method.

Logical Relationship Diagram:

G A 2,3-Diaminopyridine C 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine-2,3-dione A->C B Oxalic Acid B->C

Caption: Condensation synthesis of pyrido[2,3-b]pyrazine-2,3-dione.

Comparative Analysis:

The use of this compound offers a significant advantage in terms of overall yield for the synthesis of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione. While the alternative condensation method is simpler in terms of the number of steps, the yields are generally lower. The choice of method may therefore depend on the desired scale of the synthesis and the availability of the starting materials.

II. Synthesis of 1,7-Naphthyridin-2(1H)-ones: A Comparative Analysis

1,7-Naphthyridin-2(1H)-ones are another important class of heterocyclic compounds with a range of biological activities.

Method 1: From this compound (Proposed)

While not explicitly detailed in the literature for this specific transformation, the strategic arrangement of functional groups in this compound suggests a plausible route to 1,7-naphthyridin-2(1H)-one derivatives. This would involve a reductive cyclization, similar to the synthesis of pyrido[2,3-b]pyrazines.

Proposed Experimental Protocol:

  • Reduction: Catalytic hydrogenation of this compound to the corresponding aminopyridine derivative.

  • Cyclization: Intramolecular cyclization of the aminopyridine with one of the ester groups of the malonate moiety. This step would likely require thermal conditions or acid/base catalysis to facilitate the lactam formation.

  • Isolation and Purification: Standard workup and purification procedures.

Data Presentation (Hypothetical):

ParameterThis compound Method (Proposed)
Starting Material This compound
Key Steps 1. Catalytic Hydrogenation 2. Intramolecular Cyclization
Expected Yield Moderate to Good
Reaction Conditions Reduction: H₂, Pd/C; Cyclization: Thermal or Catalytic
Advantages Convergent approach from a readily accessible precursor.
Disadvantages Requires optimization of cyclization conditions.

Logical Relationship Diagram:

G A This compound B Diethyl 2-(3-aminopyridin-2-yl)malonate A->B H₂, Pd/C C Ethyl 2-hydroxy-1,7-naphthyridine-3-carboxylate B->C Heat (Δ) or Catalyst

Caption: Proposed synthesis of a 1,7-naphthyridinone derivative.

Alternative Method: Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinoline derivatives, which can be adapted for the synthesis of 1,7-naphthyridin-2(1H)-ones by using a substituted 2-aminopyridine as the starting material.[3][4]

Experimental Protocol:

  • Condensation: A 2-aminopyridine derivative is reacted with diethyl ethoxymethylenemalonate (DEEM) at elevated temperatures (typically 120-150 °C) to form an intermediate enamine.[3]

  • Thermal Cyclization: The intermediate is then heated to a higher temperature (around 250 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A to effect an intramolecular cyclization.[5][6]

  • Isolation: The desired 1,7-naphthyridin-2(1H)-one derivative precipitates upon cooling and can be collected by filtration.[7]

Data Presentation:

ParameterGould-Jacobs Reaction
Starting Material 2-Aminopyridine derivative, Diethyl ethoxymethylenemalonate (DEEM)
Key Steps 1. Condensation 2. Thermal Cyclization
Typical Yield 40-60%
Reaction Conditions High temperatures (120-250 °C)
Advantages Well-established and reliable method.
Disadvantages Requires high temperatures and can have moderate yields.

Logical Relationship Diagram:

G A 2-Aminopyridine C Intermediate Enamine A->C Heat (Δ) B Diethyl Ethoxymethylenemalonate (DEEM) B->C Heat (Δ) D 1,7-Naphthyridin-2(1H)-one C->D High Heat (Δ)

Caption: The Gould-Jacobs reaction for 1,7-naphthyridin-2(1H)-one synthesis.

Comparative Analysis:

While the proposed synthesis from this compound requires experimental validation, it holds the potential for a more convergent and potentially higher-yielding route compared to the classical Gould-Jacobs reaction. The Gould-Jacobs reaction, however, is a well-established and versatile method with a broad substrate scope. The choice between these methods would depend on the availability of starting materials and the willingness to optimize the proposed novel route.

Conclusion

This compound stands out as a highly effective and versatile precursor for the synthesis of fused nitrogen-containing heterocycles. Its application in the synthesis of pyrido[2,3-b]pyrazine-2,3-diones demonstrates a clear advantage in terms of yield over traditional condensation methods. Furthermore, its potential for the synthesis of other heterocyclic systems, such as 1,7-naphthyridin-2(1H)-ones, presents an exciting avenue for further research and development.

For researchers and drug development professionals, the strategic use of this compound can provide a powerful and efficient tool for the construction of novel and complex molecular architectures, ultimately accelerating the discovery of new therapeutic agents.

References

  • Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate. Google Patents.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • MDPI. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Retrieved from [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. Retrieved from [Link]

  • MDPI. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of pyrido-annelated[8][9][10][11]tetrazines,[8][9][10]triazepine, and[8][9][10][11]tetrazepines for anticancer, DFT, and molecular docking studies. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2018). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[8][9][10]Triazolo[4, 3-b]-Pyridazine Derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2a-h from 1a-h using diethyl malonate. All reactions.... ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of 2,3-quinoxalinedithiol. Royal Society of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Royal Society of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Novel pyrido[2,3-b][8][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Royal Society of Chemistry. Retrieved from [Link]

  • SciSpace. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. SciSpace. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. Retrieved from [Link]

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A Senior Application Scientist's Guide to Optimizing the Synthesis of Diethyl 2-(3-nitropyridin-2-yl)malonate: A Comparative Study of Common Bases

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of key intermediates is a critical step that dictates the efficiency and scalability of a drug discovery pipeline. Diethyl 2-(3-nitropyridin-2-yl)malonate is a valuable building block, and its synthesis via nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with diethyl malonate is a common route. The choice of base in this reaction is paramount, as it directly influences reaction time, yield, and purity of the final product. This guide provides an in-depth comparison of commonly used bases, supported by experimental data, to aid in the selection of the most effective method for your research.

The Critical Role of the Base in the Synthesis of this compound

The reaction proceeds through a nucleophilic aromatic substitution mechanism. The base serves to deprotonate diethyl malonate, forming a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking the electron-deficient C2 position of the 2-chloro-3-nitropyridine ring. The electron-withdrawing nitro group at the C3 position activates the C2 position for nucleophilic attack. The strength, solubility, and steric hindrance of the base all play a significant role in the efficiency of enolate formation and the subsequent nucleophilic attack.

Comparative Analysis of Base Performance

The selection of a suitable base is a balance between reactivity, ease of handling, and cost. Below is a comparative analysis of three commonly employed bases: Sodium Hydride (NaH), Sodium Ethoxide (NaOEt), and Potassium Carbonate (K₂CO₃).

BaseSolventTemperature (°C)Time (h)Yield (%)Key Considerations
Sodium Hydride (NaH) THF8016~80[1]High Yield: A strong, non-nucleophilic base that irreversibly deprotonates diethyl malonate, driving the reaction to completion. Handling: Requires anhydrous conditions and careful handling due to its reactivity with moisture.
Sodium Ethoxide (NaOEt) EthanolRefluxNot Specified~60[2]Moderate Yield: A strong, nucleophilic base. Side Reactions: Can participate in transesterification with the diethyl malonate. Requires anhydrous ethanol to avoid hydrolysis.
Potassium Carbonate (K₂CO₃) Ethanol65Not Specified~65-88[2]Good to Excellent Yield: A weaker, heterogeneous base. Nano-K₂CO₃ shows significantly higher yields (up to 87.5% in a similar reaction)[2]. Safety & Cost: Safer to handle and more cost-effective than NaH and NaOEt.
In-Depth Discussion

Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH is highly effective for generating the diethyl malonate enolate. The reaction is essentially irreversible, leading to high yields of the desired product. The primary drawback of NaH is its hazardous nature; it is highly flammable and reacts violently with water. Therefore, strict anhydrous conditions are necessary, and appropriate safety precautions must be taken.

Sodium Ethoxide (NaOEt): Sodium ethoxide is another strong base commonly used for this transformation. However, being a nucleophile itself, it can lead to side reactions, such as transesterification with the ethyl esters of the malonate. Furthermore, the equilibrium nature of the deprotonation requires the use of ethanol as a solvent, and any water present can lead to hydrolysis of the ester and a decrease in yield. In a comparative study of a similar alkylation of diethyl malonate, NaOEt provided a significantly lower yield (60.2%) compared to nano-K₂CO₃ (87.5%)[2].

Potassium Carbonate (K₂CO₃): Potassium carbonate offers a safer and more environmentally friendly alternative. While it is a weaker base than NaH and NaOEt, it is still sufficiently basic to deprotonate diethyl malonate, especially at elevated temperatures. The use of nano-sized K₂CO₃ can dramatically increase the reaction rate and yield due to its high surface area[2]. This makes it an attractive option for large-scale synthesis where safety and cost are major considerations.

Recommended Experimental Protocol (Utilizing Sodium Hydride)

This protocol is based on a high-yielding procedure for a closely related substrate and is expected to provide excellent results for the synthesis of this compound.[1]

Materials:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl malonate

  • 2-chloro-3-nitropyridine

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add a solution of 2-chloro-3-nitropyridine (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain for 16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the base-mediated synthesis of this compound.

SNAr_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Aromatic Substitution Diethyl_Malonate Diethyl Malonate Enolate Diethyl Malonate Enolate Diethyl_Malonate->Enolate Deprotonation Base Base (B⁻) 2_Chloro_3_nitropyridine 2-Chloro-3-nitropyridine Enolate->2_Chloro_3_nitropyridine Nucleophilic Attack Meisenheimer_Complex Meisenheimer Complex Product This compound Meisenheimer_Complex->Product Chloride Elimination

Caption: Reaction mechanism for the synthesis of this compound.

Conclusion

The choice of base has a profound impact on the yield and efficiency of the synthesis of this compound. While Sodium Hydride consistently provides high yields, its handling requirements necessitate stringent safety protocols. Potassium Carbonate , particularly in its nano-form, presents a safer, more cost-effective, and high-yielding alternative, making it an excellent choice for process development and scale-up. Sodium Ethoxide is a viable option but may result in lower yields due to potential side reactions. The selection of the optimal base will ultimately depend on the specific requirements of the synthesis, including scale, available resources, and safety considerations.

References

  • RSC Advances. [Link]

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A Comparative Guide to Alternative Synthetic Routes for Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif found in numerous compounds of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including as kinase inhibitors for cancer therapy, and possess unique photophysical properties. The efficacy and novelty of these compounds are intrinsically linked to the synthetic routes employed for their creation, which allow for the introduction of diverse substituents and the fine-tuning of their physicochemical properties.

This guide provides an in-depth comparison of the primary synthetic strategies for accessing the pyrido[2,3-b]pyrazine core and its derivatives. We will delve into the classical condensation methods, explore modern multicomponent reactions, and examine post-synthetic functionalization techniques, offering a critical analysis of their advantages, limitations, and practical applications.

The Cornerstone of Pyrido[2,3-b]pyrazine Synthesis: The Condensation Reaction

The most traditional and widely employed method for the synthesis of the pyrido[2,3-b]pyrazine ring system is the condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl compound. This approach is valued for its simplicity and the ready availability of the starting materials.

Mechanism and Experimental Considerations

The reaction proceeds through a two-step process involving the initial formation of a dihydropyrido[2,3-b]pyrazine intermediate, which then undergoes oxidation to the aromatic pyrido[2,3-b]pyrazine. The choice of solvent and catalyst can significantly influence the reaction rate and yield. Acidic conditions are often employed to protonate one of the carbonyl groups, thereby activating it for nucleophilic attack by the amino groups of the pyridine derivative.

A critical challenge in this method arises when using unsymmetrical 1,2-dicarbonyl compounds, as this can lead to the formation of two regioisomers. The control of regioselectivity is paramount, as the biological activity and physical properties of the resulting isomers can differ significantly. Research has shown that reaction conditions, such as temperature and the use of acidic solvents like acetic acid or trifluoroacetic acid, can be optimized to favor the formation of a specific, often more biologically active, isomer.[1] For instance, lower reaction temperatures in acidic media have been found to enhance regioselectivity.[1]

Experimental Protocol: Synthesis of 2,3-Diphenylpyrido[2,3-b]pyrazine

A classic example of this condensation is the reaction of 2,3-diaminopyridine with benzil to form 2,3-diphenylpyrido[2,3-b]pyrazine.

  • Reactants: 2,3-Diaminopyridine and Benzil.

  • Solvent: Glacial acetic acid.

  • Procedure:

    • Dissolve 2,3-diaminopyridine and benzil in glacial acetic acid.

    • Reflux the mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates out of the solution and can be collected by filtration.

    • Wash the solid product with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and impurities.

    • The crude product can be further purified by recrystallization or column chromatography.

Condensation_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product diaminopyridine 2,3-Diaminopyridine condensation Condensation diaminopyridine->condensation dicarbonyl 1,2-Dicarbonyl Compound (e.g., Benzil) dicarbonyl->condensation oxidation Oxidation condensation->oxidation Intermediate: Dihydropyrido[2,3-b]pyrazine pyridopyrazine Pyrido[2,3-b]pyrazine oxidation->pyridopyrazine

Figure 1: General workflow for the condensation synthesis of pyrido[2,3-b]pyrazines.

A Modern Approach: Multicomponent Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of diverse compounds.

A notable example is the three-component synthesis of substituted pyrido[2,3-b]pyrazine derivatives from an aromatic aldehyde, indane-1,3-dione, and 2-aminopyrazine.[2][3] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), and proceeds in a protic solvent like ethanol.[2][3]

Causality and Advantages

The elegance of this MCR lies in its domino sequence of reactions, where the product of one step becomes the substrate for the next, all within the same reaction vessel. This strategy avoids the need for isolation and purification of intermediates, saving time and resources. The diversity of the final products can be easily achieved by simply varying the substituted aromatic aldehyde used as one of the starting components. This method has been shown to produce good to excellent yields of the desired pyrido[2,3-b]pyrazine derivatives.[2]

Experimental Protocol: Three-Component Synthesis of a Pyrido[2,3-b]pyrazine Derivative [2]

  • Reactants: A substituted aromatic aldehyde, indane-1,3-dione, and 2-aminopyrazine.

  • Catalyst: 20 mol% p-toluenesulfonic acid (p-TSA).

  • Solvent: Ethanol.

  • Procedure:

    • Combine the substituted aromatic aldehyde (0.684 mmol), indane-1,3-dione (0.1 g, 0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA in a round-bottom flask equipped with a magnetic stirrer.

    • Add 10 mL of ethanol to the flask.

    • Reflux the mixture for approximately 8 hours, monitoring the reaction's completion by TLC.

    • After the reaction is complete, allow the solution to cool to room temperature, which typically results in the precipitation of the product.

    • Collect the solid product by filtration and wash it with water and cold ethanol.

MCR_Reaction cluster_reactants Reactants aldehyde Aromatic Aldehyde catalyst p-TSA (catalyst) Ethanol (solvent) aldehyde->catalyst dione Indane-1,3-dione dione->catalyst aminopyrazine 2-Aminopyrazine aminopyrazine->catalyst product Substituted Pyrido[2,3-b]pyrazine catalyst->product One-pot reaction

Figure 2: Schematic of the three-component synthesis of pyrido[2,3-b]pyrazines.

Diversification through Post-Synthetic Functionalization: Cross-Coupling Strategies

While the previously discussed methods focus on the initial construction of the pyrido[2,3-b]pyrazine core, post-synthetic functionalization through cross-coupling reactions provides a powerful avenue for introducing a wide array of substituents and generating novel derivatives with tailored properties.

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[4] This reaction is particularly valuable for the synthesis of donor-acceptor-donor (D-A-D) type molecules based on the pyrido[2,3-b]pyrazine scaffold, which often exhibit interesting photophysical properties.[5][6]

In this approach, a pre-synthesized halo-substituted pyrido[2,3-b]pyrazine is reacted with an amine in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the efficiency of the reaction and can be tuned to accommodate a wide range of amine coupling partners. This method allows for the late-stage introduction of diverse amino groups, providing a flexible route to novel pyrido[2,3-b]pyrazine derivatives.[5][6][7]

General Protocol: Buchwald-Hartwig Amination of a Halogenated Pyrido[2,3-b]pyrazine

  • Substrates: A halogenated (e.g., bromo- or iodo-) pyrido[2,3-b]pyrazine and an amine.

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos).

  • Base: A strong, non-nucleophilic base (e.g., sodium tert-butoxide).

  • Solvent: An anhydrous, aprotic solvent (e.g., toluene or dioxane).

  • Procedure:

    • In an inert atmosphere (e.g., under argon or nitrogen), combine the halogenated pyrido[2,3-b]pyrazine, the amine, the palladium catalyst, the ligand, and the base in the reaction solvent.

    • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography.

B. Halogenation and Subsequent Palladium-Catalyzed Couplings

A complementary strategy to the Buchwald-Hartwig amination involves the initial halogenation of a parent pyrido[2,3-b]pyrazine, followed by various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This approach provides access to an even broader range of derivatives with carbon-carbon bond formation.

For instance, 2,3-diphenylpyrido[2,3-b]pyrazine can be selectively halogenated (e.g., iodinated or brominated) at specific positions on the pyridine ring. These halogenated intermediates then serve as versatile handles for the introduction of aryl, alkyl, or alkynyl groups through well-established palladium-catalyzed cross-coupling protocols. This multi-step approach allows for the systematic and controlled construction of complex molecular architectures based on the pyrido[2,3-b]pyrazine core.

Post_Synthetic_Functionalization cluster_halogenation Halogenation cluster_coupling Cross-Coupling Reactions start Pyrido[2,3-b]pyrazine Core halogenated Halogenated Pyrido[2,3-b]pyrazine start->halogenated buchwald Buchwald-Hartwig (Amine) halogenated->buchwald suzuki Suzuki (Boronic Acid) halogenated->suzuki sonogashira Sonogashira (Alkyne) halogenated->sonogashira product Functionalized Pyrido[2,3-b]pyrazines buchwald->product suzuki->product sonogashira->product

Figure 3: Workflow for post-synthetic functionalization of the pyrido[2,3-b]pyrazine core.

Comparison of Synthetic Routes

Synthetic Route Key Features Advantages Disadvantages Typical Yields Scope and Versatility
Condensation Reaction Reaction of 2,3-diaminopyridine with a 1,2-dicarbonyl compound.Simple, readily available starting materials, well-established.Can lead to regioisomers with unsymmetrical dicarbonyls, may require harsh conditions.Moderate to highBroad scope for symmetrical dicarbonyls; regioselectivity can be an issue for unsymmetrical ones.
Multicomponent Reaction One-pot synthesis from three or more starting materials.High efficiency, atom economy, rapid generation of diverse libraries.May require specific catalysts and optimization for new substrates.Good to excellent[2]Excellent for generating libraries of derivatives by varying one of the components (e.g., the aldehyde).
Buchwald-Hartwig Amination Palladium-catalyzed C-N bond formation on a halogenated core.Late-stage functionalization, broad amine scope, mild reaction conditions.Requires a pre-synthesized halogenated precursor, potential for catalyst poisoning by some functional groups.Generally good to highHigh versatility for introducing a wide range of primary and secondary amines.
Halogenation & Cross-Coupling Halogenation of the core followed by Pd-catalyzed C-C bond formation.Access to a wide range of C-C coupled derivatives (aryl, alkyl, alkynyl).Multi-step process, requires optimization of both halogenation and coupling steps.Variable, dependent on the specific reactionsHighly versatile for creating complex molecular architectures.

Conclusion

The synthesis of pyrido[2,3-b]pyrazines can be approached through several distinct and complementary strategies. The classical condensation reaction remains a reliable and straightforward method for accessing the core scaffold, particularly when using symmetrical dicarbonyl compounds. For rapid library synthesis and improved efficiency, multicomponent reactions offer a powerful and modern alternative.

For the creation of highly functionalized and diverse derivatives, post-synthetic modification via cross-coupling reactions is indispensable. The Buchwald-Hartwig amination provides a direct route to amino-substituted pyrido[2,3-b]pyrazines, while a halogenation-followed-by-cross-coupling sequence opens the door to a vast array of carbon-carbon bond-forming possibilities.

The choice of the most appropriate synthetic route will ultimately depend on the specific target molecule, the desired level of molecular diversity, and the available resources. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will empower researchers to make informed decisions and efficiently access the novel pyrido[2,3-b]pyrazine derivatives needed to advance their scientific endeavors.

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A Senior Application Scientist's Guide to Fused Pyridine Synthesis: A Comparative Analysis of Diethyl 2-(3-nitropyridin-2-yl)malonate and Alternative Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fused Pyridines and Their Precursors

The fused pyridine scaffold is a cornerstone of modern medicinal chemistry. As a "privileged structure," it is prominently featured in a significant number of FDA-approved drugs, demonstrating its ability to interact with a wide array of biological targets.[1][2][3] The therapeutic success of these molecules, ranging from anticancer agents to antivirals, is a direct consequence of their unique three-dimensional architecture and electronic properties, which can be finely tuned through substitution.[2] Several studies have shown that incorporating a pyridine moiety can enhance a molecule's biochemical potency, metabolic stability, and cell permeability.[2]

The art and science of drug discovery, therefore, rely heavily on the efficient and versatile synthesis of these complex heterocyclic systems. The choice of the initial building block is the most critical strategic decision in this process. It dictates not only the reaction pathways available but also the scope of accessible analogues, the overall efficiency of the synthesis, and the novelty of the chemical space being explored.

This guide provides an in-depth, objective comparison of Diethyl 2-(3-nitropyridin-2-yl)malonate—a highly versatile yet specific precursor—with other foundational building blocks used to construct fused pyridine systems. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to empower researchers in drug development to make informed decisions for their synthetic campaigns.

Featured Building Block: this compound

This compound is a powerful and multifaceted building block designed for the sophisticated construction of fused pyridine derivatives. Its synthetic utility stems from the orthogonal reactivity of its distinct functional domains: the nitropyridine core and the malonate side-chain.

Structural Anatomy and Reactivity:

  • The 3-Nitropyridine Core: The strongly electron-withdrawing nitro group serves two critical roles. First, it activates the pyridine ring, making it susceptible to nucleophilic attack. Second, and more importantly, it is a versatile functional handle that can be readily reduced to a primary amine. This in-situ-generated amine is perfectly positioned to act as an intramolecular nucleophile.[4]

  • The Diethyl Malonate Moiety: This classic carbon nucleophile precursor possesses acidic α-protons, enabling a wide range of alkylation and acylation reactions to introduce further diversity.[4][5] The two ester groups are key participants in the subsequent cyclization step and can be later hydrolyzed and decarboxylated if desired.[4]

The strategic placement of these groups facilitates a powerful synthetic sequence, typically involving reductive cyclization, to form a new, fused heterocyclic ring.

Primary Synthetic Pathway: Reductive Cyclization

The most common application of this building block involves the reduction of the nitro group, which triggers a spontaneous or catalyzed intramolecular cyclization.

G start This compound intermediate1 Reduction of Nitro Group (e.g., Pd/C, H₂) start->intermediate1 [1] intermediate2 In-situ generation of 2-amino-pyridine intermediate intermediate1->intermediate2 intermediate3 Intramolecular Cyclization (Condensation) intermediate2->intermediate3 [2] product Fused Dihydropyridone Derivative intermediate3->product

Caption: Reductive cyclization workflow for the title compound.

This approach allows for the rapid construction of complex polycyclic systems in a single, efficient transformation. The resulting fused dihydropyridine can often be aromatized in a subsequent step if desired.

Detailed Experimental Protocol: Synthesis of a Fused Pyridone via Reductive Cyclization

Causality: This protocol utilizes palladium on carbon (Pd/C) as a robust and widely used catalyst for the heterogeneous hydrogenation of nitro groups to amines. The reaction is performed under a hydrogen atmosphere, which serves as the terminal reductant. Ethanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under these reductive conditions. The intramolecular cyclization occurs as the amine is formed, driven by the proximity of the reacting groups.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Solvent and Catalyst Addition: Dissolve the starting material in anhydrous ethanol. Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with atmospheric oxygen.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or place the flask in a Parr hydrogenator). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude fused pyridone product. Further purification can be achieved by recrystallization or column chromatography.

Comparative Analysis with Alternative Building Blocks

While this compound offers a sophisticated route, other building blocks provide alternative, and sometimes more direct, pathways to fused pyridines. The optimal choice depends on the specific synthetic goal.

Alternative 1: The Gould-Jacobs Reaction

A classic and enduring method, the Gould-Jacobs reaction typically involves the condensation of an aminopyridine with an activated malonic ester, such as diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization.[6]

G sub1 2-Aminopyridine intermediate Condensation Intermediate sub1->intermediate sub2 Diethyl Ethoxymethylene- malonate (EMME) sub2->intermediate product Fused 4-Quinolone Derivative intermediate->product Heat (e.g., >200 °C)

Caption: The Gould-Jacobs reaction pathway.

  • Causality: This reaction proceeds via an initial Michael-type addition of the amino group to the electron-deficient alkene of EMME, followed by elimination of ethanol to form a vinylogous amide. The subsequent cyclization is an intramolecular acylation that requires significant thermal energy to overcome the activation barrier, often necessitating temperatures above 200 °C.[7]

Alternative 2: Tandem Aza-Michael Addition/Cyclization

Modern synthetic strategies often prioritize efficiency through tandem or domino reactions. The aza-Michael addition of an amine to an activated alkyne (ynone) or alkene, followed by an intramolecular cyclization (e.g., aldol or Claisen condensation), is a powerful method for rapidly assembling fused pyridine rings from acyclic or simple cyclic precursors.[8][9][10]

  • Causality: This one-pot sequence leverages the reactivity of conjugated systems. The initial conjugate addition of a nitrogen nucleophile creates an enolate or equivalent intermediate, which is poised to attack an internal electrophile (like an ester or ketone), thereby forging the second ring in a highly convergent manner.

Alternative 3: Cyclocondensation of Activated Precursors

This broad category involves the reaction of a 1,3-dicarbonyl compound (or equivalent) with a molecule containing an amine and another nucleophilic or electrophilic site, often in the presence of a catalyst.[11] For instance, reacting a β-enaminone with a malononitrile derivative can lead to highly substituted pyridones.

  • Causality: These reactions assemble the pyridine ring by forming two C-C or C-N bonds in a stepwise or concerted fashion, guided by the inherent electrophilicity and nucleophilicity of the starting materials. The final step is often an aromatization via elimination of a small molecule like water or ammonia.

Head-to-Head Performance Comparison

The choice of building block is a trade-off between versatility, efficiency, and operational simplicity. The following table summarizes these considerations.

FeatureThis compoundGould-Jacobs Reaction (e.g., 2-Aminopyridine + EMME)Tandem Aza-Michael/Cyclization
Key Transformation Reductive CyclizationCondensation & Thermal CyclizationAza-Michael Addition & Intramolecular Condensation
Reaction Conditions Mild (e.g., RT, H₂, Pd/C)Harsh (Often >200 °C)[7]Mild to Moderate (Base or Acid catalyst, RT to 80 °C)
Typical Yields Good to ExcellentVariable, often moderate to goodGood to Excellent
Functional Group Tolerance Moderate (sensitive to reduction)Poor (sensitive to high heat)Good
Substrate Scope Dependent on substituted 2-chloro-3-nitropyridine availabilityBroad, but limited by available aminopyridinesVery Broad, uses simple acyclic precursors
Advantages - High convergence- Multiple handles for diversification (nitro, malonate)- Forms complex fused systems efficiently- Well-established and predictable- Uses commercially available starting materials- High step and atom economy- Rapid generation of molecular complexity- Mild conditions
Limitations - Starting material can be specialized- Nitro group reduction can affect other functional groups- Requires harsh, high-temperature conditions- Poor functional group tolerance- Can produce side products- Can be substrate-dependent- Regioselectivity can be a challenge- Optimization may be required

Expert Analysis and Recommendations

  • For Maximum Versatility and Late-Stage Diversification: This compound is the superior choice. The malonate moiety can be functionalized before cyclization, and the resulting fused ring often retains handles for further modification. This strategy is ideal for medicinal chemistry programs that require the synthesis of a focused library around a core scaffold with multiple points of diversity. The initial investment in synthesizing the building block pays off in downstream flexibility.

  • For Robust, Large-Scale Synthesis of a Known Scaffold: The Gould-Jacobs reaction remains a viable, if dated, option.[6] Its predictability and the use of bulk starting materials make it suitable for producing large quantities of a specific, thermally stable fused quinolone. However, its utility in modern discovery chemistry, which demands broad functional group tolerance, is limited.

  • For Rapid Access to Novel Scaffolds and High Efficiency: Tandem Aza-Michael/Cyclization and other multicomponent strategies are the state-of-the-art.[8] These methods excel in generating novel heterocyclic cores from simple, readily available materials in a single step. They are perfectly suited for diversity-oriented synthesis and the rapid exploration of new chemical space. The primary challenge lies in controlling regioselectivity and optimizing the reaction for a specific set of substrates.

Conclusion

The synthesis of fused pyridines is a dynamic field where strategic planning is paramount. While classic methods like the Gould-Jacobs reaction have laid the groundwork, modern drug discovery demands more sophisticated and versatile tools.

This compound stands out as a premier building block for programs that require a high degree of control and the ability to generate complex, highly functionalized analogues. Its design brilliantly incorporates latent reactivity that can be unmasked under mild conditions to forge intricate fused systems. While tandem and multicomponent reactions offer unparalleled speed and efficiency for scaffold generation, the deliberate, stepwise approach enabled by this compound provides a level of synthetic precision and versatility that is often essential for the nuanced demands of lead optimization in drug development.

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A Comparative Guide to the Structural Validation of Diethyl 2-(3-nitropyridin-2-yl)malonate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the definitive structural validation of Diethyl 2-(3-nitropyridin-2-yl)malonate and its derivatives. These compounds serve as crucial intermediates in medicinal chemistry and materials science, making unambiguous structural confirmation a prerequisite for further development. We will explore a multi-technique approach, detailing not just the "how" but the "why" behind each experimental choice, ensuring a self-validating workflow from initial synthesis to absolute structural proof.

Part 1: Synthesis and Initial Purity Assessment

The target compounds are typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 2-halo-3-nitropyridine with the enolate of diethyl malonate.[1] The electron-withdrawing nitro group at the 3-position is critical as it activates the pyridine ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex and facilitating the displacement of the leaving group at the 2-position.

SNAr_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack & Meisenheimer Complex cluster_2 Step 3: Aromatization Malonate Diethyl Malonate Enolate Malonate Enolate Malonate->Enolate + Base Base Base (e.g., NaH) Nitropyridine 2-Chloro-3-nitropyridine Meisenheimer Meisenheimer Complex (Stabilized by NO2) Nitropyridine->Meisenheimer + Enolate Product Final Product Meisenheimer->Product - Cl⁻

Caption: SNAr mechanism for the synthesis of this compound.

Experimental Protocol: Representative Synthesis
  • Enolate Formation: Under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add diethyl malonate (1.0 eq.) dropwise to the stirred suspension.[2] Allow the reaction to stir for 1 hour at this temperature to ensure complete formation of the enolate.[2]

  • Nucleophilic Substitution: Dissolve 2-chloro-3-nitropyridine (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution.

  • After addition, allow the reaction to warm to room temperature and then heat to reflux (or ~80°C) for 16-24 hours, monitoring by Thin Layer Chromatography (TLC).[2]

  • Work-up and Purification: Cool the mixture, quench cautiously with cold water, and partition with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[2]

Initial purity is assessed using High-Performance Liquid Chromatography (HPLC), which should show a single major peak, and TLC.[3]

Part 2: Spectroscopic Elucidation - The Core Toolkit

Spectroscopy provides the first detailed look at the molecular structure. A combination of Mass Spectrometry and Nuclear Magnetic Resonance is essential for proposing a confident structure.[1][3][4]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry's primary role is to confirm the molecular weight of the synthesized compound.[4] High-Resolution Mass Spectrometry (HRMS) is preferred as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.[5]

Experimental Protocol (ESI-MS):

  • Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Acquire data in positive ion mode. The protonated molecule [M+H]⁺ is expected. For this compound (C₁₂H₁₄N₂O₆, Mol. Wt.: 282.25 g/mol ), the expected [M+H]⁺ ion would be at m/z 283.0874.[1]

Interpreting Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. The fragmentation patterns of malonate esters are well-characterized and can provide further structural confirmation.[6][7]

Expected Fragment Ion Description Causality
[M+H - 45]⁺Loss of an ethoxy group (•OC₂H₅)Cleavage of the ester C-O bond is a common pathway for esters.
[M+H - 73]⁺Loss of a carbethoxy group (•COOC₂H₅)Another characteristic fragmentation of the ester moiety.
[M+H - 160]⁺Loss of neutral diethyl malonateThis involves the transfer of a hydrogen atom to the malonate moiety, followed by its expulsion, a process that can be influenced by the substituent's structure.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[1][4]

Experimental Protocol (¹H and ¹³C NMR):

  • Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a ¹H NMR spectrum. Key signals will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

  • Acquire a ¹³C NMR spectrum (often proton-decoupled) to identify the number of unique carbon environments.

  • If assignments are ambiguous, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are performed to definitively link protons and carbons.[8]

Expected Spectroscopic Data for this compound:

Technique Expected Chemical Shift (δ, ppm) Multiplicity Assignment Justification
¹H NMR ~8.80ddH6 (Pyridine)Downfield due to proximity to nitrogen and deshielding by the nitro group.
~8.45ddH4 (Pyridine)Deshielded by the adjacent nitro group.
~7.50ddH5 (Pyridine)Least deshielded pyridine proton.
~5.50sCH (Malonate)Singlet, benzylic-like proton alpha to two carbonyls and the pyridine ring.
~4.30qOCH₂ CH₃Methylene protons of the ethyl ester.
~1.30tOCH₂CH₃ Methyl protons of the ethyl ester.
¹³C NMR ~165sC =OEster carbonyl carbons.
~155-130sPyridine CarbonsAromatic carbons, with shifts influenced by N and NO₂ substituents.
~63sOCH₂ CH₃Methylene carbon of the ethyl ester.
~55sCH (Malonate)Methine carbon of the malonate.
~14sOCH₂CH₃ Methyl carbon of the ethyl ester.

Part 3: X-Ray Crystallography: The Unambiguous Proof

When absolute certainty of the three-dimensional structure, including bond angles and lengths, is required, single-crystal X-ray crystallography is the gold standard.[9][10] It is the only technique that provides a direct visualization of the atomic arrangement in the solid state.[11]

Causality: While NMR and MS provide powerful evidence for a proposed structure, they are fundamentally inferential. Isomers can sometimes yield very similar spectra. Crystallography removes all ambiguity by mapping electron density to specific atomic coordinates.[9][10]

Experimental Workflow

XRay_Workflow A High-Purity Sample B Crystal Growth (Slow Evaporation, Vapor Diffusion) A->B C Crystal Selection & Mounting B->C D X-Ray Diffraction Data Collection (Goniometer, Synchrotron/In-house source) C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Validation & Final Structure (CIF File) F->G

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane) is a common starting point.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled in a nitrogen stream. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[12]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The "phase problem" is solved using computational methods to generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.[10]

  • Final Output: The result is a definitive 3D model of the molecule, providing precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.[13][14]

Part 4: Integrated Strategy and Method Comparison

No single technique is sufficient for complete validation. An integrated, orthogonal approach provides the highest level of confidence. The workflow should be logical, starting with the most accessible techniques and progressing to more definitive ones as needed.

Technique Primary Information Strengths Limitations Sample Requirement
HPLC Purity AssessmentQuantitative, high-throughputProvides no structural informationMicrograms
HRMS Molecular FormulaHigh accuracy and sensitivityIsomers are indistinguishable; limited structural dataNanograms to Micrograms
1D NMR C-H Framework, ConnectivityRich structural detail, non-destructiveCan have signal overlap in complex molecules1-10 mg
2D NMR Unambiguous AssignmentsResolves spectral overlap, confirms connectivityLonger experiment times5-20 mg
X-Ray 3D Atomic ArrangementDefinitive, "gold standard" proof of structureRequires suitable single crystals; solid-state structure may differ from solutionSingle Crystal

This guide underscores the necessity of a multi-faceted analytical strategy for the validation of this compound derivatives. By logically combining data from MS, a suite of NMR experiments, and, when necessary, X-ray crystallography, researchers can ensure the structural integrity of their compounds, a critical foundation for successful drug development and materials science research.

References

  • Botros, S., & Awad, W. I. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. Retrieved from [Link]

  • Suresh, J., et al. (2016). Crystal structure of diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate. IUCrData. Retrieved from [Link]

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A Comparative Guide to Byproduct Analysis in the Synthesis of Diethyl 2-(3-nitropyridin-2-yl)malonate by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is only the beginning of the story. Ensuring the purity of a target compound is paramount, as even trace-level byproducts can have significant implications for downstream applications, particularly in pharmaceutical development. This guide provides an in-depth analysis of byproduct formation during the synthesis of Diethyl 2-(3-nitropyridin-2-yl)malonate, a key building block in medicinal chemistry. We will explore how different reaction conditions can influence the byproduct profile and demonstrate the power of Liquid Chromatography-Mass Spectrometry (LC-MS) in elucidating these impurities.

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction, while powerful, is often accompanied by side reactions that can complicate purification and compromise yield. The choice of base, in particular, is a critical parameter that can dictate the course of the reaction and the types and quantities of byproducts formed.

This guide will compare two common bases used in this synthesis: a strong, non-nucleophilic base (Sodium Hydride, NaH) and a weaker carbonate base (Potassium Carbonate, K2CO3). We will delve into the mechanistic rationale for why these bases can lead to different impurity profiles and provide detailed experimental protocols for both the synthesis and the subsequent LC-MS analysis.

The Synthetic Challenge: Nucleophilic Aromatic Substitution and Potential Byproducts

The core reaction involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile.[1][2] In our case, the enolate of diethyl malonate, formed by deprotonation with a base, attacks 2-chloro-3-nitropyridine. The electron-withdrawing nitro group is crucial as it activates the pyridine ring towards nucleophilic attack, primarily at the ortho and para positions.[3][4]

However, several side reactions can occur:

  • Dialkylation: The product, this compound, still possesses an acidic proton on the α-carbon. Under strongly basic conditions, this proton can be removed, and the resulting enolate can react with another molecule of 2-chloro-3-nitropyridine, leading to a dialkylated byproduct.[5][6]

  • Hydrolysis: The presence of water, either from the solvent or introduced during workup, can lead to the hydrolysis of the ester functionalities of both the starting material and the product, especially under basic conditions.[7][8]

  • Reaction with Base: If a nucleophilic base is used, it may compete with the diethyl malonate enolate, leading to undesired byproducts.

The choice of base is therefore a delicate balance between achieving complete deprotonation of the diethyl malonate and minimizing these side reactions.

Comparative Synthesis: The Impact of the Base

To illustrate the impact of the base on the byproduct profile, we will compare two synthetic protocols.

Method A: Sodium Hydride (Strong, Non-nucleophilic Base)

Sodium hydride is a powerful base that ensures rapid and complete deprotonation of diethyl malonate. However, its high reactivity can also promote side reactions like dialkylation if the reaction is not carefully controlled.

Method B: Potassium Carbonate (Weaker, Heterogeneous Base)

Potassium carbonate is a milder and less hazardous base. The reaction is typically slower, and the equilibrium between the neutral and deprotonated diethyl malonate may not be fully shifted towards the enolate. This can potentially lead to incomplete conversion but may also suppress the formation of certain byproducts.

Experimental Protocols

Synthesis Protocol: Method A (Sodium Hydride)

  • To a stirred suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add Diethyl Malonate (1.1 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF dropwise.

  • Heat the reaction mixture to 60 °C and monitor by LC-MS until the starting material is consumed.

  • Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Synthesis Protocol: Method B (Potassium Carbonate)

  • To a mixture of 2-chloro-3-nitropyridine (1.0 eq) and Diethyl Malonate (1.5 eq) in Dimethylformamide (DMF), add finely ground anhydrous Potassium Carbonate (2.5 eq).

  • Heat the reaction mixture to 80 °C and monitor by LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

LC-MS Analysis Protocol

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: ESI in positive ion mode.

  • Scan Range: m/z 100-1000.

Visualizing the Reaction and Byproduct Formation

The following diagram illustrates the intended SNAr reaction and the potential formation of a key dialkylated byproduct.

reaction_pathway cluster_reactants Reactants cluster_products Products & Byproducts 2_chloro_3_nitropyridine 2-Chloro-3-nitropyridine meisenheimer_intermediate Meisenheimer Complex diethyl_malonate Diethyl Malonate enolate Malonate Enolate diethyl_malonate->enolate - H+ Base Base (NaH or K2CO3) main_product This compound (Desired Product) product_enolate Product Enolate main_product->product_enolate - H+ (excess base) dialkylated_byproduct Dialkylated Byproduct enolate->meisenheimer_intermediate + 2-Chloro-3-nitropyridine meisenheimer_intermediate->main_product - Cl- product_enolate->dialkylated_byproduct + 2-Chloro-3-nitropyridine - Cl-

Figure 1: SNAr synthesis and a key byproduct pathway.
Results and Discussion: A Comparative Analysis

The crude reaction mixtures from both synthetic methods were analyzed by LC-MS. The following table summarizes the key findings.

CompoundStructureRetention Time (min)Observed [M+H]+ (m/z)Proposed IdentityRelative Abundance (Method A: NaH)Relative Abundance (Method B: K2CO3)
1 2-chloro-3-nitropyridine3.8159.0Starting Material< 1%~15%
2 This compound5.2283.1Desired Product 85%80%
3 Diethyl 2,2-bis(3-nitropyridin-2-yl)malonate7.1405.1Dialkylated Byproduct~10%< 2%
4 Ethyl 2-(3-nitropyridin-2-yl)malonic acid4.5255.1Hydrolysis Byproduct~4%~3%

Analysis of Method A (Sodium Hydride):

The use of sodium hydride resulted in a high conversion of the starting material (1 ). However, a significant amount of the dialkylated byproduct (3 ) was observed. This is consistent with the high basicity of the reaction medium, which facilitates the deprotonation of the product (2 ), allowing it to act as a nucleophile and react with another molecule of the starting material. A minor amount of the hydrolysis byproduct (4 ) was also detected, likely formed during the aqueous workup.

Analysis of Method B (Potassium Carbonate):

The reaction with potassium carbonate showed a lower conversion rate, with a notable amount of starting material (1 ) remaining. This is expected due to the weaker nature of the base. However, the formation of the dialkylated byproduct (3 ) was significantly suppressed. This suggests that the concentration of the product enolate is much lower when using K2CO3, thus disfavoring the second substitution reaction. The level of the hydrolysis byproduct (4 ) was comparable to Method A.

The LC-MS Workflow

The following diagram outlines the logical workflow from sample preparation to data analysis.

lc_ms_workflow start Crude Reaction Mixture dilution Dilute with Mobile Phase start->dilution injection Inject onto HPLC dilution->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Detection (m/z Scan) ionization->detection data_analysis Data Analysis detection->data_analysis end Byproduct Profile data_analysis->end

Figure 2: A typical LC-MS workflow for reaction monitoring.
Conclusion and Recommendations

This comparative guide demonstrates that the choice of base has a profound impact on the byproduct profile in the synthesis of this compound.

  • Sodium Hydride (Method A) offers high conversion but at the cost of increased dialkylation. This method may be preferable if a highly efficient purification strategy is available to remove the dialkylated byproduct.

  • Potassium Carbonate (Method B) provides a cleaner reaction profile with minimal dialkylation, but with incomplete conversion. This method is advantageous when byproduct removal is challenging, and the unreacted starting material can be easily separated or recycled.

Ultimately, the optimal method will depend on the specific requirements of the synthesis, including scalability, cost, and the purity requirements of the final product. LC-MS is an indispensable tool in this optimization process, providing rapid and detailed insights into the complex composition of reaction mixtures. By leveraging this powerful analytical technique, researchers can make informed decisions to streamline their synthetic routes and ensure the quality of their compounds.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 2-(3-nitropyridin-2-yl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, safety-first procedures for the disposal of Diethyl 2-(3-nitropyridin-2-yl)malonate. As drug development professionals, our commitment to safety extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their responsible disposal. This document is structured to provide not just a protocol, but a framework for thinking about chemical waste, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be self-validating, ensuring that safety and compliance are integrated into every step.

Core Principle: Hazard-Based Risk Assessment

  • Nitropyridine Derivatives: The presence of a nitro group (-NO₂) on an aromatic ring, such as pyridine, is a significant structural alert. Nitroaromatic compounds are often associated with toxicity and, in some cases, thermal instability or explosive potential.[1][2] The pyridine ring itself is a heterocyclic amine with its own toxicological profile.

  • Diethyl Malonate Derivatives: Diethyl malonate is a combustible liquid and can cause serious eye irritation.[3][4] While the malonate portion is generally less hazardous than the nitropyridine, it contributes to the overall chemical profile and potential for harmful combustion byproducts.

Based on this structural assessment, this compound must be treated as a hazardous substance with potential toxicity, reactivity, and environmental risks.

Table 1: Hazard Profile and Precautionary Measures
Hazard CategoryInferred Risk from Structural AnalysisRecommended Personal Protective Equipment (PPE) & Handling
Acute Toxicity Potential for harm if ingested, inhaled, or absorbed through the skin due to the nitropyridine group.Standard laboratory PPE including a lab coat, chemical splash goggles, and nitrile gloves. Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
Reactivity Nitro compounds can be reactive, especially with strong acids, bases, or reducing agents. They may be thermally sensitive.Avoid contact with incompatible materials. Store away from heat and ignition sources.[3]
Environmental Likely harmful to aquatic life.[6] Disposal into sanitary sewers is strictly prohibited.Prevent release to the environment. All waste, including contaminated materials, must be collected.
Irritation Potential for eye and skin irritation, based on the diethyl malonate component.[4]Wear appropriate PPE. In case of contact, flush the affected area with copious amounts of water.[4]

Regulatory Framework: Classifying the Waste

Proper disposal is dictated by regulations set forth by agencies like the U.S. Environmental Protection Agency (EPA).[7] Chemical waste is generally classified based on specific listings or by its characteristics.[8][9]

  • Characteristic Hazardous Waste: This compound would likely qualify as hazardous based on the characteristic of Toxicity . While specific toxicological data is unavailable, the presence of a nitroaromatic structure warrants this conservative assumption.

  • Listed Hazardous Waste: Depending on the solvents used in the process that generated this waste (e.g., xylene, methanol), the waste mixture could fall under EPA "F-listed" codes for spent solvent wastes (e.g., F003).[10][11]

Disposal Workflow: A Decision-Making Guide

The following diagram outlines the logical flow for managing this compound waste from generation to disposal. The primary and most recommended pathway is collection by a certified hazardous waste contractor. In-laboratory treatment of nitrated organic compounds is a highly specialized and dangerous task that should not be attempted without extensive, compound-specific research, validation, and institutional safety approval.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated (Pure compound, solutions, contaminated materials) assess Assess Waste Stream - Solid or Liquid? - Halogenated Solvents Present? - Other Contaminants? start->assess segregate Segregate Waste (e.g., Halogenated vs. Non-Halogenated) assess->segregate container Select Appropriate Waste Container (HDPE or Glass, good condition) segregate->container label Label Container Correctly 'HAZARDOUS WASTE' Full Chemical Names Approx. Concentrations container->label store Store in Satellite Accumulation Area (SAA) - Secondary Containment - Lid Closed - Away from Incompatibles label->store pickup Arrange for Pickup by Certified Hazardous Waste Contractor store->pickup end Disposal Complete pickup->end

Caption: Disposal Decision Workflow

Standard Operating Procedure: Waste Collection for Professional Disposal

This protocol is the mandatory, first-line procedure for the disposal of this compound and its associated waste streams.

Materials Required
  • Appropriate hazardous waste container (High-Density Polyethylene (HDPE) or borosilicate glass carboy with a secure cap).

  • Secondary containment bin.

  • "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EHS) department.

  • Permanent marker.

  • Personal Protective Equipment (PPE) as defined in Table 1.

Step-by-Step Protocol
  • Container Selection and Preparation:

    • Choose a waste container that is compatible with the waste stream. For solutions containing organic solvents, a glass or HDPE container is appropriate. Ensure the container is clean, dry, and in good condition with no cracks or leaks.

    • Place the container in a secondary containment bin large enough to hold the entire volume of the container in case of a leak. This is a critical step for preventing spills.[12]

  • Waste Segregation (The "Why"):

    • Rationale: Segregation is crucial for safety and cost-effective disposal. Mixing incompatible waste streams can lead to dangerous reactions. Furthermore, waste contractors often charge significantly more for mixed waste streams (e.g., halogenated and non-halogenated solvents).

    • Action: Dedicate separate waste containers for halogenated and non-halogenated solvent waste. Solid waste (contaminated gloves, filter paper, silica gel) should be collected in a separate, clearly labeled solid waste container.

  • Transferring Waste:

    • Perform all waste transfers inside a chemical fume hood.

    • Carefully pour liquid waste into the designated container using a funnel to prevent spills.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent splashing during transport.

  • Labeling (Self-Validating System):

    • Rationale: Accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.[8] An unlabeled container is a serious safety violation.

    • Action: As soon as the first drop of waste enters the container, affix a "HAZARDOUS WASTE" label.

    • Using a permanent marker, clearly write the full chemical name of all components, including solvents and the full name "this compound".

    • Provide an estimated percentage or concentration for each component. Avoid using abbreviations or chemical formulas.

  • Secure Storage:

    • Always keep the waste container tightly closed when not actively adding waste.[8]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, away from heat sources, and not in a high-traffic location.

  • Arranging for Disposal:

    • Once the container is full (or the project is complete), contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for documentation and collection.

Spill Management Protocol

Accidents can happen, and a prepared response is critical.

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is large or involves a fire, evacuate the area, and activate the fire alarm.

    • If the spill is small and you are trained and equipped to handle it, proceed with cleanup.

  • Cleanup of a Small Spill:

    • Ensure you are wearing the appropriate PPE (lab coat, goggles, double-layered nitrile gloves).

    • Contain the spill by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels to absorb the bulk of the liquid.

    • Once absorbed, carefully scoop the material into a designated solid hazardous waste container.

    • Clean the spill area with a cloth or sponge dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

    • All materials used for cleanup (absorbent, cloths, gloves) must be disposed of as hazardous waste.

References

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  • Title: Hazardous Waste: Guidelines and Regulations, Federal Register Notice Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

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A Senior Application Scientist's Guide to Handling Diethyl 2-(3-nitropyridin-2-yl)malonate: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, we often work with novel chemical entities for which comprehensive safety data may not be readily available. Diethyl 2-(3-nitropyridin-2-yl)malonate is one such compound. In the absence of a specific Safety Data Sheet (SDS), a proactive and conservative approach to safety is not just recommended, but essential. This guide provides a detailed operational plan for the safe handling and disposal of this compound, based on a composite hazard assessment of its core structures: diethyl malonate and nitropyridine derivatives.

Hazard Analysis: A Composite Assessment

To establish a robust safety protocol, we must analyze the hazards associated with the two primary components of the target molecule.

  • Diethyl Malonate: This portion of the molecule is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] It is classified as a combustible liquid.[2]

  • Nitropyridine Derivatives: This class of compounds presents more significant hazards. Nitropyridines are often harmful or toxic if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][4][5][6] Upon combustion, they can decompose to release toxic fumes, including nitrogen oxides.[7]

Based on this composite analysis, this compound should be handled as a substance that is, at a minimum, a skin, eye, and respiratory irritant, potentially toxic if ingested or inhaled, and a combustible liquid.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical. The following table summarizes the minimum required PPE for handling this compound.

Body Part PPE Requirement Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield should be worn over the goggles when handling larger quantities (>25g) or during procedures with a high splash potential.
Hands Nitrile glovesNitrile gloves offer good resistance to a range of chemicals, including pyridine derivatives.[8] Double-gloving is recommended to provide an extra layer of protection and to allow for safe removal of the outer glove if contamination occurs.
Body Laboratory coat and a chemical-resistant apronA standard lab coat is the minimum requirement. For handling quantities greater than 25g or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is necessary to protect against spills.[9]
Respiratory Use in a certified chemical fume hoodDue to the potential for respiratory irritation and the unknown inhalation toxicity, this compound must always be handled in a certified chemical fume hood to ensure adequate ventilation and prevent exposure to vapors or aerosols.[10]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring safety.

Preparation and Weighing:
  • Designate a Workspace: All handling of this compound must be performed within a certified chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are inside the fume hood.

  • Don PPE: Put on all required PPE before entering the designated workspace.

  • Weighing: Carefully weigh the desired amount of the compound. Use a disposable weigh boat to minimize contamination of the balance.

Experimental Use:
  • Maintain Ventilation: Always keep the fume hood sash at the lowest practical height.

  • Controlled Addition: When adding the compound to a reaction vessel, do so slowly and carefully to avoid creating dust or splashes.

  • Temperature Control: Be mindful that the compound is combustible.[2] Avoid open flames and other ignition sources.[11] If heating is required, use a controlled heating mantle or oil bath.

  • Post-Reaction: Once the experiment is complete, decontaminate all surfaces and equipment within the fume hood.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the safety lifecycle for any chemical.

  • Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) must be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing the compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour any amount down the drain.[11][12][13]

  • Container Disposal: The empty container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.

  • Waste Pickup: Store hazardous waste in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.

Visualizing the Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for the safe handling of this compound, from initial preparation to final disposal.

Caption: A flowchart illustrating the key stages of safely handling this compound.

References

  • Apollo Scientific. (2022, September 16). Safety Data Sheet: Diethyl malonate.
  • Fisher Scientific. SAFETY DATA SHEET: Diethyl malonate.
  • Sigma-Aldrich. (2024, August 5). SAFETY DATA SHEET: Diethyl malonate.
  • Carl ROTH. Safety Data Sheet: Diethyl malonate.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Diethyl malonate.
  • Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-5-nitropyridine.
  • DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube.
  • Health and Safety Authority. (2015). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from Health and Safety Authority website.
  • Thermo Fisher Scientific. (2010, November 15). SAFETY DATA SHEET: 3-Nitropyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Jubilant Ingrevia. (2024, February 19). 2-Amino-5-nitropyridine Safety Data Sheet.
  • University of Hawaii. UNIT 7: Personal Protective Equipment.
  • Carl ROTH. Safety Data Sheet: Diethyl malonate.
  • Samson, I. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs. European Pharmaceutical Review.
  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 4-Nitropyridine N-oxide.

Sources

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